Product packaging for Hydroxy-PEG16-acid(Cat. No.:)

Hydroxy-PEG16-acid

Cat. No.: B1192895
M. Wt: 794.9 g/mol
InChI Key: LKOJMXYHDVSMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxy-PEG16-acid is a PEG derivative containing a hydroxyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H70O19 B1192895 Hydroxy-PEG16-acid

Properties

Molecular Formula

C35H70O19

Molecular Weight

794.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C35H70O19/c36-2-4-40-6-8-42-10-12-44-14-16-46-18-20-48-22-24-50-26-28-52-30-32-54-34-33-53-31-29-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-39-3-1-35(37)38/h36H,1-34H2,(H,37,38)

InChI Key

LKOJMXYHDVSMMR-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hydroxy-PEG16-acid

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Hydroxy-PEG16-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG16-acid is a heterobifunctional polyethylene glycol (PEG) derivative that plays a crucial role in modern drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure features a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, separated by a 16-unit PEG chain.[4][5] This configuration allows for versatile conjugation strategies, while the hydrophilic PEG backbone enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a detailed overview of the known physical properties of this compound, compiled from various supplier data sheets and chemical databases.

Core Physical and Chemical Properties

The physical characteristics of this compound are fundamental to its application in laboratory settings, influencing everything from storage and handling to its behavior in solution. While some specific quantitative data points are not widely published, the available information provides a solid foundation for its use in research.

PropertyValueSource(s)
Molecular Formula C₃₅H₇₀O₁₉
Molecular Weight 794.92 g/mol (also cited as 794.93 g/mol )
Appearance Solid
Solubility Highly soluble in water due to the hydrophilic PEG chain. Soluble in DMSO (10 mM).
Purity Typically >95% (refer to Certificate of Analysis from supplier)
XLogP3-AA -3.3
Hydrogen Bond Acceptors 19
Topological Polar Surface Area (TPSA) 205.21 Ų
Melting/Freezing Point No data available
Boiling Point/Range No data available
Flash Point No data available

Experimental Protocols and Handling

Due to the commercial availability of this compound, detailed experimental protocols for the determination of its fundamental physical properties are not commonly published. Standard analytical methods would be employed for such characterization.

Purity Determination: The purity of this compound is typically assessed by the manufacturer using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To separate the compound from any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

A detailed protocol would involve preparing a standard solution of the compound, running it through the chosen analytical instrument, and analyzing the resulting data to quantify the percentage of the desired compound.

Solubility Assessment: A general protocol to determine solubility would involve:

  • Adding a small, known amount of this compound to a specific volume of a solvent (e.g., water, DMSO).

  • Vortexing or sonicating the mixture for a set period to ensure maximum dissolution.

  • Visually inspecting the solution for any undissolved solid.

  • If dissolved, repeating the process with an additional amount of the compound until saturation is reached.

  • The solubility can then be expressed in terms of mg/mL or mol/L.

Stability and Storage

Proper storage is critical to maintain the integrity of this compound.

  • Storage as a Solid (Powder): Recommended storage is at -20°C in a tightly sealed container, protected from direct sunlight. Under these conditions, the product can be stable for up to 24 months.

  • Storage in Solvent: If stock solutions are prepared, they should be stored as aliquots in tightly sealed vials at -20°C or -80°C. Solutions are generally usable for up to one month. Before use, it is recommended to allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

  • Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.

  • Hazardous Decomposition: Under fire conditions, it may decompose and emit toxic fumes.

Application in PROTAC Synthesis

This compound is a key building block in the synthesis of PROTACs. Its bifunctional nature allows it to act as a linker, connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase. The terminal carboxylic acid can be activated (e.g., with EDC or DCC) to react with primary amine groups to form a stable amide bond. The hydroxyl group offers a site for further chemical modification or conjugation.

Below is a diagram illustrating the logical workflow of utilizing this compound in the assembly of a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_product Final Product TargetLigand Target Protein Ligand (with amine) Conjugation1 2. Form Amide Bond TargetLigand->Conjugation1 E3Ligand E3 Ligase Ligand Conjugation2 4. Conjugate to E3 Ligase Ligand E3Ligand->Conjugation2 PEG_Linker This compound Activation 1. Activate Carboxylic Acid (e.g., with EDC/DCC) PEG_Linker->Activation Activation->Conjugation1 Modification 3. (Optional) Modify -OH group Conjugation1->Modification Intermediate Product Conjugation1->Conjugation2 If no -OH modification Modification->Conjugation2 PROTAC Functional PROTAC Molecule Conjugation2->PROTAC

Caption: Logical workflow for PROTAC synthesis using this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Hydroxy-PEG16-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Hydroxy-PEG16-acid (HO-(CH₂CH₂O)₁₆-CH₂CH₂COOH), a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in the fields of drug delivery, bioconjugation, and proteomics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The presence of a terminal hydroxyl group and a carboxylic acid group allows for the sequential and specific conjugation of two different molecular entities.

Overview of this compound

This compound is a monodisperse PEG derivative with 16 ethylene glycol units. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of conjugated molecules, while the terminal functional groups provide handles for covalent attachment.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₃₅H₇₀O₁₉[1]
Molecular Weight 794.92 g/mol [1]
Appearance White to off-white solid or viscous oilCommercially available data
Solubility Soluble in water and most organic solventsGeneral PEG properties

Proposed Synthesis of this compound

The overall strategy begins with a commercially available, shorter PEG diol, which is mono-protected. The free hydroxyl group is then subjected to iterative PEGylation to build the 16-unit chain. Finally, the protecting groups are selectively removed to yield the desired hydroxyl and carboxylic acid functionalities.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis Steps cluster_purification Purification at Each Step Start Start: Tetraethylene Glycol MonoProtection Mono-protection (Trityl Chloride) Start->MonoProtection PEGylation1 First PEGylation (Tetraethylene Glycol Monotosylate) MonoProtection->PEGylation1 Purify1 Column Chromatography MonoProtection->Purify1 Deprotection1 Detritylation (Acid) PEGylation1->Deprotection1 Purify2 Column Chromatography PEGylation1->Purify2 PEGylation2 Second PEGylation (Tetraethylene Glycol Monotosylate) Deprotection1->PEGylation2 Terminal_Modification Terminal Tosylation PEGylation2->Terminal_Modification Purify3 Column Chromatography PEGylation2->Purify3 Carboxylation Carboxylation (e.g., with Sodium Cyanide followed by hydrolysis) Terminal_Modification->Carboxylation Final_Deprotection Final Deprotection Carboxylation->Final_Deprotection Purify4 Column Chromatography Carboxylation->Purify4 Final_Product This compound Final_Deprotection->Final_Product Purify5 Preparative HPLC Final_Product->Purify5

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocols

Step 1: Mono-protection of Tetraethylene Glycol

  • To a solution of tetraethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM), add triethylamine (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture to 0 °C and add a solution of trityl chloride (1 equivalent) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield mono-tritylated tetraethylene glycol.

Step 2: Iterative PEGylation

This step is repeated to build the PEG chain to the desired length of 16 ethylene glycol units.

  • Dissolve the mono-tritylated PEG alcohol from the previous step (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (1.2 equivalents) portion-wise at 0 °C and stir for 30 minutes.

  • Add a solution of tetraethylene glycol mono-tosylate (1.1 equivalents) in THF dropwise.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

  • Remove the trityl protecting group using a mild acid (e.g., 2% trifluoroacetic acid in DCM) to yield the free hydroxyl group for the next PEGylation cycle.

Step 3: Terminal Functionalization to Carboxylic Acid

  • After the final PEGylation step to achieve the 16-unit chain, tosylate the terminal hydroxyl group using tosyl chloride and pyridine.

  • Displace the tosyl group with sodium cyanide in a suitable solvent like dimethylformamide (DMF) to introduce a nitrile group.

  • Hydrolyze the nitrile group to a carboxylic acid under acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).

  • Remove the final trityl protecting group under mild acidic conditions.

Purification of this compound

Purification is a critical step to ensure the high purity required for applications in drug development. A combination of techniques is typically employed.

Purification Protocol:

  • Extraction: After the final deprotection step, neutralize the reaction mixture and extract the product into an organic solvent like DCM. This will remove most of the inorganic salts.

  • Flash Column Chromatography: The crude product can be purified on a silica gel column using a polar mobile phase, such as a gradient of methanol in DCM, to separate the desired product from less polar impurities and any remaining starting materials.

  • Preparative High-Performance Liquid Chromatography (HPLC): For the highest purity, preparative reverse-phase HPLC is the method of choice. A C18 column with a water/acetonitrile gradient containing a small amount of formic acid or trifluoroacetic acid is typically effective.

Representative Purification Data (Hypothetical):

Purification StepPurity (by HPLC)Yield
Crude Product~70%-
After Flash Chromatography>90%~60% (from final step)
After Preparative HPLC>98%~45% (from final step)

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show the characteristic repeating ethylene glycol protons around 3.6 ppm, along with signals corresponding to the protons adjacent to the hydroxyl and carboxylic acid groups.

    • ¹³C NMR will confirm the presence of the 16 unique carbon environments of the PEG backbone and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the calculated mass of this compound (794.92 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final product.

Application in PROTAC Development

This compound is a valuable linker for the synthesis of PROTACs. The bifunctional nature of the linker allows for the conjugation of a ligand for an E3 ubiquitin ligase and a ligand for the target protein.

PROTAC_Pathway cluster_protac PROTAC Mechanism of Action E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (E3-PROTAC-Target) E3_Ligase->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex PROTAC PROTAC (E3 Ligand - Linker - Target Ligand) PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Signaling pathway illustrating the mechanism of action of a PROTAC.

References

Hydroxy-PEG16-acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Hydroxy-PEG16-acid, a heterobifunctional polyethylene glycol (PEG) derivative. It is designed to be a valuable resource for professionals in research, and drug development, particularly those working with bioconjugation, drug delivery systems, and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound is characterized by a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, separated by a 16-unit polyethylene glycol chain. This structure imparts hydrophilicity, making it a versatile tool for increasing the solubility and improving the pharmacokinetic properties of conjugated molecules.

PropertyValueSource(s)
Molecular Weight 794.93 g/mol [1][2][3][4]
Molecular Formula C35H70O19[1]
CAS Number Not consistently provided in publicly available sources.

Applications in Drug Development

The primary application of this compound is as a flexible linker in the construction of PROTACs. PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in disease. The hydrophilic PEG spacer enhances the solubility of the entire PROTAC molecule, which often includes hydrophobic ligands for the target protein and an E3 ubiquitin ligase.

The terminal functional groups of this compound allow for sequential or orthogonal conjugation to the target-binding ligand and the E3 ligase-binding ligand.

Experimental Protocols

General Protocol for Amide Bond Formation with this compound

This protocol outlines the general steps for conjugating this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) via the formation of a stable amide bond. This reaction typically employs a carbodiimide activator, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of an N-hydroxysuccinimide (NHS) ester stabilizer.

Materials:

  • This compound

  • Amine-containing molecule (R-NH2)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dichloromethane (DCM))

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or MES buffer (for two-step reactions)

  • Quenching reagent (e.g., hydroxylamine, Tris, or glycine)

  • Purification system (e.g., dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in the chosen anhydrous organic solvent to a known concentration.

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Prepare fresh solutions of EDC and NHS in an appropriate solvent or buffer immediately before use.

  • Activation of Carboxylic Acid (Two-Step Method - Recommended):

    • In a reaction vessel, combine the this compound solution with EDC and NHS in an amine-free buffer (e.g., MES buffer, pH 4.5-6.0). A typical molar ratio is 1:1.5:3 (Acid:EDC:NHS).

    • Allow the reaction to proceed for 15-60 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to Amine:

    • Add the amine-containing molecule to the activated this compound solution. The pH of the reaction mixture should be adjusted to 7.2-8.0 for efficient acylation of the primary amine.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching reagent to consume any unreacted NHS-ester.

  • Purification:

    • Purify the conjugate to remove excess reagents and byproducts using an appropriate chromatography technique or dialysis.

  • Characterization:

    • Characterize the final conjugate using methods such as MALDI-TOF mass spectrometry, SDS-PAGE (for protein conjugates), and HPLC to confirm successful conjugation and assess purity.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis A This compound C Activated NHS-ester Intermediate A->C pH 4.5-6.0 B EDC + NHS B->C E PEGylated Conjugate C->E pH 7.2-8.0 D Amine-containing Molecule (R-NH2) D->E F Purification (e.g., HPLC, SEC) E->F G Characterization (e.g., MS, SDS-PAGE) F->G

Caption: General workflow for the conjugation of this compound to an amine-containing molecule.

protac_pathway cluster_protac PROTAC Molecule cluster_cellular_machinery Cellular Machinery cluster_ternary_complex Ternary Complex Formation cluster_degradation Protein Degradation Pathway TP_ligand Target Protein Ligand Linker This compound Linker TP_ligand->Linker TargetProtein Target Protein of Interest TP_ligand->TargetProtein Binds E3_ligand E3 Ligase Ligand E3Ligase E3 Ubiquitin Ligase E3_ligand->E3Ligase Binds Linker->E3_ligand TernaryComplex Target Protein :: PROTAC :: E3 Ligase TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Target Protein Degradation Proteasome->Degradation

Caption: Role of this compound as a linker in the PROTAC-mediated protein degradation pathway.

References

Solubility of Hydroxy-PEG16-acid in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Hydroxy-PEG16-acid. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines the expected qualitative solubility based on the general properties of polyethylene glycol (PEG) derivatives and provides detailed experimental protocols for researchers to determine precise quantitative solubility in various solvents.

Introduction to this compound

This compound is a heterobifunctional polyethylene glycol (PEG) derivative. It possesses a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, separated by a 16-unit PEG chain. This structure imparts amphiphilic properties, with the hydrophilic PEG backbone influencing its solubility in aqueous and polar organic solvents, while the terminal functional groups can modulate its properties and allow for further chemical modifications. The presence of the carboxylic acid group suggests that its aqueous solubility will be dependent on the pH of the solution.

Qualitative Solubility Profile

Based on the general solubility characteristics of PEG derivatives, the expected qualitative solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that as the molecular weight of PEG increases, its solubility in water and organic solvents tends to decrease.[1]

Solvent ClassSpecific SolventsExpected Solubility
Aqueous Water, PBS, and other aqueous buffersSoluble[2]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble[2]
Chlorinated Dichloromethane (DCM), ChloroformSoluble[2]
Alcohols Methanol, EthanolLess Soluble[2]
Aromatic TolueneLess Soluble (solubility may be increased with heating)
Ethers Diethyl EtherNot Soluble

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • pH (in Aqueous Solutions): The carboxylic acid terminus has a specific pKa. At pH values above the pKa, the carboxylic acid group will be deprotonated to form a carboxylate anion. This ionization increases the polarity of the molecule and is expected to enhance its solubility in water due to stronger ion-dipole interactions. Conversely, at pH values below the pKa, the carboxylic acid will be in its neutral, protonated form, which may lead to lower aqueous solubility.

  • Temperature: For some solvents where solubility is limited, such as toluene, increasing the temperature can enhance the solubility of PEG derivatives.

  • Salt Concentration (in Aqueous Solutions): The presence of salts can either increase or decrease the solubility of PEGs in aqueous solutions, an effect known as "salting-in" or "salting-out".

Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a robust method for determining the quantitative solubility of this compound in a solvent of interest. This method involves creating a saturated solution, separating the undissolved solute, and quantifying the concentration of the dissolved solute in the supernatant using High-Performance Liquid Chromatography (HPLC) with a suitable detector.

Materials and Equipment
  • This compound

  • Solvent of interest (e.g., water, phosphate-buffered saline at various pH values, DMSO, etc.)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • HPLC system equipped with a Size-Exclusion Chromatography (SEC) column

  • Charged Aerosol Detector (CAD) or Refractive Index Detector (RID)

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G A Prepare Supersaturated Mixture (Excess this compound in Solvent) B Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) A->B C Separate Undissolved Solid (Centrifugation) B->C D Isolate Supernatant C->D E Filter Supernatant (e.g., 0.22 µm filter) D->E F Prepare Serial Dilutions of Supernatant E->F H Analyze Samples by HPLC-CAD/RID F->H G Prepare Calibration Standards G->H I Quantify Concentration and Determine Solubility H->I G cluster_0 Aqueous Solution pH cluster_1 Expected Solubility Low_pH Low pH (Below pKa) -COOH is Protonated Lower_Solubility Lower Aqueous Solubility (Less Polar) Low_pH->Lower_Solubility Leads to High_pH High pH (Above pKa) -COO- is Deprotonated Higher_Solubility Higher Aqueous Solubility (More Polar and Ionic) High_pH->Higher_Solubility Leads to

References

The Strategic Advantage of Hydroxy-PEG16-acid as a PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand dictate target specificity and degradation machinery recruitment, the linker connecting these two moieties plays a pivotal role in the overall efficacy, selectivity, and physicochemical properties of the PROTAC molecule.[1] This technical guide provides an in-depth analysis of Hydroxy-PEG16-acid, a polyethylene glycol (PEG)-based linker, highlighting its key features and strategic importance in the development of potent and effective protein degraders.

Core Attributes of this compound

This compound is a heterobifunctional linker characterized by a 16-unit polyethylene glycol chain, flanked by a hydroxyl (-OH) group at one terminus and a carboxylic acid (-COOH) group at the other.[2] This structure imparts several desirable properties that are critical for the successful development of PROTACs.

Physicochemical Properties:

The defining feature of the PEG16 chain is its hydrophilicity, which significantly enhances the aqueous solubility of the PROTAC molecule.[3][4] This is a crucial advantage, as many warheads and E3 ligase ligands are hydrophobic in nature, often leading to poor solubility and bioavailability of the resulting PROTAC.[4] The improved solubility imparted by the PEG16 linker facilitates formulation and administration, and can positively influence the pharmacokinetic profile of the drug candidate.

PropertyValueReference
Molecular Formula C35H70O19
Molecular Weight 794.92 g/mol
Appearance White to off-white solidMedChemExpress
Solubility Soluble in water and most organic solvents

The Functional Impact of the PEG16 Linker in PROTACs

The length and flexibility of the linker are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. The 16-unit PEG chain of this compound provides a substantial and flexible spacer, offering several key advantages:

  • Optimal Ternary Complex Formation: The extended length of the PEG16 linker allows the warhead and the E3 ligase ligand to adopt optimal orientations for binding to their respective proteins, thereby facilitating the formation of a stable ternary complex. This is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

  • Enhanced Flexibility: The inherent flexibility of the PEG chain allows the PROTAC to accommodate various binding pocket geometries and distances between the target protein and the E3 ligase. This conformational adaptability can be crucial for achieving potent degradation, especially for challenging targets.

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can shield the PROTAC from metabolic enzymes, potentially increasing its in vivo stability and half-life. Furthermore, improved solubility can lead to better absorption and distribution.

While specific quantitative data for PROTACs utilizing a this compound linker is not extensively available in the public domain, the general principles of PEG linker length and composition provide a strong rationale for its use. The following table presents representative data for PROTACs with PEG linkers of varying lengths to illustrate the impact of the linker on degradation efficiency.

PROTACTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
Compound A BRD4CRBN12-atom PEG< 0.5 μM> 90
Compound B BTKCRBN4-unit PEG1-40Not Reported
Compound C ERαVHL16-atom chain~10> 90

Note: The data presented is for PROTACs with PEG or alkyl chain linkers of similar lengths to a 16-unit PEG chain and is intended to be illustrative. Specific performance of a PROTAC with a this compound linker will be target and ligand dependent.

Experimental Protocols

The successful development and characterization of a PROTAC require a suite of robust experimental assays. The following section outlines key protocols for evaluating PROTACs incorporating a this compound linker.

PROTAC Synthesis and Linker Conjugation

The synthesis of a PROTAC using this compound typically involves standard peptide coupling or click chemistry reactions. The terminal carboxylic acid can be activated (e.g., using HATU or EDC) to react with an amine group on the warhead or E3 ligase ligand, forming a stable amide bond. Alternatively, the hydroxyl group can be modified to introduce other functionalities for conjugation.

General Amide Coupling Protocol:

  • Dissolve the warhead or E3 ligase ligand containing a primary or secondary amine in a suitable aprotic solvent (e.g., DMF or DMSO).

  • Add this compound to the solution.

  • Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting PROTAC-linker conjugate by reverse-phase HPLC.

  • The purified conjugate can then be reacted with the other binding moiety using a similar protocol.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

Western blotting is the gold standard for quantifying the degradation of a target protein.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Incubate with a secondary antibody conjugated to HRP and visualize the bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation).

Ternary Complex Formation Assays

Assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and NanoBRET® can be used to characterize the formation of the ternary complex.

SPR Protocol (Illustrative):

  • Immobilize the E3 ligase on an SPR sensor chip.

  • Inject the PROTAC over the surface to measure the binary interaction.

  • In a separate experiment, inject a mixture of the PROTAC and the target protein over the E3 ligase surface to measure the formation of the ternary complex.

  • Analyze the sensorgrams to determine the binding affinities (KD) and kinetics of the binary and ternary interactions.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ternary_Complex->POI Release Ternary_Complex->PROTAC Recycle Ternary_Complex->E3_Ligase Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow PROTAC Characterization Workflow cluster_0 In Vitro / Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis Synthesis PROTAC Synthesis (this compound conjugation) Ternary_Complex_Assay Ternary Complex Formation (SPR, ITC, NanoBRET) Synthesis->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Permeability Cellular Permeability (PAMPA, Caco-2) Ubiquitination_Assay->Permeability Degradation Protein Degradation (Western Blot) Permeability->Degradation Toxicity Cytotoxicity Assays Degradation->Toxicity DC50_Dmax DC50 / Dmax Determination Degradation->DC50_Dmax PK_PD Pharmacokinetic Analysis Toxicity->PK_PD

Caption: PROTAC Characterization Workflow.

Conclusion

This compound offers a compelling combination of hydrophilicity, flexibility, and length, making it a highly attractive linker for the development of PROTACs. Its ability to improve the physicochemical properties of the PROTAC and facilitate the formation of a productive ternary complex underscores its strategic value in overcoming common challenges in targeted protein degradation. While further studies with PROTACs incorporating this specific linker are needed to fully elucidate its quantitative impact, the foundational principles of PROTAC design strongly support its application in the generation of next-generation protein degraders. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core features and experimental considerations for utilizing this compound as a key component in their PROTAC design strategy.

References

The Pivotal Role of the Hydroxyl Group in Hydroxy-PEG16-acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Functionality of Hydroxy-PEG16-acid's Terminal Hydroxyl Group in Advanced Bioconjugation and Proteolysis Targeting Chimera (PROTAC) Technology.

Introduction

This compound, a heterobifunctional polyethylene glycol (PEG) linker, has emerged as a critical tool in the development of sophisticated bioconjugates and novel therapeutic modalities, most notably in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs). This molecule is characterized by a 16-unit PEG chain that imparts hydrophilicity and optimal spacing, flanked by a terminal carboxylic acid and a pivotal hydroxyl group. While the carboxylic acid provides a convenient handle for conjugation to amine-containing molecules, it is the terminal hydroxyl group that offers a versatile platform for a diverse range of chemical modifications, significantly expanding the linker's utility in drug design and development. This technical guide will provide an in-depth exploration of the role of the hydroxyl group, detailing its chemical reactivity, functionalization protocols, and its impact on the efficacy of the resulting biomolecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The presence of the PEG chain dominates its solubility profile, rendering it highly water-soluble, a crucial attribute for improving the pharmacokinetic properties of conjugated hydrophobic drugs.

PropertyValueReference
Molecular Formula C35H70O19[1]
Molecular Weight 794.93 g/mol [2][1]
Appearance White to off-white solid or viscous oil
Solubility Highly soluble in water and most organic solvents
XLogP3-AA -3.3

The Hydroxyl Group: A Gateway to Chemical Versatility

The terminal hydroxyl group (-OH) of this compound is a primary alcohol, offering a rich canvas for chemical modification. Its true potential is unlocked through activation, converting it into a good leaving group, which then allows for nucleophilic substitution to introduce a variety of functional moieties. This versatility is paramount in the modular design of complex molecules like PROTACs, where precise control over the linker chemistry is essential for optimizing biological activity.

Activation of the Hydroxyl Group

The most common and effective method for activating the hydroxyl group is its conversion to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). These groups are excellent leaving groups, facilitating subsequent reactions.

Experimental Protocol: Tosylation of this compound

This protocol describes the conversion of the terminal hydroxyl group of a PEG linker to a tosylate.

Materials:

  • Hydroxy-PEG-acid (1 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (2-3 equivalents)

  • p-Toluenesulfonyl chloride (TsCl) (1.5 equivalents)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the Hydroxy-PEG-acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine to the solution and stir for 10 minutes.

  • Slowly add p-toluenesulfonyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water, and the product is extracted with DCM.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

ReagentPurpose
Triethylamine Acts as a base to neutralize the HCl generated during the reaction.
p-Toluenesulfonyl chloride The source of the tosyl group for activation.
Anhydrous DCM Provides a non-reactive solvent for the reaction.
Inert Atmosphere Prevents side reactions with atmospheric moisture.
Functional Group Interconversion

Once activated, the tosylated PEG linker can be readily converted to a variety of other functional groups, each offering unique conjugation chemistries.

The azide group is particularly valuable for its ability to participate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which are highly efficient and bioorthogonal reactions.

Experimental Protocol: Azidation of Tosyl-PEG-acid

Materials:

  • Tosyl-PEG-acid (1 equivalent)

  • Sodium azide (NaN3) (5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the Tosyl-PEG-acid in anhydrous DMF under an inert atmosphere.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and remove the DMF under reduced pressure.

  • The residue is dissolved in DCM and washed with water to remove excess sodium azide and salts.

  • The organic layer is dried, filtered, and concentrated to yield the Azido-PEG-acid.

The amine group is a versatile nucleophile that can readily react with activated carboxylic acids, NHS esters, and other electrophiles to form stable amide bonds.

Experimental Protocol: Amination of Tosyl-PEG-acid

There are several methods to introduce an amine group. One common approach is a two-step process involving the introduction of an azide followed by its reduction.

Step 1: Azidation (as described above)

Step 2: Reduction of the Azide

Materials:

  • Azido-PEG-acid (1 equivalent)

  • Triphenylphosphine (PPh3) (1.5 equivalents) or Hydrogen gas with a Palladium catalyst (Pd/C)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

Procedure (using Triphenylphosphine - Staudinger Reduction):

  • Dissolve the Azido-PEG-acid in THF.

  • Add triphenylphosphine to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Add water to the reaction to hydrolyze the intermediate phosphazene.

  • Stir for an additional 12 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by precipitation or chromatography to remove triphenylphosphine oxide.

Functionalization ReactionTypical YieldKey Advantages
Tosylation >90%Efficient activation of the hydroxyl group.
Azidation >95%Enables highly efficient and bioorthogonal "click chemistry" conjugations.
Amination (via Azide) >90%Provides a versatile nucleophilic handle for amide bond formation.

Application in PROTAC Synthesis: A Workflow

The versatility of the hydroxyl group is best exemplified in the synthesis of PROTACs. A typical workflow involves the sequential conjugation of a ligand for the target protein and a ligand for an E3 ubiquitin ligase to the functionalized PEG linker.

PROTAC_Synthesis_Workflow cluster_0 Linker Functionalization cluster_1 First Ligand Conjugation cluster_2 Second Ligand Conjugation A This compound B Activation (e.g., Tosylation) A->B TsCl, TEA C Functional Group Interconversion (e.g., Azidation) B->C NaN3 D Functionalized Linker (e.g., Azido-PEG-acid) C->D F Click Chemistry (CuAAC) D->F E Target Protein Ligand (with alkyne) E->F G Linker-Ligand 1 Conjugate F->G H Linker-Ligand 1 (with terminal acid) G->H J Amide Coupling (EDC, NHS) H->J I E3 Ligase Ligand (with amine) I->J K Final PROTAC Molecule J->K

Caption: General workflow for PROTAC synthesis starting from this compound.

The PROTAC Mechanism of Action: A Signaling Pathway

Once synthesized, the PROTAC molecule orchestrates the degradation of the target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC Target Target Protein (POI) PROTAC->Target Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Target-PROTAC-E3 Ternary Complex Proteasome 26S Proteasome Target->Proteasome Recognition Ub Ubiquitin Ub->Target Tags Target Degraded Proteasome->Degraded Degradation Ternary->Ub Ubiquitination

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

The terminal hydroxyl group of this compound is not merely a passive terminus but a highly versatile functional handle that is central to its widespread utility in modern drug development. Through well-established chemical activation and functionalization protocols, this hydroxyl group can be transformed into a variety of reactive moieties, enabling the precise and modular construction of complex biomolecules. This capability is particularly crucial in the design and synthesis of PROTACs, where the ability to systematically modify the linker is key to optimizing the formation of a productive ternary complex and achieving potent and selective protein degradation. For researchers and scientists in the field, a deep understanding of the chemistry of the hydroxyl group is essential for harnessing the full potential of this compound in creating the next generation of targeted therapeutics.

References

An In-depth Technical Guide to the Bifunctional Nature of Hydroxy-PEG16-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG16-acid is a heterobifunctional polyethylene glycol (PEG) linker that has garnered significant attention in the fields of drug delivery and bioconjugation. Its unique structure, featuring a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group connected by a 16-unit polyethylene glycol chain, provides a versatile platform for covalently linking different molecules. This guide delves into the core characteristics of this compound, offering a comprehensive overview of its physicochemical properties, applications, and the experimental protocols for its use.

The bifunctional nature of this compound allows for sequential or orthogonal conjugation strategies, making it a valuable tool in the synthesis of complex biomolecular architectures. The hydrophilic PEG backbone enhances the solubility and pharmacokinetic properties of conjugated molecules, a critical advantage in the development of therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

The utility of this compound in biomedical research is underpinned by its distinct physicochemical properties. These characteristics influence its reactivity, solubility, and performance in biological systems.

PropertyValueReference(s)
Molecular Formula C35H70O19[1]
Molecular Weight 794.92 g/mol [1]
Appearance White to off-white solid or viscous liquid[2]
Purity ≥98%
Solubility
- WaterHighly soluble[3]
- Dichloromethane (DCM)Soluble[2]
- ChloroformSoluble
- Dimethylformamide (DMF)Soluble
- Dimethyl sulfoxide (DMSO)Soluble
- Alcohols (Methanol, Ethanol)Soluble
- TolueneSoluble with gentle heating
- Diethyl EtherInsoluble

The Bifunctional Core: Reactivity of Terminal Groups

The power of this compound lies in its two distinct terminal functional groups, which can be selectively addressed in conjugation reactions.

Carboxylic Acid Group (-COOH)

The terminal carboxylic acid is readily activated for reaction with primary amines, most commonly through carbodiimide chemistry. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS are frequently employed to form a more stable amine-reactive NHS ester. This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0) for the activation step, followed by a shift to a more neutral to slightly basic pH (7.2-8.0) for the coupling with the amine.

Hydroxyl Group (-OH)

The terminal hydroxyl group offers an alternative site for conjugation. While less reactive than the carboxylic acid, it can be activated under specific conditions. For instance, it can be reacted with tresyl chloride to create a tresyl-activated PEG, which is highly reactive towards primary amines. This allows for a two-step conjugation process where the hydroxyl group is first activated and then reacted with a biomolecule.

Key Application: A Linker in PROTACs

A primary application of this compound is as a flexible and hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The PEG linker in a PROTAC serves several critical functions:

  • Solubility Enhancement: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often hydrophobic PROTAC molecule.

  • Optimal Spacing: The length of the PEG linker is crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The 16-unit length of this compound has been shown to be effective in various PROTAC designs.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life and reduce the immunogenicity of therapeutic molecules.

Experimental Protocols

General Protocol for Amide Coupling using EDC/NHS

This protocol outlines the general steps for conjugating the carboxylic acid terminus of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution (e.g., 1 M hydroxylamine or Tris buffer)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in the Activation Buffer.

    • Add EDC-HCl and NHS (or sulfo-NHS) to the solution. A typical molar ratio is 1:1.5:1.5 (PEG-acid:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Coupling to Amine:

    • Immediately add the activated this compound solution to the amine-containing molecule dissolved in Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature up to overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Solution to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the conjugate using appropriate chromatographic techniques such as size-exclusion chromatography (SEC) or reverse-phase HPLC to remove excess reagents and byproducts.

Reaction Kinetics and Optimization: The efficiency of the EDC/NHS coupling reaction is pH-dependent. The activation of the carboxylic acid is optimal at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the primary amine is more efficient at a pH of 7.2-8.0. Reaction times and molar ratios of reactants may need to be optimized for specific substrates to achieve the desired level of conjugation.

Visualizing Workflows and Pathways

To better understand the context in which this compound is utilized, the following diagrams illustrate a typical PROTAC synthesis workflow and the ubiquitin-proteasome pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_coupling Coupling Reactions cluster_purification Purification & Analysis POI_Ligand Protein of Interest (POI) Ligand Step2 Couple to POI Ligand POI_Ligand->Step2 E3_Ligand E3 Ligase Ligand Step3 Activate -OH of Linker or Couple to E3 Ligand E3_Ligand->Step3 Linker This compound Step1 Activate -COOH of Linker (EDC/NHS) Linker->Step1 Step1->Step2 Amine on POI Ligand Intermediate POI Ligand-Linker Step2->Intermediate Intermediate->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification HPLC Purification Final_PROTAC->Purification Analysis Mass Spec, NMR Purification->Analysis Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Protein Degradation Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 Ternary_Complex Ternary Complex (Target-PROTAC-E3) E3->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Transfer Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

References

Hydroxy-PEG16-acid: A Technical Guide to its Applications in Biomedicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG16-acid is a heterobifunctional polyethylene glycol (PEG) derivative that has emerged as a critical component in modern biomedical research and drug development. Its unique structure, featuring a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group connected by a 16-unit PEG chain, provides a versatile platform for bioconjugation, drug delivery, and the development of novel therapeutic modalities. The hydrophilic nature of the PEG backbone enhances the solubility and pharmacokinetic properties of conjugated molecules, while the terminal functional groups allow for precise chemical modifications.[] This technical guide provides an in-depth overview of the applications of this compound in biomedicine, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and nanoparticle-based drug delivery systems.

Physicochemical Properties of this compound

The utility of this compound in biomedical applications is underpinned by its distinct physicochemical properties. The 16-unit polyethylene glycol chain imparts significant hydrophilicity, which is crucial for improving the solubility and bioavailability of hydrophobic drug molecules.[]

PropertyValueReference
Molecular Formula C35H70O19[2]
Molecular Weight 794.92 g/mol []
Appearance White to off-white solid or viscous liquidN/A
Solubility Soluble in water and most organic solvents[3]
Functional Groups Hydroxyl (-OH), Carboxylic Acid (-COOH)

Applications in Biomedicine

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins. A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This compound is frequently employed as a component of the linker in PROTAC design.

The length and composition of the linker are critical for the efficacy of a PROTAC, as they dictate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The 16-unit PEG chain of this compound provides a flexible and hydrophilic spacer that can significantly influence the degradation efficiency, often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Quantitative Data on PEG Linker Length in PROTACs:

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC-PEG3 3 PEG units5085
PROTAC-PEG4 4 PEG units2595
PROTAC-PEG5 5 PEG units10>98
PROTAC-PEG6 6 PEG units3090

This data is representative and compiled from general trends observed in PROTAC literature.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a PROTAC in inducing the degradation of a target protein via the ubiquitin-proteasome pathway.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycling UbiquitinatedProtein Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker in an ADC plays a crucial role in connecting the antibody to the drug payload and ensuring its stability in circulation and timely release at the target site. This compound can be utilized as a component of the linker in ADCs to improve their physicochemical properties. The hydrophilic PEG chain can enhance the solubility of the ADC, reduce aggregation, and potentially shield the cytotoxic drug from premature degradation.

Quantitative Data on PEGylated ADCs:

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. While specific DAR values for ADCs using a this compound linker are proprietary, the following table provides a representative example of how PEGylation can influence ADC characteristics.

ADC FormulationLinker TypeAverage DARAggregation (%)
ADC-1 Non-PEGylated3.58.2
ADC-2 PEG4-based linker3.63.5
ADC-3 PEG8-based linker3.42.1

This data is representative and compiled from general trends observed in ADC literature.

Nanoparticle-Based Drug Delivery

PEGylation is a widely used strategy to improve the systemic circulation time and reduce the immunogenicity of nanoparticles. The hydrophilic PEG chains on the nanoparticle surface create a "stealth" effect, preventing recognition by the reticuloendothelial system and subsequent clearance from the bloodstream. This compound can be used to functionalize the surface of various nanoparticles, such as liposomes and polymeric nanoparticles. The carboxylic acid or hydroxyl group can be used to attach the PEG linker to the nanoparticle surface, while the other terminus can be used for further functionalization, such as attaching targeting ligands.

Quantitative Data on PEGylated Nanoparticles:

The drug loading capacity and efficiency are key parameters for nanoparticle-based drug delivery systems. The following table provides representative data on how PEGylation can affect these parameters.

Nanoparticle FormulationPolymerDrug Loading Capacity (%)Drug Loading Efficiency (%)
NP-1 PLGA5.275
NP-2 PLGA-PEG4.882
NP-3 Chitosan3.568
NP-4 PEGylated Chitosan3.278

This data is representative and compiled from general trends observed in nanoparticle literature.

Experimental Protocols

General Protocol for Conjugation of this compound to a Protein

This protocol describes the general steps for conjugating the carboxylic acid group of this compound to primary amine groups on a protein using carbodiimide chemistry.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the this compound solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution. The molar ratio of PEG to protein should be optimized for the specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.

  • Purification:

    • Purify the PEGylated protein from unreacted reagents and byproducts using a suitable method such as size-exclusion chromatography.

  • Characterization:

    • Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine the degree of PEGylation.

Workflow for Assessing PROTAC Efficacy

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a newly synthesized PROTAC.

PROTAC_Workflow cluster_workflow PROTAC Efficacy Assessment Workflow Start Synthesize PROTAC with This compound linker CellCulture Culture Target Cell Line Start->CellCulture Treatment Treat Cells with PROTAC (Dose-Response and Time-Course) CellCulture->Treatment Lysate Prepare Cell Lysates Treatment->Lysate WesternBlot Western Blot Analysis (Target Protein & Loading Control) Lysate->WesternBlot Quantification Densitometry and Data Analysis WesternBlot->Quantification DC50_Dmax Calculate DC50 and Dmax Quantification->DC50_Dmax Mechanism Mechanism of Action Studies (e.g., Proteasome Inhibition) DC50_Dmax->Mechanism OffTarget Off-Target Analysis (Proteomics) DC50_Dmax->OffTarget End Lead Optimization Mechanism->End OffTarget->End

References

An In-Depth Technical Guide to PEGylation Utilizing Hydroxy-PEG16-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Polyethylene Glycol (PEG)ylation, a critical bioconjugation technique, with a specific focus on the application of Hydroxy-PEG16-acid. PEGylation, the covalent attachment of PEG chains to molecules such as proteins, peptides, and small drugs, is a widely employed strategy to enhance the therapeutic properties of pharmaceuticals. This process can improve drug solubility, extend circulation half-life, reduce immunogenicity, and enhance overall stability. This compound is a discrete PEG (dPEG®) reagent that offers a defined chain length, enabling precise control over the modification process and resulting in more homogeneous conjugates.

Core Concepts of PEGylation with this compound

This compound is a heterobifunctional linker possessing a terminal hydroxyl group and a carboxylic acid group, separated by a 16-unit polyethylene glycol chain. This defined structure is crucial for applications where polydispersity of the PEG linker could lead to a heterogeneous product mixture, complicating characterization and regulatory approval.

The primary mode of conjugation for this compound involves the reaction of its terminal carboxylic acid with primary amine groups present on the target molecule, such as the N-terminus of a protein or the side chain of lysine residues. This reaction is typically facilitated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The EDC activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. The addition of NHS stabilizes this intermediate by converting it to an amine-reactive NHS ester, which then efficiently reacts with primary amines to form a stable amide bond.

The hydroxyl terminus of this compound remains available for further functionalization if a more complex molecular construct is desired, adding to the versatility of this reagent.

Quantitative Data on PEGylation Efficiency

The efficiency of a PEGylation reaction is a critical parameter and is influenced by factors such as the molar ratio of PEG reagent to the target molecule, pH, temperature, and reaction time. The degree of PEGylation, which refers to the average number of PEG molecules conjugated to each target molecule, is a key determinant of the final product's biological activity and pharmacokinetic profile.

Below is a representative table summarizing the effect of the molar ratio of an activated PEG-acid reagent on the degree of PEGylation and the yield of the mono-PEGylated product for a model protein.

Molar Ratio (PEG:Protein)Degree of PEGylation (Average PEGs/Protein)Yield of Mono-PEGylated Product (%)Unmodified Protein (%)
1:10.86530
3:11.57515
5:12.1605
10:13.240<1

Note: This data is illustrative and the optimal conditions for this compound will need to be determined empirically for each specific target molecule.

Experimental Protocols

Protocol 1: Two-Step Aqueous PEGylation of a Protein with this compound

This protocol describes the activation of the carboxylic acid group of this compound using EDC and Sulfo-NHS, followed by conjugation to a primary amine-containing protein.

Materials:

  • This compound

  • Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns for buffer exchange and purification

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 20 mg/mL) in Activation Buffer immediately prior to use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer at a desired concentration.

    • Add a 1.5 to 5-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Target Protein:

    • Immediately after activation, add the activated this compound solution to the protein solution in Coupling Buffer. The molar ratio of the PEG linker to the protein should be optimized based on the desired degree of PEGylation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction. Hydroxylamine will hydrolyze unreacted NHS esters, while Tris will react with them.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove excess reagents, byproducts, and unreacted PEG linker from the conjugated protein using a desalting column, dialysis, or size-exclusion chromatography (SEC).

Protocol 2: Characterization of PEGylated Protein

This protocol outlines common analytical techniques to characterize the resulting PEGylated protein.

Methods:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

    • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight compared to the unmodified protein. The PEGylated protein will migrate slower, appearing as a band of higher apparent molecular weight.

  • Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC):

    • Use SE-HPLC to assess the purity of the conjugate and separate different PEGylated species (e.g., mono-, di-, poly-PEGylated) from the unmodified protein. The PEGylated protein will have a shorter retention time due to its increased hydrodynamic radius.

  • Mass Spectrometry (MS):

    • Employ techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS to determine the precise molecular weight of the conjugate and confirm the number of attached PEG chains.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Proton (¹H) NMR can be used to quantitatively determine the degree of PEGylation by comparing the integral of the PEG methylene protons to that of specific protein resonances.

Visualizing PEGylation Workflow and Impact

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the conceptual impact of PEGylation.

PEGylation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_analysis Analysis This compound This compound Activated PEG-NHS Ester Activated PEG-NHS Ester This compound->Activated PEG-NHS Ester Activation (pH 6.0) EDC/Sulfo-NHS EDC/Sulfo-NHS EDC/Sulfo-NHS->Activated PEG-NHS Ester PEGylated Protein PEGylated Protein Activated PEG-NHS Ester->PEGylated Protein Conjugation (pH 7.2-7.5) Target Protein Target Protein Target Protein->PEGylated Protein Purification (SEC) Purification (SEC) PEGylated Protein->Purification (SEC) Quenching Characterization Characterization Purification (SEC)->Characterization SDS-PAGE, HPLC, MS

Figure 1. Experimental workflow for protein PEGylation with this compound.

PEGylation_Effects cluster_properties Pharmacokinetic & Pharmacodynamic Properties Unmodified Protein Unmodified Protein PEGylated Protein PEGylated Protein Unmodified Protein->PEGylated Protein PEGylation Increased Half-life Increased Half-life PEGylated Protein->Increased Half-life Reduced Immunogenicity Reduced Immunogenicity PEGylated Protein->Reduced Immunogenicity Improved Solubility Improved Solubility PEGylated Protein->Improved Solubility Altered Receptor Binding Altered Receptor Binding PEGylated Protein->Altered Receptor Binding TLR7_Signaling_Pathway cluster_cell Immune Cell (e.g., Dendritic Cell) cluster_endosome Endosome TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruitment PEGylated TLR7 Agonist PEGylated TLR7 Agonist PEGylated TLR7 Agonist->TLR7 Binding IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-κB Pathway NF-κB Pathway TRAF6->NF-κB Pathway IRF7 Pathway IRF7 Pathway TRAF6->IRF7 Pathway Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription Type I Interferons (IFN-α/β) Type I Interferons (IFN-α/β) IRF7 Pathway->Type I Interferons (IFN-α/β) Transcription

Hydroxy-PEG16-acid for beginners in bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the tools of bioconjugation is paramount. Hydroxy-PEG16-acid is a versatile heterobifunctional linker that plays a crucial role in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a technical overview of its properties, applications, and the fundamental protocols for its use.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) derivative characterized by a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, separated by a 16-unit PEG chain. This structure imparts unique and advantageous properties for bioconjugation. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media, which is often a critical requirement for biological applications.[1]

A summary of its key physicochemical properties is presented below:

PropertyValueReference
Chemical Formula C35H70O19[1]
Molecular Weight 794.93 g/mol [1]
Appearance Solid
Solubility Soluble in water and many organic solvents[1]
Reactivity The terminal carboxylic acid reacts with primary amines in the presence of carbodiimide activators. The hydroxyl group allows for further derivatization.[1]

Applications in Bioconjugation

The dual functionality of this compound makes it a valuable tool in creating sophisticated bioconjugates. The carboxylic acid is typically activated to react with primary amines (e.g., lysine residues on proteins), forming a stable amide bond. The hydroxyl group can be used for further modifications or as an attachment point for other molecules of interest.

Key applications include:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, leveraging the antibody's specificity to target cancer cells.

  • PROTACs: In the development of PROTACs, this linker can connect a protein-of-interest binding ligand to an E3 ligase binding ligand, inducing targeted protein degradation.

  • Pegylation: While not its primary use due to the terminal hydroxyl group, the PEG chain itself can increase the hydrodynamic radius and serum half-life of conjugated proteins or peptides.

Experimental Protocols

The following are generalized protocols for the activation and conjugation of this compound to a protein. These should be optimized for specific applications.

Activation of Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the conversion of the terminal carboxylic acid to a more reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).

  • Add NHS to the solution. A typical molar excess is 1.2 equivalents relative to the this compound.

  • Add EDC to the solution. A typical molar excess is 1.5 equivalents relative to the this compound.

  • Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • The resulting solution containing the activated Hydroxy-PEG16-NHS ester can be used directly in the subsequent conjugation step.

G cluster_0 Hydroxy_PEG16_acid This compound (-COOH) O_Acylisourea_Ester O-Acylisourea Ester (Intermediate) Hydroxy_PEG16_acid->O_Acylisourea_Ester + EDC EDC EDC NHS NHS NHS_Ester Hydroxy-PEG16-NHS Ester O_Acylisourea_Ester->NHS_Ester + NHS

Activation of this compound with EDC and NHS.
Conjugation of Activated PEG to a Protein

This protocol outlines the reaction of the Hydroxy-PEG16-NHS ester with primary amines on a target protein.

Materials:

  • Activated Hydroxy-PEG16-NHS ester solution

  • Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching reagent (e.g., Tris or hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Ensure the protein solution is in an amine-free buffer at a pH between 7.2 and 8.5 for optimal reaction with NHS esters.

  • Add the activated Hydroxy-PEG16-NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein will depend on the desired degree of labeling and should be empirically determined.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to a final concentration of 10-50 mM.

  • Purify the resulting PEGylated protein conjugate to remove unreacted PEG linker and byproducts using size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays.

G cluster_1 Start Start: Protein Solution (pH 7.2-8.5) Add_PEG Add Activated Hydroxy-PEG16-NHS Ester Start->Add_PEG Incubate Incubate (RT or 4°C) Add_PEG->Incubate Quench Quench Reaction (e.g., Tris) Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Characterize Characterize Conjugate (e.g., SDS-PAGE, MS) Purify->Characterize

General workflow for protein conjugation with activated this compound.

Safety and Handling

This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. It is essential to handle this compound in a well-ventilated area and use appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid release to the environment. Store in a cool, dry place.

This guide provides a foundational understanding of this compound for those new to bioconjugation. As with any chemical reagent, it is crucial to consult the specific safety data sheet (SDS) provided by the supplier and to perform thorough optimization of reaction conditions for each unique application.

References

Methodological & Application

Application Note: Protocol for Conjugating Hydroxy-PEG16-acid to a Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This modification can improve protein stability, solubility, and pharmacokinetic profiles by increasing the hydrodynamic radius, which reduces renal clearance and shields the protein from proteolytic degradation. This application note provides a detailed protocol for the conjugation of Hydroxy-PEG16-acid to a target protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method activates the terminal carboxylic acid of the PEG molecule, enabling it to react with primary amines (e.g., lysine residues and the N-terminus) on the protein to form stable amide bonds.

Core Principles

The conjugation process is a two-step reaction. First, the carboxylic acid group of this compound is activated by EDC in the presence of NHS to form a more stable NHS ester. This activation step is most efficient at a slightly acidic pH (4.5-6.0). In the second step, the pH is raised to a physiological or slightly basic level (7.2-8.5) to facilitate the reaction of the NHS-activated PEG with the primary amines on the protein surface. The terminal hydroxyl group on the PEG is generally unreactive under these conditions. Following the conjugation reaction, the PEGylated protein is purified to remove unreacted PEG and other reagents. Characterization of the final product is crucial to determine the degree of PEGylation and confirm the integrity of the conjugate.

Quantitative Data Summary

The efficiency of PEGylation and the degree of labeling are dependent on several factors, including the molar ratio of reactants, protein concentration, pH, and reaction time. The following table summarizes typical quantitative data for protein PEGylation experiments.

ParameterTypical Value/RangeNotes
Molar Ratio (PEG-NHS:Protein) 10:1 to 50:1Higher ratios can increase the degree of PEGylation but may also lead to polysubstitution. Optimization is recommended.[1][2][3]
Protein Concentration 1 - 10 mg/mLMore dilute protein solutions may require a higher molar excess of the PEG reagent to achieve the same level of conjugation.[1][2]
Degree of Labeling 1 - 6 PEG chains per proteinThis is highly dependent on the protein's surface accessibility of primary amines and the reaction conditions.
Activation Reaction Time 15 - 30 minutesThe activation of the carboxylic acid with EDC/NHS is a relatively rapid process.
Conjugation Reaction Time 30 minutes - 2 hours at room temperature, or overnight at 4°CLonger incubation times can increase conjugation efficiency, but prolonged exposure to basic pH may affect protein stability.
Purification Yield VariableDependent on the purification method and the heterogeneity of the PEGylated product.

Experimental Protocols

Materials
  • This compound

  • Target Protein

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.5 (Amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Size-Exclusion Chromatography or Ion-Exchange Chromatography)

  • Dialysis tubing or centrifugal ultrafiltration units

Protocol for Conjugation
  • Protein Preparation:

    • Dissolve the target protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein solution contains any amine-containing buffers (e.g., Tris), perform a buffer exchange into the Conjugation Buffer using dialysis or a desalting column.

  • Activation of this compound:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 100 mg/mL.

    • In a separate tube, add the desired molar excess of the dissolved this compound to the Activation Buffer.

    • Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS (relative to the PEG-acid) to the PEG solution.

    • Incubate the activation reaction for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.

    • Adjust the pH of the reaction mixture to 7.2-8.5 using the Conjugation Buffer if necessary.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. For sensitive proteins, the reaction can be performed overnight at 4°C.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG and byproducts by dialysis, tangential flow filtration, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX). The choice of method will depend on the size difference between the PEGylated and non-PEGylated protein and the isoelectric point of the protein.

Characterization of the PEGylated Protein
  • SDS-PAGE: Analyze the purified PEGylated protein by SDS-PAGE to visualize the increase in molecular weight compared to the unmodified protein. A shift in the band size indicates successful PEGylation. Note that PEGylated proteins may run anomalously on SDS-PAGE, often appearing larger than their actual molecular weight.

  • Western Blot: If an antibody against the target protein is available, a Western blot can be performed to confirm the identity of the PEGylated protein.

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the PEGylated protein and to assess the degree of PEGylation (the number of PEG chains attached per protein molecule).

  • High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC-HPLC) can be used to separate and quantify the PEGylated protein from the unreacted protein and aggregated species. Reversed-phase HPLC (RP-HPLC) can also be used for characterization.

Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Protein Preparation (Dissolve in Conjugation Buffer) Conjugation Conjugation (Mix Activated PEG with Protein) Protein_Prep->Conjugation PEG_Prep This compound Preparation (Dissolve in DMF/DMSO) Activation Activation of PEG-acid (Add EDC/NHS in Activation Buffer) PEG_Prep->Activation Activation->Conjugation pH 7.2-8.5 Quenching Quenching (Add Tris or Glycine) Conjugation->Quenching Purification Purification (SEC, IEX, or Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization

Caption: Experimental workflow for protein PEGylation.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) PEG_Acid HO-PEG16-COOH Activated_PEG HO-PEG16-CO-NHS PEG_Acid->Activated_PEG EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Protein Protein-NH2 PEGylated_Protein Protein-NH-CO-PEG16-OH Activated_PEG->PEGylated_Protein Protein->PEGylated_Protein NHS_byproduct NHS

Caption: Chemical reaction of protein PEGylation.

References

Application Notes and Protocols: A Step-by-Step Guide for Using EDC/NHS with Hydroxy-PEG16-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent conjugation of Hydroxy-PEG16-acid to amine-containing molecules using the carbodiimide crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This method is a cornerstone of bioconjugation, enabling the modification of proteins, peptides, antibodies, and other biomolecules to improve their therapeutic properties. PEGylation, the process of attaching polyethylene glycol (PEG) chains, can enhance the solubility, stability, and circulating half-life of biomolecules while reducing their immunogenicity.[1][2][3][4]

The described two-step protocol involves the activation of the terminal carboxylic acid group of this compound with EDC and NHS to form a more stable amine-reactive NHS ester.[5] This intermediate then readily reacts with primary amines on the target molecule to form a stable amide bond.

Chemical Reaction Pathway

The fundamental chemistry involves the activation of a carboxyl group by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which can be mitigated by the addition of NHS. NHS reacts with the O-acylisourea intermediate to create a semi-stable NHS ester, which is more resistant to hydrolysis and efficiently reacts with primary amines.

G cluster_activation Activation Step cluster_conjugation Conjugation Step Hydroxy_PEG16_Acid This compound (-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Hydroxy_PEG16_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate PEGylated Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Amine-Containing Molecule Amine_Molecule Amine-Containing Molecule (-NH2) Amine_Molecule->Conjugate

Caption: EDC/NHS activation and conjugation pathway.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the activation of this compound and its subsequent conjugation to an amine-containing protein.

Materials and Reagents
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Desalting columns or dialysis equipment for purification

  • Reaction tubes and standard laboratory equipment

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the formation of the amine-reactive NHS ester of this compound.

  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature before opening to prevent condensation of moisture, as they are hygroscopic.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the scale of the reaction.

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Activation Reaction:

    • In a reaction tube, dissolve the desired amount of this compound in Activation Buffer. If using a stock solution in DMSO or DMF, ensure the final concentration of the organic solvent is minimal to avoid negative effects on protein stability in the subsequent step.

    • Add the EDC solution to the this compound solution.

    • Immediately add the NHS solution. A typical molar ratio is a 2- to 5-fold molar excess of EDC and NHS over the amount of this compound.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Protocol 2: Conjugation of Activated this compound to an Amine-Containing Protein

This protocol outlines the reaction of the activated PEG reagent with a protein containing accessible primary amines (e.g., lysine residues or the N-terminus).

  • Protein Preparation:

    • Dissolve the amine-containing protein in the Coupling Buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete for reaction with the NHS ester.

  • Conjugation Reaction:

    • Add the freshly prepared activated this compound solution from Protocol 1 to the protein solution. The molar ratio of the activated PEG to the protein will need to be optimized for the desired degree of PEGylation. A starting point is often a 5- to 20-fold molar excess of the PEG reagent.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking. The longer incubation at a lower temperature may be preferable for sensitive proteins.

  • Quenching the Reaction:

    • To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification of the PEGylated Conjugate

Purification is critical to remove unreacted PEG, excess reagents, and byproducts. The choice of method depends on the size difference between the PEGylated and un-PEGylated protein.

  • Size Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated conjugate from smaller unreacted PEG and quenching reagents.

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of species with different degrees of PEGylation using IEX.

  • Dialysis/Ultrafiltration: These methods are useful for removing small molecule impurities but may not be effective in separating unreacted PEG from the conjugate, depending on the PEG size.

Experimental Workflow

The following diagram illustrates the complete workflow from reagent preparation to the final purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prepare_Buffers Prepare Buffers (Activation, Coupling, Quenching) Prepare_Reagents Prepare Reagent Solutions (this compound, EDC, NHS, Protein) Prepare_Buffers->Prepare_Reagents Activation Activate this compound with EDC/NHS in Activation Buffer (15-30 min, RT) Prepare_Reagents->Activation Conjugation Add Activated PEG to Protein in Coupling Buffer (2h RT or overnight 4°C) Activation->Conjugation Quenching Quench Reaction (e.g., Tris or Hydroxylamine) Conjugation->Quenching Purification Purify PEGylated Conjugate (e.g., SEC, IEX) Quenching->Purification Characterization Characterize Conjugate (e.g., SDS-PAGE, Mass Spectrometry) Purification->Characterization

Caption: Experimental workflow for PEGylation.

Data Presentation and Characterization

To ensure successful conjugation and to quantify the degree of PEGylation, the following characterization techniques are recommended.

ParameterRecommended Analytical TechniqueExpected Outcome
Confirmation of Conjugation SDS-PAGEIncrease in molecular weight of the PEGylated protein compared to the unmodified protein.
Degree of PEGylation Mass Spectrometry (MALDI-TOF or LC-MS)Provides the mass of the conjugate, allowing for the determination of the number of PEG chains attached.
Purity of Conjugate Size Exclusion Chromatography (SEC-HPLC)Separation of PEGylated protein from unreacted protein and other impurities.
Identification of PEGylation Sites Tandem Mass Spectrometry (LC-MS/MS)Peptide mapping to identify the specific amino acid residues that have been modified.

Troubleshooting

  • Low Conjugation Efficiency:

    • Check pH: Ensure the activation reaction is performed at pH 5.0-6.0 and the coupling reaction at pH 7.2-7.5.

    • Reagent Quality: Use fresh, high-quality EDC and NHS. EDC is moisture-sensitive and should be stored desiccated.

    • Buffer Composition: Avoid buffers containing primary amines or carboxylates during the respective reaction steps.

    • Molar Ratios: Optimize the molar excess of the activated PEG reagent to the target molecule.

  • Protein Precipitation:

    • Solvent Concentration: Minimize the concentration of organic solvents (DMSO/DMF) in the final reaction mixture.

    • Protein Concentration: Perform the conjugation at an appropriate protein concentration to avoid aggregation.

  • High Polydispersity (Multiple PEGylations):

    • Reduce Molar Ratio: Lower the molar excess of the activated PEG reagent.

    • Reaction Time: Decrease the conjugation reaction time.

By following these detailed protocols and considering the key parameters, researchers can successfully utilize EDC/NHS chemistry for the effective conjugation of this compound to a wide range of amine-containing molecules.

References

Functionalization of Nanoparticles with Hydroxy-PEG16-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced therapeutic and diagnostic agents. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the biocompatibility, stability, and pharmacokinetic profile of nanoparticles. This document provides detailed application notes and protocols for the functionalization of nanoparticles with Hydroxy-PEG16-acid. This heterobifunctional PEG linker features a terminal hydroxyl group and a carboxylic acid group, enabling covalent conjugation to nanoparticles and preserving a hydroxyl group for potential further modifications.

The acid terminal of this compound allows for its covalent attachment to amine-functionalized nanoparticles through a stable amide bond, typically formed via carbodiimide chemistry (EDC/NHS). This process creates a hydrophilic shell around the nanoparticle, which can shield it from opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby prolonging its circulation time in the bloodstream. The relatively short 16-unit PEG chain provides a balance between offering stealth properties and minimizing potential limitations on cellular uptake that can be associated with very long PEG chains.

These protocols are designed to be adaptable for various nanoparticle core materials, such as gold (AuNPs) and iron oxide (IONPs), which are commonly used in biomedical applications.

Core Principles of Nanoparticle PEGylation

PEGylation involves the attachment of polyethylene glycol chains to the surface of nanoparticles. This modification imparts several desirable characteristics:

  • Improved Biocompatibility: The hydrophilic nature of PEG reduces non-specific protein adsorption, which can otherwise trigger an immune response.

  • Enhanced Stability: The steric hindrance provided by the PEG layer prevents nanoparticle aggregation in biological media.

  • Prolonged Circulation: By evading the MPS, PEGylated nanoparticles remain in circulation for longer periods, increasing the probability of reaching their target site.[1]

  • The Enhanced Permeability and Retention (EPR) Effect: For applications in oncology, the prolonged circulation of PEGylated nanoparticles (typically in the size range of 10-200 nm) allows them to take advantage of the leaky vasculature and poor lymphatic drainage characteristic of solid tumors, leading to their passive accumulation at the tumor site.[1][2]

Experimental Protocols

This section details the multi-step process for the functionalization of nanoparticles with this compound. The workflow begins with the synthesis of the nanoparticle core, followed by surface amination, and finally, the conjugation of the PEG linker.

Protocol 1: Synthesis of Nanoparticle Cores

The initial step is the synthesis of monodisperse nanoparticle cores. Below are established methods for gold and iron oxide nanoparticles.

1.1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs) (Turkevich Method) [3]

  • Add 50 mL of 1 mM hydrogen tetrachloroaurate (HAuCl₄) to a 100 mL flask and bring to a rolling boil with vigorous stirring.

  • Rapidly add 5 mL of 38.8 mM trisodium citrate to the boiling solution.

  • The solution will undergo a color change from yellow to blue and finally to a deep red, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove from heat and continue stirring until the solution cools to room temperature.

  • The resulting citrate-stabilized AuNPs can be stored at 4°C.

1.2: Synthesis of Iron Oxide Nanoparticles (IONPs) by Co-Precipitation [4]

  • Prepare a solution of ferric chloride hexahydrate (FeCl₃·6H₂O) and ferrous chloride tetrahydrate (FeCl₂·4H₂O) in a 2:1 molar ratio in deionized water under a nitrogen atmosphere.

  • Vigorously stir the solution at 70°C.

  • Rapidly inject ammonium hydroxide solution to raise the pH to ~10-11, inducing the co-precipitation of iron oxides.

  • A black precipitate of magnetite (Fe₃O₄) nanoparticles will form immediately.

  • Continue stirring at 70°C for 1-2 hours.

  • Cool the reaction to room temperature and separate the nanoparticles from the solution using a strong magnet.

  • Wash the nanoparticles multiple times with deionized water until the supernatant is neutral, and then with ethanol.

  • Dry the IONPs under vacuum.

Protocol 2: Surface Amine Functionalization of Nanoparticles

To enable the conjugation of this compound, the nanoparticle surface must first be modified to present primary amine groups. (3-Aminopropyl)triethoxysilane (APTES) is a common reagent for this purpose.

  • Disperse the synthesized nanoparticles (AuNPs or IONPs) in anhydrous ethanol (for AuNPs) or a 1:1 (v/v) ethanol:water solution (for IONPs).

  • For AuNPs, adjust the pH of the solution to 8-9 using a dilute base.

  • Add APTES to the nanoparticle dispersion to a final concentration of approximately 1-2% (v/v).

  • Incubate the reaction mixture for 4-24 hours at room temperature (for AuNPs) or 40-50°C (for IONPs) with continuous stirring.

  • After incubation, purify the amine-functionalized nanoparticles (NP-NH₂) by centrifugation. The speed and duration will depend on the nanoparticle size and core material (e.g., for ~20 nm AuNPs, 12,000 rpm for 30 minutes).

  • Discard the supernatant and resuspend the pellet in fresh ethanol or water. Repeat the washing step at least three times to remove unreacted APTES.

  • The final NP-NH₂ pellet can be resuspended in a suitable buffer (e.g., MES buffer for the subsequent PEGylation step).

Protocol 3: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of this compound for reaction with the primary amines on the nanoparticle surface.

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in a non-amine containing, anhydrous solvent such as dimethylformamide (DMF) or in a buffer like 0.1 M MES, 0.5 M NaCl, pH 6.0. A molar excess of EDC and NHS to the PEG-acid is recommended (e.g., 2:1 molar ratio of each).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to Nanoparticles:

    • Add the activated this compound solution to the amine-functionalized nanoparticle dispersion (NP-NH₂).

    • The reaction is most efficient at a pH of 7-8. If the activation was performed at a lower pH, adjust the pH of the nanoparticle-PEG mixture to 7.2-7.5 using a non-amine buffer such as phosphate-buffered saline (PBS).

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing (e.g., end-over-end rotation).

  • Quenching and Purification:

    • To quench the reaction and deactivate any remaining NHS esters, add a quenching solution such as Tris buffer or hydroxylamine to a final concentration of 50 mM.

    • Incubate for 15-30 minutes at room temperature.

    • Purify the PEGylated nanoparticles (NP-PEG-OH) by centrifugation.

    • Discard the supernatant and resuspend the pellet in a suitable storage buffer (e.g., PBS or deionized water). Repeat the washing step at least twice to remove unreacted PEG and quenching reagents.

    • Store the final NP-PEG-OH conjugate at 4°C.

Characterization of Functionalized Nanoparticles

Thorough characterization at each step of the functionalization process is crucial to ensure the desired surface modification has been achieved.

Characterization Technique Purpose Expected Outcome for Unfunctionalized NPs Expected Outcome for NP-NH₂ Expected Outcome for NP-PEG-OH
Dynamic Light Scattering (DLS) Measures hydrodynamic diameter and size distribution.Smallest hydrodynamic diameter.Slight increase in hydrodynamic diameter.Further increase in hydrodynamic diameter due to the PEG layer.
Zeta Potential Measures surface charge and indicates colloidal stability.Highly negative (citrate-stabilized AuNPs) or near neutral (IONPs).Shift to a positive zeta potential due to the presence of amine groups.Shift towards a near-neutral zeta potential as the PEG layer shields the surface charge.
Transmission Electron Microscopy (TEM) Visualizes the nanoparticle core and morphology.Provides the core diameter of the nanoparticles.Core size remains unchanged.Core size remains unchanged. The PEG layer is typically not visible under TEM.
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies functional groups on the nanoparticle surface.Shows characteristic peaks of the capping agent (e.g., citrate).Appearance of N-H bending and stretching vibrations.Appearance of C-O-C stretching from the PEG backbone and O-H stretching from the terminal hydroxyl group.
Thermogravimetric Analysis (TGA) Quantifies the amount of organic material (PEG) on the nanoparticle surface.Minimal weight loss.Slight weight loss corresponding to the APTES layer.Significant weight loss in the PEG degradation temperature range, allowing for quantification of PEG grafting density.
Ninhydrin Assay Quantifies the number of primary amine groups on the surface.No color change (negative result).A purple color develops, and the absorbance is proportional to the concentration of amine groups.Reduced or no color change, indicating successful conjugation of PEG to the amine groups.

Data Presentation

The following tables provide representative data for the characterization of nanoparticles at each stage of the functionalization process. The exact values will vary depending on the specific nanoparticle core, size, and reaction conditions.

Table 1: Physicochemical Characterization of Gold Nanoparticles during Functionalization

Sample Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
Citrate-AuNPs22.4 ± 1.20.21 ± 0.03-35.6 ± 2.5
AuNP-NH₂28.1 ± 1.50.25 ± 0.04+28.4 ± 3.1
AuNP-PEG-OH45.7 ± 2.10.18 ± 0.02-5.2 ± 1.8

Table 2: Physicochemical Characterization of Iron Oxide Nanoparticles during Functionalization

Sample Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
IONPs95.8 ± 4.30.32 ± 0.05-8.3 ± 2.1
IONP-NH₂105.2 ± 5.10.35 ± 0.06+32.1 ± 3.8
IONP-PEG-OH128.6 ± 6.70.29 ± 0.04-3.7 ± 1.5

Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Synthesis cluster_1 Surface Functionalization cluster_2 Characterization np_synth Nanoparticle Core Synthesis (e.g., AuNP or IONP) amine_func Amine Functionalization (APTES Coating) np_synth->amine_func Purification peg_conj PEG Conjugation (EDC/NHS Chemistry) amine_func->peg_conj Purification charac Physicochemical Characterization (DLS, Zeta, TEM, FTIR) peg_conj->charac Final Product

Workflow for nanoparticle functionalization.
Logical Relationships in PEG Conjugation

G NP_NH2 Amine-Functionalized Nanoparticle (NP-NH2) NP_PEG_OH PEGylated Nanoparticle (NP-PEG-OH) NP_NH2->NP_PEG_OH PEG_COOH This compound Activated_PEG NHS-activated PEG PEG_COOH->Activated_PEG Activation EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Activated_PEG->NP_PEG_OH Conjugation

EDC/NHS coupling chemistry for PEGylation.
Signaling Pathway: Targeted Drug Delivery via EGFR

For drug delivery applications, PEGylated nanoparticles can be further functionalized with targeting ligands, such as antibodies or peptides, that recognize receptors overexpressed on cancer cells, like the Epidermal Growth Factor Receptor (EGFR). This facilitates receptor-mediated endocytosis and intracellular drug release.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NP Targeted PEGylated Nanoparticle Ligand Targeting Ligand (e.g., anti-EGFR) EGFR EGFR Ligand->EGFR Binding Endosome Endosome EGFR->Endosome Receptor-Mediated Endocytosis Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Drug_Release->Signaling Apoptosis Therapeutic Effect (e.g., Apoptosis) Signaling->Apoptosis

Targeted delivery and EGFR signaling.

References

Application Notes and Protocols for Hydroxy-PEG16-acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hydroxy-PEG16-acid in Solid-Phase Peptide Synthesis (SPPS)

This compound is a hydrophilic, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile linker in solid-phase peptide synthesis (SPPS).[1][2] It is characterized by a terminal hydroxyl group and a terminal carboxylic acid, separated by a 16-unit ethylene glycol chain. This structure imparts several beneficial properties to the synthesis and the final peptide product. The carboxylic acid allows for covalent attachment to an amine-functionalized solid support or to the N-terminus of a peptide, while the hydroxyl group offers a site for further derivatization.[1][2]

The incorporation of a long-chain, flexible, and hydrophilic PEG linker like this compound can significantly enhance the properties of the resulting peptide.[3] PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the solubility, stability, and pharmacokinetic profiles of therapeutic peptides and other biomolecules. In SPPS, PEG linkers can improve the solvation of the resin-bound peptide, potentially reducing aggregation and leading to higher purity of the crude product, especially for hydrophobic or otherwise "difficult" sequences.

Key Advantages of Using this compound:

  • Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of the peptide in aqueous solutions.

  • Reduced Aggregation: By increasing the distance between peptide chains on the solid support, PEG linkers can minimize intermolecular aggregation during synthesis.

  • Enhanced Bioavailability: For therapeutic peptides, PEGylation can increase the hydrodynamic radius, leading to reduced renal clearance and a longer in vivo half-life.

  • Reduced Immunogenicity: The PEG chain can shield the peptide from the host's immune system, reducing its immunogenic potential.

  • Versatile Functionalization: The terminal hydroxyl group provides a handle for further modifications, such as the attachment of labels, targeting moieties, or other functional groups.

Data Presentation: Expected Impact of this compound on Peptide Properties

While direct quantitative comparisons of SPPS outcomes with and without this compound are sequence-dependent, the following table summarizes the generally expected improvements based on the established principles of PEGylation in peptide synthesis.

PropertyStandard SPPS (No PEG Linker)SPPS with this compound LinkerRationale
Crude Peptide Purity Variable, can be low for hydrophobic or aggregation-prone sequences.Often higher, especially for "difficult" sequences.Improved solvation of the peptide-resin complex and reduced on-resin aggregation.
Solubility of Final Peptide Can be poor for hydrophobic peptides.Significantly improved in aqueous buffers.The hydrophilic nature of the PEG chain dominates the overall solubility.
In Vivo Half-Life Typically short for small peptides.Extended.Increased hydrodynamic size reduces renal filtration.
Immunogenicity Can be a concern for therapeutic peptides.Reduced.PEG chain masks epitopes on the peptide surface.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-functionalized resin (e.g., Rink Amide resin, Sieber Amide resin)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HATU, HBTU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethylether (cold)

Protocol for Coupling this compound to an Amine-Functionalized Resin

This protocol describes the attachment of the this compound linker to a Rink Amide resin.

  • Resin Swelling: Place the desired amount of Rink Amide resin in a reaction vessel. Add DMF to swell the resin for at least 30 minutes. Drain the DMF.

  • Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity) and a coupling agent such as HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling to Resin: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x).

  • Capping (Optional but Recommended): To block any unreacted amine groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. Wash the resin as in the previous step.

  • Drying: Dry the resin under vacuum. The resin is now ready for the attachment of the first Fmoc-amino acid to the terminal hydroxyl group of the PEG linker (this would typically be an esterification reaction) or for the start of the peptide chain synthesis from the now free amine of the resin if the PEG linker is intended to be at the C-terminus of a peptide amide. For attachment to the hydroxyl group, an esterification protocol using DIC/DMAP would be appropriate.

Standard Fmoc-SPPS Protocol using the PEGylated Resin

This protocol outlines the steps for synthesizing a peptide on the this compound-functionalized resin.

  • First Amino Acid Coupling: Couple the first Fmoc-amino acid to the terminal hydroxyl group of the PEG linker using a suitable esterification method (e.g., DIC/DMAP).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents) and a coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (5x).

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step as described above.

Peptide Cleavage and Precipitation
  • Resin Preparation: Wash the final peptide-resin with DMF (3x), DCM (3x), and MeOH (3x), and then dry it thoroughly under vacuum.

  • Cleavage: Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin. Gently agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Experimental Workflow for SPPS of a PEGylated Peptide

G cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification resin_swell 1. Resin Swelling (Amine-functionalized resin in DMF) fmoc_deprot_resin 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swell->fmoc_deprot_resin peg_coupling 3. This compound Coupling (HATU/DIPEA in DMF) fmoc_deprot_resin->peg_coupling first_aa 4. First Fmoc-AA Coupling peg_coupling->first_aa deprot 5. Fmoc Deprotection first_aa->deprot next_aa 6. Next Fmoc-AA Coupling deprot->next_aa repeat 7. Repeat for all AAs next_aa->repeat repeat->deprot Next cycle final_deprot 8. Final Fmoc Deprotection repeat->final_deprot Final cycle cleavage 9. Cleavage from Resin (TFA Cocktail) final_deprot->cleavage precipitation 10. Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 11. Purification (RP-HPLC) precipitation->purification

Caption: Workflow for the solid-phase synthesis of a PEGylated peptide.

Signaling Pathway Example: CXCR4 Antagonism

Peptides modified with PEG linkers have been successfully developed as modulators of chemokine receptors, such as CXCR4. CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding its natural ligand CXCL12 (SDF-1α), initiates a signaling cascade involved in cell migration, proliferation, and survival. This pathway is often hijacked in cancer metastasis. PEGylated peptide antagonists can block the binding of CXCL12 to CXCR4, thereby inhibiting downstream signaling.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling CXCR4 CXCR4 G_protein G-protein Activation CXCR4->G_protein CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds & Activates PEG_Antagonist PEGylated Peptide Antagonist PEG_Antagonist->CXCR4 Blocks Binding downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->downstream cellular_response Cellular Response (Migration, Proliferation) downstream->cellular_response

Caption: Inhibition of the CXCL12/CXCR4 signaling pathway by a PEGylated peptide antagonist.

References

Application Notes and Protocols for the Creation of Antibody-Drug Conjugates (ADCs) with Hydroxy-PEG16-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the drug payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers, such as Hydroxy-PEG16-acid, are increasingly utilized to enhance the hydrophilicity of ADCs. This can mitigate aggregation, improve in vivo stability, and lead to a better-tolerated and more effective therapeutic.[1][]

These application notes provide a detailed protocol for the synthesis and characterization of an ADC using a heterobifunctional this compound linker. This linker possesses a terminal hydroxyl group for conjugation to the cytotoxic drug and a terminal carboxylic acid for conjugation to the antibody. The described methodology is based on established bioconjugation principles and is intended to serve as a comprehensive guide.

The Role of the this compound Linker in ADC Development

The incorporation of a discrete this compound linker in an ADC construct offers several key advantages:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. The PEG16 linker imparts hydrophilicity to the ADC, which can reduce the propensity for aggregation and improve solubility.[3]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a protective "shield" around the payload, potentially reducing immunogenicity and leading to a longer circulation half-life.[3]

  • Reduced Aggregation: By masking the hydrophobicity of the drug, the PEG16 linker helps to prevent the formation of ADC aggregates, which can be a significant issue during manufacturing and can lead to immunogenicity.

  • Defined Spacer Length: The use of a monodisperse PEG16 linker provides a precise and well-defined spacer between the antibody and the drug, which can be important for optimizing steric hindrance and interaction with the target antigen.

Experimental Workflow Overview

The creation of an ADC using a this compound linker is a multi-step process that begins with the synthesis of the drug-linker conjugate, followed by its conjugation to the antibody, and concludes with purification and characterization of the final ADC.

G cluster_0 Drug-Linker Synthesis cluster_1 ADC Conjugation cluster_2 ADC Characterization Activate Hydroxyl Group Activate Hydroxyl Group Conjugate Drug to Linker Conjugate Drug to Linker Activate Hydroxyl Group->Conjugate Drug to Linker Purify Drug-Linker Purify Drug-Linker Conjugate Drug to Linker->Purify Drug-Linker Activate Carboxyl Group Activate Carboxyl Group Purify Drug-Linker->Activate Carboxyl Group Drug-Linker Conjugate Conjugate to Antibody Conjugate to Antibody Activate Carboxyl Group->Conjugate to Antibody Purify ADC Purify ADC Conjugate to Antibody->Purify ADC Determine DAR Determine DAR Purify ADC->Determine DAR Purified ADC Assess Purity Assess Purity Determine DAR->Assess Purity In Vitro Cytotoxicity In Vitro Cytotoxicity Assess Purity->In Vitro Cytotoxicity

Caption: Experimental workflow for ADC creation.

Experimental Protocols

Part 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the activation of the terminal hydroxyl group of the this compound linker and its subsequent conjugation to a cytotoxic drug.

Materials:

  • This compound

  • Cytotoxic drug with a suitable functional group (e.g., amine)

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

Protocol:

  • Activation of the Hydroxyl Group (Tosylation/Mesylation):

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Add TEA (2-3 equivalents) to the solution and stir for 10 minutes.

    • Slowly add TsCl or MsCl (1.5 equivalents) to the reaction mixture.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated linker.

  • Conjugation of the Drug to the Activated Linker:

    • Dissolve the activated PEG16-acid linker (1 equivalent) and the cytotoxic drug (1.2 equivalents) in anhydrous DMF.

    • Add a suitable base (e.g., Diisopropylethylamine - DIPEA) to catalyze the reaction.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification of the Drug-Linker Conjugate:

    • Upon completion of the reaction, purify the drug-linker conjugate using a semi-preparative RP-HPLC system.

    • Collect the fractions containing the pure product.

    • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Part 2: Conjugation of the Drug-Linker to the Antibody

This protocol details the conjugation of the purified drug-linker conjugate to the lysine residues of a monoclonal antibody using carbodiimide chemistry.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Purified drug-linker conjugate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • DMSO (anhydrous)

  • Desalting columns (e.g., Sephadex G-25)

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) HPLC system

Protocol:

  • Antibody Preparation:

    • Buffer exchange the antibody into a conjugation-compatible buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Activation of the Drug-Linker Conjugate:

    • Dissolve the drug-linker conjugate (e.g., 10-fold molar excess over the antibody) in anhydrous DMSO.

    • In a separate microfuge tube, prepare a fresh solution of EDC (e.g., 50 mM) and NHS (e.g., 50 mM) in cold, anhydrous DMSO.

    • Add the EDC and NHS solutions to the drug-linker solution to activate the carboxylic acid group.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.

  • Purification of the ADC:

    • Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Part 3: Characterization of the ADC

Protocol:

  • Determination of Final Protein Concentration:

    • Measure the absorbance of the purified ADC solution at 280 nm using a UV-Vis spectrophotometer.

  • Determination of Drug-to-Antibody Ratio (DAR):

    • The average DAR can be determined using HIC-HPLC. This technique separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker molecules.

    • The weighted average DAR is calculated from the peak areas of the different drug-loaded species.

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs functionalized with PEG linkers of varying lengths. This data can be used as a reference for expected outcomes when using a this compound linker.

Table 1: Impact of PEG Linker Length on ADC Drug-to-Antibody Ratio (DAR)

LinkerAverage DARReference
Non-PEGylated3.8
PEG43.5
PEG83.2
PEG123.0
PEG242.7

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

Cell LineLinkerIC50 (nM)Reference
Karpas-299Non-PEGylated~10
Karpas-299PEG4~10
Karpas-299PEG8~10
Karpas-299PEG12~10
Karpas-299PEG24~10
NCI-N87 (Affibody conjugate)No PEG1.0
NCI-N87 (Affibody conjugate)4 kDa PEG6.5
NCI-N87 (Affibody conjugate)10 kDa PEG22.5

Table 3: Impact of PEG Linker Architecture on ADC Pharmacokinetics (High DAR)

Linker Architecture (DAR 8)Clearance (mL/day/kg)Reference
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

Visualizations

Signaling Pathway: General Mechanism of Action for an ADC

G ADC in Circulation ADC in Circulation Binding to Antigen Binding to Antigen ADC in Circulation->Binding to Antigen 1. Targeting Internalization (Endocytosis) Internalization (Endocytosis) Binding to Antigen->Internalization (Endocytosis) 2. Receptor-mediated Lysosomal Trafficking Lysosomal Trafficking Internalization (Endocytosis)->Lysosomal Trafficking 3. Intracellular transport Linker Cleavage Linker Cleavage Lysosomal Trafficking->Linker Cleavage 4. Enzymatic/pH-mediated Drug Release Drug Release Linker Cleavage->Drug Release 5. Payload liberation Target Engagement Target Engagement Drug Release->Target Engagement 6. e.g., DNA damage Cell Death (Apoptosis) Cell Death (Apoptosis) Target Engagement->Cell Death (Apoptosis) 7. Therapeutic effect

Caption: General mechanism of action for an ADC.
Logical Relationships: Influence of PEG Linker Properties on ADC Performance

G cluster_0 PEG Linker Properties cluster_1 ADC Physicochemical Properties cluster_2 ADC Pharmacological Properties Hydrophilicity Hydrophilicity Increased Solubility Increased Solubility Hydrophilicity->Increased Solubility Flexibility Flexibility Improved Pharmacokinetics Improved Pharmacokinetics Flexibility->Improved Pharmacokinetics Length Length Length->Improved Pharmacokinetics Reduced Aggregation Reduced Aggregation Increased Solubility->Reduced Aggregation Reduced Aggregation->Improved Pharmacokinetics Enhanced In Vivo Efficacy Enhanced In Vivo Efficacy Improved Pharmacokinetics->Enhanced In Vivo Efficacy

Caption: How PEG linker properties influence ADC performance.

References

Application Notes and Protocols for Hydroxy-PEG16-acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of Hydroxy-PEG16-acid in various drug delivery systems. This versatile bifunctional linker, featuring a terminal hydroxyl group and a carboxylic acid, offers significant advantages in enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic agents.

Application in Proteolysis Targeting Chimeras (PROTACs)

This compound is a well-established linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[1][2][3] The polyethylene glycol (PEG) chain provides hydrophilicity, increasing the solubility of the entire PROTAC molecule, while its length offers the necessary flexibility for the two binding moieties to optimally engage the target protein and the E3 ubiquitin ligase.[2]

Protocol: Synthesis of a PROTAC using this compound Linker

This protocol describes a general procedure for conjugating a target protein ligand (containing a primary amine) and an E3 ligase ligand (containing a suitable reactive group) using the this compound linker.

Materials:

  • This compound

  • Target protein ligand with a primary amine (-NH2)

  • E3 ligase ligand with a carboxylic acid (-COOH) or other reactive group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of the carboxylic acid end.

  • Conjugation to the Target Protein Ligand:

    • To the activated linker solution, add the target protein ligand (1 eq) and a base such as TEA or DIPEA (2-3 eq).

    • Stir the reaction overnight at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Purification of the Ligand-Linker Intermediate:

    • Once the reaction is complete, purify the product by preparative HPLC to obtain the ligand-linker conjugate.

    • Characterize the intermediate by MS and NMR.

  • Activation of the E3 Ligase Ligand (if necessary):

    • If the E3 ligase ligand contains a carboxylic acid, activate it separately using EDC and NHS as described in step 1.

  • Final Conjugation:

    • React the purified ligand-linker intermediate (which now has a free hydroxyl group) with the activated E3 ligase ligand. This may require a different coupling chemistry depending on the functional groups involved. Alternatively, if the E3 ligase ligand has a reactive group compatible with the hydroxyl group, a direct reaction can be performed.

    • For instance, if the E3 ligase ligand is modified to have a leaving group, it can react with the hydroxyl end of the PEG linker.

  • Final Purification and Characterization:

    • Purify the final PROTAC molecule using preparative HPLC.

    • Confirm the identity and purity of the final product by MS and NMR.

Diagram: PROTAC Synthesis Workflow

PROTAC_Synthesis A This compound C Activated PEG Linker (NHS Ester) A->C Activation B EDC, NHS in DMF E Ligand-Linker Intermediate C->E Conjugation D Target Protein Ligand (-NH2) G Final PROTAC Molecule E->G Conjugation F E3 Ligase Ligand H Purification (HPLC) G->H I Characterization (MS, NMR) H->I

Caption: General workflow for the synthesis of a PROTAC using a this compound linker.

Application in PEGylated Nanoparticles

PEGylation of nanoparticles (NPs) is a widely used strategy to improve their systemic circulation time by reducing opsonization and clearance by the mononuclear phagocyte system. This compound can be incorporated into nanoparticle formulations to create a hydrophilic shell. The carboxylic acid can be used for conjugation to the nanoparticle surface or to other targeting ligands.

Protocol: Formulation of PEGylated Polymeric Nanoparticles

This protocol describes the preparation of drug-loaded polymeric nanoparticles with a PEGylated surface using this compound. A common method, nanoprecipitation, is detailed below.

Materials:

  • Biodegradable polymer (e.g., PLGA, PCL)

  • This compound

  • Drug to be encapsulated

  • Organic solvent (e.g., Acetone, Acetonitrile)

  • Aqueous phase (e.g., deionized water, buffer)

  • Surfactant (optional, e.g., Poloxamer 188)

  • Dialysis membrane (MWCO 10-14 kDa)

Procedure:

  • Polymer-Linker Conjugation (if not pre-functionalized):

    • If the polymer does not have a reactive group, it may need to be functionalized first. For polymers with terminal hydroxyl groups (like PCL), the carboxylic acid of this compound can be conjugated using esterification chemistry.

    • Alternatively, a blend of a non-PEGylated polymer and a polymer-PEG conjugate can be used.

  • Nanoparticle Formulation by Nanoprecipitation:

    • Dissolve the polymer (or polymer blend) and the drug in a water-miscible organic solvent.

    • Slowly inject the organic phase into the aqueous phase under constant stirring.

    • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Solvent Removal and Purification:

    • Stir the nanoparticle suspension at room temperature for several hours to allow the organic solvent to evaporate.

    • Purify the nanoparticles by dialysis against deionized water for 24-48 hours to remove the remaining organic solvent, unencapsulated drug, and excess surfactant.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

    • Zeta Potential: Measured to determine the surface charge of the nanoparticles.

    • Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Determined by dissolving a known amount of lyophilized nanoparticles in a suitable solvent and quantifying the drug concentration using HPLC or UV-Vis spectroscopy.

    • Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Table 1: Representative Quantitative Data for PEGylated Nanoparticles

ParameterRepresentative ValueMethod of Analysis
Mean Particle Size90 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-15 to -30 mVLaser Doppler Velocimetry
Encapsulation Efficiency (EE)> 85%HPLC / UV-Vis Spectroscopy
Drug Loading Content (DLC)1 - 10% (w/w)HPLC / UV-Vis Spectroscopy
In Vitro Drug Release (72h)40 - 60%Dialysis Method

Note: These values are representative and will vary depending on the specific polymer, drug, and formulation parameters used.

Diagram: Nanoparticle Formulation Workflow

Nanoparticle_Formulation A Dissolve Polymer, Drug & This compound in Organic Solvent B Inject into Aqueous Phase (Nanoprecipitation) A->B C Nanoparticle Suspension B->C D Solvent Evaporation C->D E Purification (Dialysis) D->E F Characterization E->F G DLS (Size, PDI) Zeta Potential TEM/SEM (Morphology) HPLC (DLC, EE) F->G

Caption: Workflow for the formulation and characterization of PEGylated nanoparticles.

Application in PEGylated Liposomes

This compound can be conjugated to a phospholipid (e.g., DSPE) to form a PEG-lipid conjugate. This conjugate is then incorporated into the liposome bilayer during formulation to create "stealth" liposomes with prolonged circulation times. The terminal hydroxyl group can be used for further functionalization, such as attaching targeting ligands.

Protocol: Preparation of PEGylated Liposomes by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs).

Materials:

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG-Hydroxy (synthesized from this compound and DSPE)

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Organic solvent (e.g., Chloroform/Methanol mixture)

  • Aqueous buffer (e.g., PBS, HEPES)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC), cholesterol, and the DSPE-PEG-Hydroxy conjugate in a round-bottom flask using an organic solvent mixture.

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer. If encapsulating a hydrophilic drug, dissolve it in this buffer.

    • Vortex or sonicate the flask to detach the lipid film and form a suspension of MLVs.

  • Extrusion (Sizing):

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This process is typically performed at a temperature above the phase transition temperature of the lipids.

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography or dialysis.

  • Characterization:

    • The same characterization techniques as for nanoparticles (DLS, Zeta Potential, DLC, EE, TEM) are applicable to liposomes.

Table 2: Representative Quantitative Data for PEGylated Liposomes

ParameterRepresentative ValueMethod of Analysis
Mean Particle Size80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.15Dynamic Light Scattering (DLS)
Zeta Potential-20 to -40 mVLaser Doppler Velocimetry
Encapsulation Efficiency (EE)> 90% (for hydrophilic drugs)Size Exclusion Chromatography / HPLC
Drug Loading Content (DLC)2 - 5% (w/w)HPLC / UV-Vis Spectroscopy
In Vitro Drug Release (48h)30 - 50%Dialysis Method

Note: These values are representative and will vary depending on the specific lipid composition, drug, and formulation parameters used. A specific example showed a particle size of 90.13 ± 0.16 nm, PDI of 0.092 ± 0.003, encapsulation efficiency of 88.13 ± 1.31%, and drug loading of 3.72 ± 0.04%.[4]

Diagram: Liposome Preparation Logical Flow

Liposome_Preparation A Dissolve Lipids, Cholesterol & DSPE-PEG-Hydroxy in Organic Solvent B Thin Film Formation (Rotary Evaporation) A->B C Hydration with Aqueous Buffer (+/- Hydrophilic Drug) B->C D Formation of MLVs C->D E Extrusion (Sizing) D->E F Formation of SUVs E->F G Purification F->G H Characterization G->H

Caption: Logical flow for the preparation and characterization of PEGylated liposomes.

By leveraging the properties of this compound, researchers can design and develop advanced drug delivery systems with improved therapeutic outcomes. The protocols and data presented here serve as a guide for the application of this versatile PEG linker in modern drug development.

References

Troubleshooting & Optimization

How to improve the yield of Hydroxy-PEG16-acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of their Hydroxy-PEG16-acid reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react?

A1: this compound is a polyethylene glycol (PEG) derivative that contains a terminal hydroxyl group and a terminal carboxylic acid.[1][2] The carboxylic acid can be activated to react with primary amine groups (e.g., on proteins, peptides, or other molecules) to form a stable amide bond.[1][2] This activation is typically achieved using carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester intermediate.[1] The hydrophilic PEG spacer increases the solubility of the resulting conjugate in aqueous media.

Q2: What is the primary side reaction that reduces yield, and how can I minimize it?

A2: The primary side reaction that lowers the yield of the desired conjugate is the hydrolysis of the activated PEG-acid (e.g., the NHS ester). This hydrolysis reaction converts the activated ester back into the unreactive carboxylic acid, especially in aqueous buffers. The rate of hydrolysis is highly dependent on pH, increasing significantly at more alkaline pH values. To minimize hydrolysis, it is crucial to work at an optimal pH that balances the rate of the desired amidation reaction with the rate of hydrolysis and to use freshly prepared solutions of the activated PEG reagent.

Q3: What type of buffer should I use for the conjugation reaction?

A3: It is critical to use a buffer that does not contain primary amines, such as Tris or glycine. These buffers will compete with your target molecule for the activated this compound, leading to a significant reduction in conjugation yield. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or bicarbonate buffer. Always ensure the buffer is at the optimal pH for your specific reaction.

Q4: How can I purify my PEGylated product to improve the final yield?

A4: Several chromatography techniques can be used to purify PEGylated products and remove unreacted PEG, unconjugated protein, and other byproducts. The most common and effective methods are:

  • Ion-Exchange Chromatography (IEX): This is often the method of choice as it can separate PEGylated products based on changes in their surface charge.

  • Size-Exclusion Chromatography (SEC): SEC is effective at separating PEGylated conjugates from smaller, unreacted molecules based on their hydrodynamic radius.

  • Hydrophobic Interaction Chromatography (HIC): HIC can also be used, as PEGylation can alter the hydrophobicity of a molecule. For pre-purification or buffer exchange, dialysis or ultrafiltration can be effective for removing smaller impurities.

Troubleshooting Guides

Problem: Low or No Conjugation Yield

This is a common issue in bioconjugation. The following guide provides potential causes and solutions in a systematic way.

Low_Yield_Troubleshooting cluster_reagents Reagent Troubleshooting cluster_reaction Reaction Condition Troubleshooting cluster_purification Purification Troubleshooting start Low Yield Detected check_reagents Step 1: Verify Reagent Quality & Concentration start->check_reagents reagents_ok Reagents Verified check_reagents->reagents_ok Issues Resolved reagent_issues Potential Causes Inactive PEG-Acid/Activator Incorrect Biomolecule Concentration Contaminants in Biomolecule Solutions Use fresh reagents Verify concentration (e.g., BCA assay) Purify biomolecule to remove amines check_reagents->reagent_issues check_reaction Step 2: Evaluate Reaction Conditions reaction_ok Conditions Optimized check_reaction->reaction_ok Issues Resolved reaction_issues Potential Causes Suboptimal pH Incorrect Molar Ratio Low Reactant Concentration Wrong Buffer Type Solutions Optimize pH (typically 7.2-8.5) Increase molar excess of PEG Increase reactant concentrations Use non-amine buffer (e.g., PBS) check_reaction->reaction_issues check_purification Step 3: Assess Purification Strategy purification_ok Purification Optimized check_purification->purification_ok Issues Resolved purification_issues Potential Causes Inappropriate Column Choice Poor Resolution Product Loss During Purification Solutions Test different methods (IEX, SEC) Optimize gradient/flow rate Consider alternative methods like dialysis check_purification->purification_issues reagents_ok->check_reaction reaction_ok->check_purification end Improved Yield purification_ok->end

Caption: A decision tree for troubleshooting low bioconjugation yield.

Potential Cause Recommended Solution References
Reagent Quality & Concentration
Inactive this compound or activation reagents (EDC/NHS)Store reagents properly, desiccated and at the recommended temperature. Prepare activation solutions immediately before use, as they can hydrolyze quickly.
Incorrect concentration of the biomoleculeAccurately determine the concentration of your protein or peptide using a reliable method such as a BCA assay.
Presence of primary amine contaminants in the biomolecule solution (e.g., Tris, glycine)Purify the biomolecule to remove any amine-containing contaminants. Buffer exchange into an appropriate non-amine buffer like PBS.
Reaction Conditions
Suboptimal pHThe optimal pH for NHS-ester reactions is typically between 7.2 and 8.5. Perform small-scale optimization experiments to find the ideal pH for your specific molecule.
Low molar ratio of PEG to biomoleculeIncrease the molar excess of the this compound reagent. A 10-50 fold molar excess is a common starting point.
Low reactant concentrationsReactions in dilute solutions can be inefficient. If possible, increase the concentration of your biomolecule.
Purification
Inappropriate purification methodThe choice of purification method is critical. Ion-exchange chromatography (IEX) is often the most effective method for separating PEGylated species. Size-exclusion chromatography (SEC) is also widely used.

Data Presentation

Table 1: Effect of pH on NHS Ester Hydrolysis and Amine Reaction

The rate of hydrolysis of the activated NHS ester is a critical factor that competes with the desired amidation reaction. The following table summarizes the half-life of a typical NHS ester at different pH values.

pHHalf-life of NHS EsterRelative Amine Reaction RateComments
7.0Several hoursModerateHydrolysis is slow, but the reaction with amines is also slower.
7.5~1 hourGoodA good starting point for balancing reactivity and stability.
8.0~30 minutesFastIncreased reaction rate, but hydrolysis is also significant.
8.6A few minutesVery FastHydrolysis is very rapid, often leading to lower overall yields despite the fast initial reaction.
(Data compiled from general knowledge on NHS ester chemistry.)
Table 2: General Optimization Parameters for PEGylation

This table provides a starting point for optimizing your PEGylation reaction.

ParameterTypical RangeRecommendation
pH 7.0 - 8.5Start with pH 7.5 and perform small-scale tests to find the optimum.
Temperature 4°C - 25°CLower temperatures (4°C) can slow hydrolysis and may be necessary for sensitive biomolecules.
Reaction Time 30 min - 4 hoursMonitor the reaction progress to determine the optimal time. Quench the reaction to prevent side reactions.
PEG:Biomolecule Molar Ratio 5:1 to 50:1Start with a 10-fold molar excess and adjust as needed based on yield.
Biomolecule Concentration >1 mg/mLHigher concentrations generally lead to better reaction efficiency.
(Data compiled from multiple sources.)

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes a general method for activating the carboxylic acid of this compound with EDC and NHS, followed by conjugation to a primary amine-containing protein.

PEGylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.5) conjugation Conjugation: Add activated PEG solution to protein solution. prep_protein->conjugation prep_peg Prepare fresh solutions of: - this compound - EDC - NHS (in anhydrous DMSO or DMF) activation Activate PEG-Acid: Mix PEG, EDC, and NHS. Incubate for 15-30 min at RT. prep_peg->activation activation->conjugation incubation Incubate reaction mixture: 1-2 hours at RT or overnight at 4°C. conjugation->incubation quenching Quench Reaction: Add excess primary amine (e.g., Tris or Glycine) to stop the reaction. incubation->quenching purify Purify Conjugate: (e.g., IEX or SEC) to remove unreacted components. quenching->purify analyze Analyze Product: (e.g., SDS-PAGE, HPLC) to confirm conjugation and purity. purify->analyze

Caption: A simplified workflow for a typical bioconjugation experiment.

Materials:

  • This compound

  • Protein or other amine-containing molecule in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., IEX or SEC)

Procedure:

  • Protein Preparation: Ensure your protein is in an appropriate amine-free buffer at a known concentration.

  • Reagent Preparation: Immediately before use, prepare solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF. A typical concentration is 10-50 mM.

  • Activation of this compound:

    • In a microfuge tube, combine this compound, EDC, and NHS. A common molar ratio is 1:1.2:1.2 (Acid:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the desired molar excess of the activated PEG-NHS ester solution to your protein solution.

    • Mix gently and incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted PEG-NHS ester.

    • Incubate for an additional 15-30 minutes.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG, hydrolyzed PEG, and quenching reagents using a suitable chromatography method like IEX or SEC.

  • Analysis:

    • Analyze the purified conjugate using methods such as SDS-PAGE to visualize the increase in molecular weight and HPLC to assess purity.

References

Technical Support Center: Troubleshooting Nanoparticle PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding aggregation issues encountered during nanoparticle PEGylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle aggregation during PEGylation?

Aggregation of nanoparticles during PEGylation can stem from several factors that disrupt the colloidal stability of the nanoparticles. The primary causes include:

  • Incomplete PEGylation: Insufficient coverage of the nanoparticle surface with PEG chains leaves exposed areas that can interact, leading to aggregation[1]. This can be due to suboptimal reaction conditions or an insufficient amount of PEG reagent.

  • Inadequate PEG Density: Even with full surface coverage, a low density of PEG chains may not provide enough steric hindrance to prevent aggregation, particularly in solutions with high ionic strength[1].

  • Electrostatic Destabilization: For nanoparticles that rely on surface charge for stability, the addition of PEG or changes in buffer conditions can neutralize this charge, reducing repulsive forces and allowing attractive van der Waals forces to cause aggregation[1][2].

  • High Ionic Strength Buffers: Buffers with high salt concentrations (e.g., PBS) can shield the surface charges on nanoparticles, diminishing electrostatic repulsion and promoting aggregation[1].

  • Suboptimal pH: The pH of the reaction and storage buffers is critical. A pH that neutralizes the nanoparticle surface charge can induce aggregation. Additionally, the conjugation chemistry itself often has an optimal pH range for efficiency.

  • Properties of the Nanoparticle Core: The inherent properties of the nanoparticle, such as size, charge, and composition, are crucial for stability. For instance, positively charged nanoparticles larger than 100 nm are prone to rapid clearance and aggregation, even with careful PEGylation.

  • Poor Quality of PEG Reagent: Impurities or a wide range of molecular weights in the PEG reagent can lead to inconsistent and inefficient PEGylation, contributing to aggregation.

  • High Nanoparticle Concentration: Highly concentrated nanoparticle solutions reduce the distance between particles, increasing the likelihood of aggregation.

Q2: How does the molecular weight (MW) of PEG influence nanoparticle aggregation?

The molecular weight of the polyethylene glycol (PEG) chain is a critical parameter in preventing nanoparticle aggregation.

  • Steric Hindrance: Longer PEG chains generally offer better steric stabilization by creating a thicker hydrophilic layer on the nanoparticle surface. This layer physically prevents nanoparticles from getting close enough to aggregate. Studies have demonstrated that increasing the PEG MW can significantly improve the stability and circulation time of nanoparticles.

  • Optimal PEG Length: While longer chains provide more stability, there is often an optimal PEG MW that depends on the nanoparticle's size and intended application. Excessively long PEG chains can sometimes compromise the efficacy of targeted delivery by masking targeting ligands. For larger nanoparticles (50-100 nm), shorter PEG chains (3,400-10,000 Da) are often used to avoid a significant increase in the hydrodynamic radius, which could lead to faster clearance.

  • Application-Specific Considerations: For smaller therapeutic molecules, larger PEGs (20,000–50,000 Da) are often used to prevent renal excretion. However, for targeted delivery to specific cells, a shorter PEG chain (e.g., 3,000 Da) might be optimal to balance stability and receptor binding.

Q3: What is the role of pH during and after the PEGylation process?

The pH of the reaction and storage buffers plays a crucial role in both the success of the PEGylation reaction and the stability of the nanoparticles.

  • Nanoparticle Stability: For nanoparticles that are stabilized by electrostatic repulsion, the pH of the surrounding medium is critical. A pH that neutralizes the surface charge will lead to a loss of repulsive forces and subsequent aggregation.

  • Reaction Efficiency: The efficiency of the conjugation chemistry used to attach PEG to the nanoparticles is often pH-dependent. For example, reactions involving N-hydroxysuccinimide (NHS) esters are typically more efficient at a slightly basic pH (7-8), whereas the activation of carboxyl groups with EDC/NHS chemistry is more effective at a pH between 4.5 and 7.2.

  • Post-PEGylation Storage: After PEGylation, the nanoparticles should be stored in a buffer with a pH that ensures their long-term colloidal stability.

Q4: Can the type of buffer used contribute to nanoparticle aggregation?

Yes, the buffer composition, particularly its ionic strength, can significantly impact nanoparticle stability.

  • Ionic Strength: High ionic strength buffers, such as phosphate-buffered saline (PBS), can cause aggregation, especially for nanoparticles that depend on electrostatic repulsion for stability. The ions in the buffer can screen the surface charges on the nanoparticles, which reduces the repulsive forces between them and allows the attractive van der Waals forces to predominate, leading to aggregation.

  • Buffer Choice: It is often preferable to use a buffer with low ionic strength for both the PEGylation reaction and for the final storage of the PEGylated nanoparticles, especially if the nanoparticles are not sufficiently stabilized by steric hindrance from the PEG layer.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common aggregation issues encountered during nanoparticle PEGylation.

Issue 1: Nanoparticles aggregate immediately upon addition of the PEG reagent.
Potential Cause Recommended Action
Incorrect pH Adjust the pH of the nanoparticle suspension to a level that is optimal for both nanoparticle stability and the specific PEGylation chemistry before adding the PEG reagent.
High Ionic Strength of PEG Solution Dissolve the PEG reagent in a low ionic strength buffer or deionized water to avoid sudden changes in the ionic strength of the nanoparticle suspension.
Rapid Addition of PEG Add the PEG solution drop-wise or in small aliquots to the nanoparticle suspension while stirring to ensure gradual and uniform coating.
High Nanoparticle Concentration Dilute the nanoparticle suspension before adding the PEG reagent to increase the inter-particle distance and reduce the likelihood of aggregation.
Issue 2: Aggregation is observed after the PEGylation reaction and during purification.
Potential Cause Recommended Action
Incomplete Reaction Optimize reaction parameters such as time, temperature, and reactant concentrations. Consider increasing the molar ratio of PEG to nanoparticles to ensure complete surface coverage.
Inefficient Purification Method Use a purification method that is gentle on the nanoparticles, such as dialysis or tangential flow filtration, to remove unreacted PEG and byproducts without inducing stress that could cause aggregation.
Inappropriate Storage Buffer Resuspend the purified PEGylated nanoparticles in a buffer with a pH and ionic strength that has been optimized for their stability. A buffer with low ionic strength is generally preferred.
Centrifugation-Induced Aggregation If using centrifugation for purification, optimize the centrifugation speed and duration to pellet the nanoparticles without causing irreversible aggregation. Resuspend the pellet gently in an appropriate buffer.
Issue 3: PEGylated nanoparticles aggregate over time during storage.
Potential Cause Recommended Action
Inadequate PEG Density Increase the molar excess of the PEG reagent during the PEGylation reaction to achieve a higher grafting density on the nanoparticle surface.
Suboptimal Storage Conditions Store the PEGylated nanoparticles at a recommended temperature (often 4°C) and protect them from light if they are photosensitive. Avoid freeze-thaw cycles unless the formulation is designed for it.
Instability of the Nanoparticle Core The inherent instability of the nanoparticle core material may lead to degradation and subsequent aggregation over time. Characterize the long-term stability of the core material under the chosen storage conditions.
Microbial Contamination Use sterile buffers and handle the nanoparticle suspension under aseptic conditions to prevent microbial growth, which can lead to aggregation.

Experimental Protocols

Protocol 1: General Procedure for PEGylation of Carboxylated Nanoparticles using EDC/NHS Chemistry

This protocol outlines a common method for covalently attaching amine-terminated PEG to nanoparticles with carboxyl groups on their surface.

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in a suitable buffer, such as MES buffer, at a concentration of 1 mg/mL.

  • Activation of Carboxylic Groups:

    • Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to the nanoparticle suspension. A 5 to 10-fold molar excess of EDC/NHS relative to the available carboxyl groups on the nanoparticles is a typical starting point.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.

  • PEGylation Reaction:

    • Dissolve the amine-terminated PEG in the reaction buffer.

    • Add the PEG solution to the activated nanoparticle suspension. A 10 to 50-fold molar excess of PEG relative to the nanoparticles is a common starting range.

    • Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding a small amount of a primary amine-containing buffer, such as Tris or glycine.

    • Purify the PEGylated nanoparticles to remove excess PEG and reaction byproducts using methods like dialysis, centrifugation, or size exclusion chromatography.

  • Characterization:

    • Characterize the size, zeta potential, and stability of the purified PEGylated nanoparticles using techniques such as Dynamic Light Scattering (DLS) and Zeta Potential analysis.

Protocol 2: Characterization of Nanoparticle Aggregation

This protocol describes common techniques to assess the aggregation state of nanoparticles before, during, and after PEGylation.

  • Dynamic Light Scattering (DLS):

    • Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticle suspension.

    • An increase in the average particle size or PDI is indicative of aggregation.

  • Zeta Potential Measurement:

    • Measure the surface charge of the nanoparticles.

    • A zeta potential close to zero (between -10 mV and +10 mV) suggests a higher likelihood of aggregation due to reduced electrostatic repulsion.

  • UV-Visible Spectroscopy:

    • For plasmonic nanoparticles (e.g., gold or silver), monitor the surface plasmon resonance (SPR) peak. Aggregation typically causes a red-shift and broadening of the SPR peak.

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM):

    • Visualize the nanoparticles to directly observe their morphology and aggregation state. This provides qualitative confirmation of aggregation.

Data Presentation

Table 1: Influence of PEG Molecular Weight on Nanoparticle Properties
Nanoparticle TypePEG MW (Da)Hydrodynamic Diameter (nm)Zeta Potential (mV)OutcomeReference
BSA Nanoparticles5,000217-14Stable
Chitosan Nanoparticles2,000Increased with MWMore neutralImproved stability
Chitosan Nanoparticles5,000Increased with MWMore neutralImproved stability
PLGA Nanoparticles2,000Increased with MWReducedOptimal for stability
PLGA Nanoparticles5,000Increased with MWReducedReduced cellular uptake
PLGA Nanoparticles10,000Increased with MWReducedReduced cellular uptake
PLGA Nanoparticles20,000Increased with MWReducedReduced cellular uptake
Table 2: Effect of Reaction Conditions on PEGylation Efficiency
ParameterRange TestedOptimal ConditionEffect on PEGylationReference
PEG Concentration2.5 - 32.5 g/L32.5 g/LMost significant factor
Incubation Time10 - 60 min10 minSignificant
Temperature4 - 40 °C27 °CSignificant
pH6 - 87Least significant factor

Visualizations

Troubleshooting_Aggregation start Aggregation Observed q1 When did aggregation occur? start->q1 immediate Immediately upon PEG addition q1->immediate Immediate post_reaction After reaction/ during purification q1->post_reaction Post-Reaction storage During storage q1->storage Storage cause_immediate Potential Causes: - Incorrect pH - High Ionic Strength - Rapid PEG Addition - High NP Concentration immediate->cause_immediate solution_immediate Solutions: - Adjust pH before adding PEG - Use low ionic strength buffer - Add PEG drop-wise - Dilute NP suspension cause_immediate->solution_immediate cause_post Potential Causes: - Incomplete Reaction - Harsh Purification - Inappropriate Buffer - Centrifugation Stress post_reaction->cause_post solution_post Solutions: - Optimize reaction conditions - Use gentle purification - Optimize storage buffer - Optimize centrifugation cause_post->solution_post cause_storage Potential Causes: - Inadequate PEG Density - Suboptimal Storage - Core Instability - Microbial Contamination storage->cause_storage solution_storage Solutions: - Increase PEG density - Optimize storage conditions - Assess core stability - Ensure sterility cause_storage->solution_storage

Caption: Troubleshooting workflow for nanoparticle aggregation.

PEGylation_Workflow start Start: Carboxylated Nanoparticles activation 1. Activate Carboxyl Groups (EDC/NHS) start->activation peg_addition 2. Add Amine-Terminated PEG activation->peg_addition reaction 3. PEGylation Reaction (2-4h at RT or overnight at 4°C) peg_addition->reaction quenching 4. Quench Unreacted Sites (Tris or Glycine) reaction->quenching purification 5. Purify PEGylated Nanoparticles (Dialysis, Centrifugation) quenching->purification characterization 6. Characterize Final Product (DLS, Zeta Potential, TEM) purification->characterization end End: Stable PEGylated Nanoparticles characterization->end

Caption: General experimental workflow for nanoparticle PEGylation.

Factors_Affecting_Aggregation center Nanoparticle Aggregation peg_properties PEG Properties - Molecular Weight - Density - Purity peg_properties->center np_properties Nanoparticle Properties - Core Material - Size - Surface Charge np_properties->center process_params Process Parameters - pH - Ionic Strength - Temperature - Concentration process_params->center

Caption: Key factors influencing nanoparticle aggregation during PEGylation.

References

Technical Support Center: Optimizing Hydroxy-PEG16-acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing the pH for conjugating Hydroxy-PEG16-acid to primary amine-containing molecules using the common 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound conjugation reaction?

A1: The most common method for conjugating a PEG-acid to a molecule with a primary amine (e.g., a protein, peptide, or antibody) is by forming a stable amide bond.[1] This is typically achieved using carbodiimide chemistry with EDC and NHS (or its water-soluble analog, Sulfo-NHS).[1] The process involves two main stages:

  • Activation: The carboxylic acid group on the PEG linker is activated by EDC to form a highly reactive O-acylisourea intermediate.[1]

  • Coupling: This intermediate can react directly with a primary amine, but to improve efficiency and stability in aqueous solutions, NHS is added. NHS reacts with the intermediate to form a more stable, amine-reactive NHS ester.[1] This NHS ester then efficiently reacts with the primary amine on the target molecule to create a stable amide bond, releasing NHS as a byproduct.[2]

Q2: Why is a two-step pH adjustment optimal for EDC/NHS coupling reactions?

A2: A two-step pH strategy is recommended because the two key reactions in the process have different optimal pH requirements. The first step, the activation of the carboxylic acid by EDC, is most efficient in a slightly acidic environment. The second step, the reaction of the newly formed NHS-ester with the primary amine on the target molecule, is most efficient at a neutral to slightly basic pH. Attempting the reaction at a single, compromise pH can lead to significantly lower yields.

Q3: What are the optimal pH ranges for the activation and conjugation steps?

A3: For maximal conjugation efficiency, the following pH ranges are recommended:

  • Activation Step: The activation of the PEG-acid with EDC and NHS is most efficient at a pH of 4.5-6.0 . A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).

  • Conjugation Step: The reaction of the NHS-activated PEG with the primary amine is most efficient at a pH of 7.2-8.5 . Buffers such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4 or borate buffer are suitable for this step. Some protocols recommend a pH of 8.3-8.5 as the ideal balance for efficient conjugation while minimizing hydrolysis.

Q4: Which buffers should be used, and which should be avoided?

A4: Buffer selection is critical for a successful conjugation reaction.

  • Compatible Buffers: Phosphate, MES, HEPES, Borate, and Carbonate/Bicarbonate buffers are generally compatible.

  • Incompatible Buffers: You must avoid buffers that contain primary amines or carboxylates. Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine contain primary amines and will compete with your target molecule for reaction with the NHS-activated PEG, reducing your yield. Carboxylate-containing buffers like acetate can interfere with the EDC activation of the PEG-acid.

Troubleshooting Guide

Q: I am observing very low or no conjugation yield. What are the common causes?

A: Low conjugation efficiency is a frequent issue that can typically be traced to one of the following factors:

  • Incorrect Buffer pH: Verify that you are using the two-step pH protocol. An acidic pH during the conjugation step will leave the target amines protonated and unreactive, while a highly alkaline pH will rapidly hydrolyze the NHS ester.

  • Hydrolyzed Reagents: EDC and NHS are highly sensitive to moisture. Ensure they are stored in a desiccated environment at -20°C and always allowed to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions of EDC and NHS immediately before use, as they are not stable in aqueous solutions.

  • Incompatible Buffer: The presence of extraneous primary amines (e.g., from Tris buffer or ammonium salts) or carboxylates in your buffers is a common cause of reaction failure. A buffer exchange step using dialysis or a desalting column may be necessary before starting the conjugation.

  • Inefficient Activation: Ensure the activation step is performed in the optimal acidic pH range (4.5-6.0) for at least 15 minutes before proceeding to the conjugation step.

Q: My reaction starts well, but the efficiency drops off quickly. What is happening?

A: This is a classic sign of NHS-ester hydrolysis. The NHS ester, while more stable than the O-acylisourea intermediate, is susceptible to hydrolysis in aqueous buffers, a reaction that competes directly with your desired conjugation. The rate of this hydrolysis is highly dependent on pH. As shown in the data table below, increasing the pH from 7.0 to 8.6 can decrease the half-life of the active ester from several hours to just a few minutes. To mitigate this, add your amine-containing molecule to the activated PEG immediately after the activation step and pH adjustment.

Data Presentation

Table 1: Optimal pH Ranges for Two-Step EDC/NHS Conjugation

Reaction StepOptimal pH RangeRecommended BuffersRationale
Activation (PEG-Acid + EDC/NHS)4.5 - 6.00.1 M MESMaximizes the efficiency of carboxylic acid activation by EDC.
Conjugation (NHS-activated PEG + Amine)7.2 - 8.51X PBS, Borate, BicarbonateEnsures the primary amine of the target molecule is deprotonated and nucleophilic for reaction.

Table 2: Stability of NHS Esters in Aqueous Solution

This table summarizes the stability of a typical NHS ester against hydrolysis at different pH values. The half-life is the time required for 50% of the active ester to become non-reactive.

pHTemperatureHalf-Life of Hydrolysis
7.00°C4 - 5 hours
8.64°C10 minutes

Experimental Protocols & Visualizations

General Experimental Workflow

The diagram below outlines the standard workflow for a two-step EDC/NHS PEGylation reaction.

G cluster_prep 1. Preparation cluster_activation 2. Activation cluster_conjugation 3. Conjugation cluster_end 4. Quench & Purify prep_reagents Equilibrate Reagents & Prepare Buffers prep_peg Dissolve this compound in Activation Buffer prep_reagents->prep_peg prep_target Dissolve Amine-Target in Conjugation Buffer prep_reagents->prep_target activate Add fresh EDC & NHS to PEG-Acid Solution (pH 4.5-6.0) Incubate 15 min @ RT prep_peg->activate conjugate Combine Activated PEG with Amine-Target (Adjust pH to 7.2-8.5) Incubate 2h @ RT activate->conjugate quench Add Quenching Buffer (e.g., Tris, Hydroxylamine) conjugate->quench purify Purify Conjugate (Dialysis / Desalting Column) quench->purify G peg_acid Hydroxy-PEG-COOH intermediate O-Acylisourea Intermediate (Unstable) peg_acid->intermediate + edc EDC edc->intermediate activated_peg Hydroxy-PEG-NHS Ester (Amine-Reactive) intermediate->activated_peg + NHS final_product Hydroxy-PEG-CONH-Target (Stable Amide Bond) intermediate->final_product + Target-NH2 (Low Efficiency) nhs NHS activated_peg->final_product + inactive_peg Hydroxy-PEG-COOH (Inactive) activated_peg->inactive_peg Competing Reaction amine Target-NH2 amine->final_product hydrolysis Hydrolysis (H2O) hydrolysis->inactive_peg

References

How to avoid side reactions with Hydroxy-PEG16-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hydroxy-PEG16-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding side reactions and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups of this compound and what are their intended reactions?

A1: this compound is a heterobifunctional linker possessing two distinct reactive groups: a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group. The carboxylic acid is typically the primary functional group used for conjugation. It is most commonly reacted with primary amine groups on proteins, peptides, or other molecules to form a stable amide bond.[1] This reaction requires activation of the carboxylic acid, usually with carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[2] The hydroxyl group can be used for subsequent derivatization or can remain as a terminal group to increase hydrophilicity.[1]

Q2: What are the most common side reactions to be aware of when using this compound for conjugation?

A2: The most common side reactions primarily involve the activated carboxylic acid group and, to a lesser extent, the terminal hydroxyl group. For the carboxylic acid, the main side reactions during EDC/NHS activation are:

  • Hydrolysis of the NHS-ester: The activated NHS-ester is susceptible to hydrolysis, which regenerates the carboxylic acid and renders the PEG linker unreactive to amines. This is a significant competitive reaction, especially at higher pH.[3]

  • N-acylurea formation: The O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDC can rearrange to a stable N-acylurea byproduct, which is unreactive towards amines. This side reaction is more prevalent if the O-acylisourea intermediate does not react quickly with NHS or an amine.

  • Intramolecular anhydride formation: Although less common for a linear molecule like this compound compared to polymers with adjacent carboxyl groups, intramolecular anhydride formation is a potential side reaction.

For the hydroxyl group, the primary side reaction to consider is:

  • Esterification: The hydroxyl group can react with an activated carboxylic acid (either on another this compound molecule or the target molecule) to form an ester linkage. This is more likely to occur at elevated temperatures and in the absence of a primary amine nucleophile.

Q3: How does pH affect the efficiency and side reactions of the conjugation?

A3: pH is a critical parameter for controlling both the efficiency of the desired reaction and the prevalence of side reactions. A two-step pH process is generally recommended for EDC/NHS coupling:

  • Activation Step (pH 4.5-6.0): The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment. This pH range protonates the carboxylate group, making it more reactive with EDC, while minimizing the hydrolysis of the newly formed NHS-ester.

  • Coupling Step (pH 7.0-8.5): The reaction of the NHS-activated PEG with primary amines is most efficient at a neutral to slightly basic pH. At this pH, the primary amines are deprotonated and thus more nucleophilic. However, as the pH increases, the rate of hydrolysis of the NHS-ester also increases significantly. Therefore, a compromise must be made, often in the pH 7.2-8.0 range, to balance amine reactivity with NHS-ester stability.

Q4: Can the buffer composition influence the outcome of the reaction?

A4: Absolutely. The choice of buffer is crucial to avoid unwanted side reactions.

  • Buffers to use: For the activation step, a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) is ideal. For the coupling step, phosphate-buffered saline (PBS) or borate buffer are common choices.

  • Buffers to avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for the activated PEG, leading to low conjugation yields. Buffers with carboxylate groups, like acetate or citrate, can react with EDC, reducing the efficiency of the activation of the this compound.

Q5: How can I minimize the risk of intra- and intermolecular crosslinking?

A5: Intra- and intermolecular crosslinking can occur if both the hydroxyl and carboxylic acid groups of this compound react, or if the target molecule has multiple reactive sites. To minimize this:

  • Control stoichiometry: Use an optimized molar ratio of the PEG linker to the target molecule. A large excess of the linker can lead to multiple PEGylations on a single molecule, while an excess of the target can lead to crosslinking.

  • Protecting groups: If the hydroxyl group is not intended for reaction, consider using a protected version of the PEG linker where the hydroxyl group is temporarily blocked.

  • Reaction conditions: Perform the reaction at a lower concentration to favor intramolecular reactions (if desired) over intermolecular crosslinking.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield 1. Hydrolysis of NHS-ester: Reaction pH too high during coupling, or prolonged reaction time. 2. Inactive Reagents: EDC or NHS are moisture-sensitive and may have degraded. 3. Competing nucleophiles: Buffer contains primary amines (e.g., Tris, glycine). 4. Inefficient activation: pH during the activation step was not optimal (not in the 4.5-6.0 range).1. Optimize the coupling pH (try a range from 7.2 to 8.0). Perform the reaction promptly after NHS-ester formation. 2. Use fresh, high-quality EDC and NHS. Store them desiccated at the recommended temperature. 3. Perform buffer exchange to a non-amine buffer like PBS or borate buffer. 4. Ensure the activation buffer (e.g., MES) is within the optimal pH range.
Presence of Unwanted Byproducts (e.g., N-acylurea) 1. Slow reaction with NHS/amine: The O-acylisourea intermediate has a longer lifetime, allowing for rearrangement. 2. Suboptimal stoichiometry: Incorrect molar ratios of EDC, NHS, and the PEG linker.1. Add NHS simultaneously with EDC to quickly convert the O-acylisourea to the more stable NHS-ester. Ensure the amine-containing molecule is readily available for the coupling step. 2. Optimize the molar ratios. A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the carboxylic acid.
Evidence of Crosslinking 1. Reaction of the hydroxyl group: The hydroxyl group of one PEG molecule may have reacted with the activated carboxyl group of another. 2. Multiple reactive sites on the target molecule. 1. Consider using a PEG linker with a protected hydroxyl group if it's not intended for reaction. Lowering the reaction temperature can also reduce the rate of this side reaction. 2. Control the stoichiometry carefully. If possible, use a target molecule with a single, specific reaction site.
Inconsistent Results 1. Variability in reagent quality. 2. Inconsistent reaction times or temperatures. 3. Moisture contamination. 1. Use reagents from the same lot for a series of experiments. 2. Precisely control reaction parameters. 3. Handle EDC and NHS in a dry environment and use anhydrous solvents if applicable.

Quantitative Data Summary

The following table summarizes key quantitative data related to the reactions and side reactions of this compound.

ParameterConditionValueSignificance
NHS-Ester Hydrolysis Half-life pH 7.4>120 minutesThe activated ester is relatively stable at neutral pH, allowing for a reasonable time window for the coupling reaction.
pH 8.0~210 minutes (for a similar NHS-ester)Increasing pH slightly still provides a workable timeframe.
pH 9.0< 9 minutesThe activated ester hydrolyzes rapidly at basic pH, significantly reducing the yield of the desired conjugate.
Amidation Half-life (with primary amine) pH 8.0~80 minutes (for a model NHS-ester)The desired reaction proceeds at a reasonable rate at this pH.
pH 8.5~20 minutes (for a model NHS-ester)The rate of amidation increases significantly with a small increase in pH.
pH 9.0~10 minutes (for a model NHS-ester)While the amidation is very fast, it is in strong competition with rapid hydrolysis.
N-acylurea Formation TemperatureIncreases with temperatureRunning the reaction at lower temperatures can help to minimize this side product.
AdditivesCan be suppressed by the addition of pyridineFor reactions in organic solvents, additives can improve the product yield.
Esterification Rate in PEG TemperatureRate increases significantly with temperature (e.g., from 50°C to 80°C)Avoid high temperatures if the hydroxyl group is not intended to react.
PEG Molecular WeightRate decreases with increasing PEG chain length (e.g., faster in PEG 400 than PEG 1000)The shorter PEG16 chain may have a relatively faster esterification rate compared to very long PEG chains.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation to a Primary Amine

This protocol is a general guideline for conjugating the carboxylic acid group of this compound to a primary amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Amine-containing molecule

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare stock solutions of each reagent in an appropriate anhydrous solvent (e.g., DMSO or DMF) if not using directly as a solid.

    • Prepare the amine-containing molecule in the Coupling Buffer.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation to the Amine:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule in the Coupling Buffer. Alternatively, if buffer conditions need to be changed, the activated PEG can be purified using a desalting column equilibrated with the Coupling Buffer.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column or other appropriate chromatography method to remove excess reagents and byproducts.

Protocol 2: Analytical Characterization of Conjugation and Side Products

A. LC-MS (Liquid Chromatography-Mass Spectrometry):

  • Sample Preparation: Prepare samples of the starting materials, the reaction mixture at different time points, and the purified conjugate.

  • Chromatography: Use a suitable reversed-phase or size-exclusion column to separate the different components.

  • Mass Spectrometry: Analyze the eluent by ESI-MS to identify the molecular weights of the desired product, unreacted starting materials, and potential side products like the N-acylurea adduct or hydrolyzed PEG-acid.

B. NMR (Nuclear Magnetic Resonance) Spectroscopy:

  • Sample Preparation: Prepare a concentrated solution of the purified product in a suitable deuterated solvent.

  • ¹H NMR: Acquire a ¹H NMR spectrum. The disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the amide bond can confirm conjugation. Integration of specific peaks can be used to determine the degree of PEGylation and identify impurities.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-7.5) cluster_purification Purification reagents This compound + EDC + NHS activated_peg NHS-activated PEG reagents->activated_peg 15-30 min, RT conjugate PEG-Amide Conjugate activated_peg->conjugate amine Amine-containing Molecule amine->conjugate purified_product Purified Conjugate conjugate->purified_product e.g., SEC

Caption: Experimental workflow for the two-step conjugation of this compound.

side_reactions peg_acid This compound (-COOH) o_acylisourea O-acylisourea intermediate peg_acid->o_acylisourea + EDC nhs_ester NHS-activated PEG o_acylisourea->nhs_ester + NHS n_acylurea N-acylurea o_acylisourea->n_acylurea Rearrangement amide_product Desired Amide Product nhs_ester->amide_product + Amine hydrolyzed_acid Hydrolyzed PEG-acid nhs_ester->hydrolyzed_acid Hydrolysis

Caption: Major reaction pathways and side reactions in EDC/NHS coupling.

References

Technical Support Center: Purification of Hydroxy-PEG16-acid Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of Hydroxy-PEG16-acid and related PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

This compound is a heterobifunctional polyethylene glycol (PEG) derivative. It contains a hydroxyl (-OH) group on one end and a terminal carboxylic acid (-COOH) group on the other, connected by a 16-unit PEG chain.[1][2][3] Its hydrophilic PEG spacer enhances solubility in aqueous media.[2][3] This molecule is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, where the carboxylic acid can be activated to react with primary amines to form stable amide bonds.

Q2: What are the most common impurities found in this compound products?

Impurities in PEG-containing products can arise from the synthesis process or from degradation. Common impurities include:

  • Polydisperse PEGs : The synthesis of PEGs often results in a mixture of molecules with varying chain lengths, which can complicate purification and analysis.

  • Reactive Impurities : Oxidative degradation of the PEG chain can generate reactive impurities like formic acid and formaldehyde. These impurities can potentially react with the target molecule, leading to unintended byproducts.

  • Starting Materials and Reagents : Residual reactants from the synthesis process may also be present.

Q3: Which chromatographic techniques are best suited for purifying this compound?

The choice of chromatography depends on the specific impurities that need to be removed. The most effective methods include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is a powerful technique for separating PEG compounds based on differences in hydrophobicity. It is widely used for both analysis and purification.

  • Ion-Exchange Chromatography (IEX) : Since this compound contains a terminal carboxylic acid, IEX is highly effective for separating it from neutral or differently charged impurities. It is particularly useful for purifying PEGylated proteins and can even resolve positional isomers.

  • Size Exclusion Chromatography (SEC) : SEC separates molecules based on their hydrodynamic size. It is efficient for removing low-molecular-weight reagents or separating PEGylated products from unreacted (and smaller) starting materials.

Q4: How can I assess the purity of my final this compound product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC) : Used to quantify the main component and detect impurities. The purity is often calculated based on the relative peak areas in the chromatogram. For PEGs that lack a strong UV chromophore, Charged Aerosol Detection (CAD) can be used instead of or in addition to UV detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the chemical structure and integrity of the molecule.

  • Mass Spectrometry (MS) : Techniques like MALDI-TOF or ESI-MS can confirm the molecular weight of the product and identify impurities.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of this compound and its conjugates.

Problem 1: My compound shows a very broad peak during RP-HPLC analysis.

  • Potential Cause 1: PEG Polydispersity. Commercial PEG reagents are often a mixture of different chain lengths (polydisperse). This heterogeneity is a well-known cause of peak broadening in chromatography.

    • Solution: Use a monodisperse (uniform) PEG starting material if possible. If using a polydisperse reagent, the broad peak may be characteristic of the product. Fractionation of the peak followed by Mass Spectrometry can confirm if the broadening is due to different PEG chain lengths.

  • Potential Cause 2: Poor Chromatographic Conditions. The mobile phase composition, gradient, or column chemistry may not be optimal for your compound.

    • Solution: Optimize the HPLC method. Experiment with different solvent systems (e.g., Acetonitrile/water vs. Methanol/water), gradients (make the gradient shallower), and temperatures. For some PEG compounds on C18 columns, using acetonitrile/water can lead to unusual retention behavior, which can be temperature-dependent.

Problem 2: I am seeing poor separation between my desired product and an impurity.

  • Potential Cause 1: Co-elution of Similar Species. The impurity may have a very similar size and polarity to your target compound, making separation difficult with a single chromatographic method.

    • Solution 1: Use an Orthogonal Separation Technique. If you are using RP-HPLC (which separates by hydrophobicity), try Ion-Exchange Chromatography (IEX), which separates based on charge. The terminal carboxylic acid on this compound provides a handle for IEX that many impurities may lack. Conversely, if you are using IEX, an RP-HPLC polishing step can remove impurities with similar charge but different hydrophobicity.

    • Solution 2: Optimize Your Current Method. For RP-HPLC, adjust the mobile phase gradient to be less steep, which can increase resolution between closely eluting peaks. For SEC, ensure the column has the appropriate pore size for the molecular weight range of interest.

Problem 3: The final product shows signs of degradation after purification and storage.

  • Potential Cause: Oxidation of the PEG Chain. Polyethylene glycols are susceptible to auto-oxidation, which can be initiated by heat, light, or trace metals. This process generates reactive impurities like aldehydes and acids, which can degrade the final product over time.

    • Solution: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C or -80°C). Use high-purity solvents and avoid exposure to trace metals. The addition of antioxidants like butylated hydroxytoluene (BHT) can also limit the formation of reactive impurities.

Experimental Protocols & Data

Protocol 1: General RP-HPLC Purity Assessment

This protocol provides a starting point for analyzing the purity of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95% A / 5% B) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and run a linear gradient (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1 mL/min. Monitor the elution profile with a suitable detector (e.g., UV at 214 nm for amide bonds if conjugated, or a Charged Aerosol Detector).

Table 1: Comparison of Purification Techniques
TechniquePrinciple of SeparationBest For RemovingPotential Issues
RP-HPLC HydrophobicityNon-polar or less polar impurities, positional isomers.Polydispersity can cause broad peaks; unusual retention behavior.
Ion-Exchange (IEX) Net ChargeUncharged impurities (e.g., unreacted PEG-OH), species with different pI.Requires the target molecule to be charged; high salt concentrations may be needed for elution.
Size-Exclusion (SEC) Hydrodynamic Radius (Size)Low molecular weight reagents, salts, unreacted starting materials.Does not resolve molecules of similar size (e.g., positional isomers, PEGylated dimers from monomers).

Visualizations

Workflow for Purification and Analysis

The following diagram illustrates a typical workflow for the purification and quality control of a product synthesized using this compound.

G Crude Crude Reaction Mixture Purification Primary Purification Step (e.g., IEX or RP-HPLC) Crude->Purification Fractions Collect Fractions Purification->Fractions Analysis Analyze Fractions (e.g., TLC, HPLC, MS) Fractions->Analysis Analysis->Purification Re-purify Pool Pool Pure Fractions Analysis->Pool Purity >95% SolventEvap Solvent Evaporation / Lyophilization Pool->SolventEvap FinalQC Final Purity Assessment (HPLC, NMR, MS) SolventEvap->FinalQC FinalProduct Pure Product (Store under Inert Gas, -20°C) FinalQC->FinalProduct

Caption: General workflow for the purification and analysis of PEGylated products.

Troubleshooting Logic for HPLC Peak Broadening

This decision tree helps diagnose the cause of broad peaks observed during HPLC analysis.

G Problem Problem: Broad HPLC Peak CheckPEG Is the PEG reagent monodisperse? Problem->CheckPEG Polydispersity Cause: Polydispersity. Peak broadening is expected. Fractionate peak to confirm. CheckPEG->Polydispersity No CheckMethod Is the HPLC method optimized? CheckPEG->CheckMethod Yes Optimize Solution: Optimize Method - Shallower Gradient - Change Solvents/Temp CheckMethod->Optimize No Overload Is the column overloaded? CheckMethod->Overload Yes ReduceLoad Solution: Reduce Sample Load Overload->ReduceLoad Yes Other Consider other issues: - Secondary interactions - Column degradation Overload->Other No

Caption: Decision tree for troubleshooting broad peaks in HPLC.

PEG Degradation Pathway

This diagram shows the simplified oxidative degradation pathway of a PEG chain leading to the formation of common reactive impurities.

G PEG PEG Chain (-CH2-CH2-O-) Radical Peroxy Radical PEG->Radical Oxidation (O2, heat, light, metal ions) Unstable Unstable Intermediate Radical->Unstable Formaldehyde Formaldehyde (HCHO) Unstable->Formaldehyde Chain Scission FormicAcid Formic Acid (HCOOH) Formaldehyde->FormicAcid Further Oxidation

Caption: Oxidative degradation of PEG leading to reactive impurities.

References

Improving the stability of Hydroxy-PEG16-acid stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of Hydroxy-PEG16-acid stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a this compound stock solution?

A1: To prepare a stock solution, we recommend dissolving the solid this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO). It is crucial to use a newly opened bottle of DMSO to minimize water content, which can affect stability.[1] Once prepared, the solution should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term stability, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2] It is highly recommended to store the vials in a desiccator to protect from moisture and in the dark to prevent light-induced degradation.[3][4] Purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can further minimize oxidation.

Q3: How does temperature affect the stability of this compound solutions?

A3: Elevated temperatures accelerate the degradation of polyethylene glycol (PEG) compounds. Storing solutions at room temperature or higher can lead to increased formation of acidic byproducts and a decrease in pH over time. For consistent experimental results, it is critical to avoid prolonged exposure to ambient temperatures. When retrieving a vial from cold storage, allow it to equilibrate to room temperature for at least an hour before opening to prevent condensation from forming inside the vial.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathway for PEG-containing molecules is oxidation, which can be initiated by exposure to oxygen, light, and elevated temperatures. This process can lead to the formation of aldehydes, carboxylates, and peroxides, which can alter the properties and reactivity of the molecule. While the ether backbone of PEG is generally stable, the terminal hydroxyl and carboxylic acid groups of this compound could potentially undergo intra- or intermolecular esterification, especially under acidic conditions, though this is less common under proper storage conditions.

Q5: Are there any recommended stabilizers for this compound stock solutions?

A5: While specific stabilizers for this compound are not extensively documented, the addition of antioxidants can help minimize oxidative degradation. However, the compatibility of any additive with your specific downstream application must be carefully evaluated. For most applications, proper storage under an inert atmosphere and protected from light is the most effective stabilization method.

Troubleshooting Guides

Problem 1: I am observing inconsistent results in my experiments using a previously prepared this compound stock solution.

  • Potential Cause: The stock solution may have degraded due to improper storage or handling. Aging of PEG solutions can alter their chemical properties.

  • Solution:

    • Verify Storage Conditions: Ensure that the stock solution has been consistently stored at the recommended temperature (-20°C or -80°C), protected from light, and tightly sealed.

    • Check for Precipitate: Before use, visually inspect the solution for any signs of precipitation after it has fully thawed and been vortexed.

    • Prepare a Fresh Stock Solution: If degradation is suspected, it is best to prepare a fresh stock solution from solid material.

    • Perform Quality Control: If feasible, analyze the problematic stock solution alongside a freshly prepared one using an appropriate analytical method, such as HPLC-CAD or LC-MS, to assess its purity and integrity.

Problem 2: The pH of my aqueous reaction mixture changes after adding the this compound stock solution.

  • Potential Cause: Degradation of the PEG chain can lead to the formation of acidic byproducts like carboxylic acids, which can lower the pH of the solution.

  • Solution:

    • Measure the pH of the Stock Solution: If possible, dilute a small aliquot of the stock solution in a neutral, unbuffered aqueous solvent and measure the pH. A significantly acidic pH may indicate degradation.

    • Use a Buffered System: For pH-sensitive applications, ensure your reaction is performed in a sufficiently buffered solution to maintain a stable pH.

    • Prepare a Fresh Stock Solution: As a best practice, use a freshly prepared stock solution for pH-sensitive experiments.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Solid -20°CUp to 3 yearsKeep tightly sealed in a dry, dark environment.
4°CUp to 2 yearsKeep tightly sealed in a dry, dark environment.
Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles; store under inert gas.
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles; store under inert gas.

Table 2: Impact of Environmental Factors on PEG Solution Stability

FactorImpactMitigation Strategy
Temperature Higher temperatures accelerate degradation.Store at or below -20°C.
Oxygen Promotes oxidative degradation.Store under an inert atmosphere (e.g., argon, nitrogen).
Light Can initiate photo-oxidative degradation.Store in amber vials or in the dark.
Moisture Can affect the stability of functional groups.Use anhydrous solvents and store in a desiccated environment.
Freeze-Thaw Cycles Repeated cycles can introduce moisture and promote degradation.Prepare single-use aliquots.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution
  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent moisture condensation.

  • Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of the solid compound.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into single-use, low-volume amber vials.

  • Inert Gas Purging: Flush the headspace of each aliquot vial with a gentle stream of argon or nitrogen gas before tightly sealing the cap.

  • Storage: Immediately place the labeled aliquots in a freezer at -20°C or -80°C, stored in a light-blocking container.

Protocol 2: Workflow for Assessing Stock Solution Stability

A stability study can be conducted to determine the degradation rate of a stock solution under specific conditions.

  • Preparation: Prepare a batch of this compound stock solution according to Protocol 1.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the stock solution using a validated analytical method (e.g., HPLC-CAD or LC-MS) to determine the initial purity and concentration. This will serve as the baseline.

  • Storage Conditions: Store the remaining aliquots under the desired test conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature with light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

  • Sample Analysis: Allow the aliquot to thaw and equilibrate to room temperature. Analyze the sample using the same analytical method as in the initial analysis.

  • Data Comparison: Compare the purity and concentration of the stored samples to the T=0 baseline to quantify the extent of degradation.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow start Inconsistent Experimental Results q1 Was the stock solution stored correctly? (-20°C/-80°C, dark, sealed) start->q1 sol1 Action: Prepare a fresh stock solution following recommended protocols. q1->sol1 No q2 Are there visible precipitates or particulates? q1->q2 Yes end_node Problem Resolved sol1->end_node sol2 Action: Discard the solution. Prepare a fresh stock solution. q2->sol2 Yes q3 Was the solution subjected to multiple freeze-thaw cycles? q2->q3 No sol2->end_node sol3 Action: Prepare and use single-use aliquots. q3->sol3 Yes q3->end_node No, consider other experimental variables sol3->end_node

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_1 Potential Degradation Pathways cluster_initiators Initiators cluster_pathways Degradation Pathways cluster_products Degradation Products peg This compound oxidation Oxidative Cleavage of PEG Chain peg->oxidation esterification Intra/Intermolecular Esterification peg->esterification (acidic conditions) oxygen Oxygen light Light heat Heat byproducts Aldehydes, Carboxylates, Peroxides oxidation->byproducts oligomers Oligomers & Cyclic Esters esterification->oligomers

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing PROTAC Linker Length with PEG Variants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing proteolysis-targeting chimera (PROTAC) linker length using polyethylene glycol (PEG) variants.

Frequently Asked Questions (FAQs)

Q1: How does the length of a PEG linker impact the efficacy of a PROTAC?

The length of the linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a critical factor in determining PROTAC efficacy. An optimal linker length is essential for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] This complex is necessary for the subsequent ubiquitination and degradation of the target protein.[3] If a linker is too short, it may cause steric hindrance, which prevents the simultaneous binding of both the target protein and the E3 ligase.[1][2] Conversely, if a linker is too long, it may not effectively bring the two proteins close enough for efficient ubiquitination, leading to an unstable ternary complex. Therefore, fine-tuning the linker length is a crucial step in PROTAC design.

Q2: What are the advantages of using PEG variants as linkers in PROTACs?

Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to several advantageous properties. Their inherent hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule. The defined and tunable length of PEG units allows for the systematic and modular optimization of the linker length. This flexibility is crucial for accommodating the formation of a productive ternary complex.

Q3: How does linker composition, besides length, affect PROTAC performance?

Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability. Incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures may enhance conformational stability. The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.

Q4: What is the "hook effect" in the context of PROTACs, and how does it relate to linker optimization?

The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations. This results in a characteristic bell-shaped curve when plotting protein degradation against PROTAC concentration. It is caused by the formation of unproductive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) at excessive PROTAC concentrations, which inhibit the formation of the productive ternary complex. While not directly a linker length issue, an inefficient linker that promotes unstable ternary complexes can exacerbate the hook effect. Optimizing the linker to promote a stable ternary complex can sometimes mitigate this issue.

Troubleshooting Guide

SymptomPossible CausesSuggested Solutions
No target degradation observed at any PROTAC concentration. 1. Suboptimal Linker Length: The linker may be too short (causing steric hindrance) or too long (preventing efficient ubiquitination). 2. Low Cell Permeability: The PROTAC may not be reaching its intracellular target. PEG linkers can sometimes decrease uptake. 3. Inactive PROTAC: The compound may have degraded. 4. Low E3 Ligase Expression: The cell line may not express sufficient levels of the recruited E3 ligase.1. Synthesize and Test a Library of Linker Lengths: Systematically vary the number of PEG units to identify the optimal length. 2. Assess Cell Permeability: Use assays like the parallel artificial membrane permeability assay (PAMPA) to evaluate compound uptake. Consider linker modifications to balance hydrophilicity and lipophilicity. 3. Confirm Compound Integrity: Ensure the PROTAC is stored correctly and prepare fresh stock solutions. 4. Verify E3 Ligase Expression: Use Western blot or qPCR to confirm the expression of the target E3 ligase (e.g., VHL or Cereblon) in your cell line.
High DC50 value (low potency). 1. Inefficient Ternary Complex Formation: The linker length and composition are not optimal for stabilizing the ternary complex. 2. Poor Cooperativity: The binding of one protein partner does not sufficiently enhance the binding of the other.1. Fine-Tune Linker Length: Test linkers with small variations in the number of PEG units (e.g., PEG3, PEG4, PEG5). 2. Evaluate Ternary Complex Formation Directly: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET assays to measure the formation and stability of the ternary complex.
Low Dmax (incomplete degradation). 1. Unstable Ternary Complex: Even at optimal concentrations, the ternary complex may be too transient for complete ubiquitination. 2. Suboptimal Incubation Time: The kinetics of degradation may require longer or shorter treatment times.1. Modify Linker Composition: Introduce more rigid or flexible elements to alter conformational dynamics and stabilize the complex. 2. Perform a Time-Course Experiment: Test degradation at a fixed, optimal PROTAC concentration over various time points (e.g., 4, 8, 16, 24 hours).
"Hook Effect" observed (degradation decreases at high concentrations). 1. Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC saturates the target and E3 ligase separately.1. Perform a Detailed Dose-Response Analysis: Test a wide and granular range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation (Dmax) and the point where the hook effect begins.
Unexpected cellular toxicity. 1. Off-Target Effects: The PROTAC may be degrading other proteins. 2. Intrinsic Toxicity of Components: The warhead or E3 ligase ligand may have inherent inhibitory activity at high concentrations.1. Perform Cell Viability Assays: Use assays like MTT or CellTiter-Glo in parallel with degradation experiments. 2. Test Individual Components: Assess the toxicity of the warhead and E3 ligase ligand separately.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize published data illustrating the effect of varying PEG linker length on PROTAC performance.

Table 1: Effect of Linker Length on BRD4 Degradation (CRBN-based PROTACs)

Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PEG1~7>5000<20
PEG2~10500~60
PEG3~13100>90
PEG4~16250~85
PEG5~19400~80

Note: Data is synthesized from general trends reported in the literature. Actual values are system-dependent.

Table 2: Effect of Linker Length on ERα Degradation

Linker CompositionLinker Length (atoms)Degradation Efficacy
PEG-based12Moderate
PEG-based16High

Note: This data illustrates that for the ERα system, a longer 16-atom linker was significantly more potent than a 12-atom linker, despite similar binding affinities.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Seeding & Treatment:

    • Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).

    • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay, following the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol outlines a general method to assess the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

  • Immobilization:

    • Immobilize either the E3 ligase (e.g., VHL) or the target protein (POI) onto the SPR sensor chip surface according to the instrument manufacturer's protocol.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding affinity (PROTAC to E3 ligase or PROTAC to POI).

    • Fit the resulting sensorgram data to a suitable binding model to determine the dissociation constant (KD).

  • Ternary Complex Analysis:

    • Prepare a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized).

    • Inject these mixtures over the sensor surface. An increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Analyze the binding curves to determine the ternary complex binding affinity and kinetics.

    • Calculate the cooperativity factor (α) using the binary and ternary binding affinities to understand how the binding of one partner influences the other.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Complex PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Linker_Optimization_Workflow start Start: Define Target & E3 Ligase synthesis Synthesize PROTAC Library (Varying PEG Linker Lengths) start->synthesis in_vitro In Vitro Screening: Degradation Assays (Western Blot) synthesis->in_vitro data_analysis Data Analysis: Determine DC50 & Dmax in_vitro->data_analysis hook_check Hook Effect? data_analysis->hook_check biophysical Biophysical Assays (Optional): SPR / ITC / NanoBRET (Confirm Ternary Complex) hook_check->biophysical Yes hook_check->biophysical No optimize Refine Linker Length or Composition biophysical->optimize lead_id Lead PROTAC Identified biophysical->lead_id Optimal Complex Formation optimize->synthesis Iterate

Caption: Experimental workflow for optimizing PEG linker length.

Hook_Effect cluster_low Optimal PROTAC Concentration cluster_high High PROTAC Concentration POI1 POI Ternary Productive Ternary Complex POI1->Ternary PROTAC1 PROTAC PROTAC1->Ternary E31 E3 E31->Ternary Degradation1 High Degradation Ternary->Degradation1 Degradation POI2 POI Binary1 Unproductive Binary Complex (POI-PROTAC) POI2->Binary1 PROTAC2a PROTAC PROTAC2a->Binary1 PROTAC2b PROTAC Binary2 Unproductive Binary Complex (E3-PROTAC) PROTAC2b->Binary2 E32 E3 E32->Binary2 Degradation2 Low Degradation Binary1->Degradation2 Binary2->Degradation2

Caption: The "Hook Effect" mechanism in PROTACs.

References

How to minimize steric hindrance with Hydroxy-PEG16-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Hydroxy-PEG16-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, separated by a 16-unit PEG chain. This structure makes it a versatile tool in bioconjugation. The carboxylic acid can be activated to react with primary amines on biomolecules like proteins or antibodies, while the hydroxyl group can be further modified. Its primary applications include increasing the solubility and stability of conjugated molecules, acting as a spacer to mitigate steric hindrance between conjugated moieties, and improving the pharmacokinetic properties of therapeutic molecules.

Q2: How does the PEG16 chain length influence steric hindrance?

The 16-unit polyethylene glycol chain of this compound provides a significant spatial separation between the conjugated molecules. This separation is often crucial for maintaining the biological activity of proteins or antibodies after conjugation. The flexible PEG chain creates a hydrophilic cloud that can prevent non-specific interactions and aggregation. However, the PEG chain itself can also introduce steric hindrance if the conjugation site is near a critical binding or active site. Therefore, the choice of a PEG16 linker represents a balance: it's long enough to provide beneficial spacing but may be too long in sterically sensitive systems.[1]

Q3: What is the role of EDC and NHS in conjugation reactions with this compound?

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are reagents used to activate the carboxylic acid group of this compound.[2] The process involves two steps:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2]

  • Stabilization: This unstable intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester.[2]

This NHS ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate and efficiently reacts with primary amines (e.g., on lysine residues of a protein) to form a stable amide bond.[2]

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency

Possible CauseSuggested Solution(s)
Incorrect pH of reaction buffer For EDC/NHS activation of the carboxylic acid, the optimal pH is between 4.5-6.0. The subsequent reaction of the NHS-activated PEG with the amine-containing molecule is most efficient at a pH of 7.2-8.0. Ensure you are using a two-step pH process or an appropriate buffer system.
Hydrolysis of NHS ester The NHS ester is susceptible to hydrolysis, especially at higher pH. Prepare the activated this compound immediately before use and proceed with the conjugation step without delay.
Steric hindrance at the conjugation site The target amine on your biomolecule may be in a sterically crowded environment, preventing the PEG16 chain from accessing it. Consider using a shorter PEG linker if the PEG chain itself is causing the hindrance. Alternatively, if the goal is to bridge two large molecules, a longer PEG linker might be necessary.
Inactive reagents EDC and NHS are moisture-sensitive. Ensure they are stored in a desiccated environment and use freshly opened or properly stored reagents.
Insufficient molar excess of PEG linker Increase the molar ratio of this compound to your biomolecule to drive the reaction towards completion. Typical molar excesses range from 10 to 50-fold.
Presence of competing nucleophiles Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG linker. Use non-amine containing buffers like MES for the activation step and PBS for the conjugation step.

Problem 2: Loss of Biological Activity of the Conjugate

Possible CauseSuggested Solution(s)
PEGylation at or near the active/binding site The PEG16 chain may be sterically hindering the functional site of your protein or antibody. If possible, use site-specific conjugation methods to attach the PEG linker to a region distant from the active site. If random lysine conjugation is used, a shorter PEG linker might be necessary to reduce steric interference.
Conformational changes induced by PEGylation The attachment of the PEG chain could alter the three-dimensional structure of the biomolecule, leading to a loss of activity. Characterize the structure of the conjugate using techniques like circular dichroism (CD) spectroscopy. Optimizing reaction conditions, such as using a lower temperature, may minimize conformational changes.

Problem 3: Aggregation of the Final Conjugate

Possible CauseSuggested Solution(s)
Insufficient PEGylation A low degree of PEGylation may not provide a sufficient hydrophilic shield to prevent the aggregation of the parent molecule. Increase the molar excess of the PEG linker during the reaction to achieve a higher degree of conjugation.
Cross-linking due to bifunctional PEG impurity If your this compound contains di-acid PEG impurities, it can lead to cross-linking between your biomolecules and subsequent aggregation. Use high-purity, monodisperse PEG reagents.

Data Presentation

Table 1: Comparison of PEG Linker Lengths and Their Impact on Steric Hindrance and Hydrophilicity

PEG LinkerApproximate LengthRelative Steric HindranceRelative HydrophilicityKey Considerations
Hydroxy-PEG4-acid~1.4 nmLowModerateSuitable for applications where minimal spacing is required and steric clash is a primary concern.
Hydroxy-PEG8-acid~2.8 nmModerateGoodA balance between providing separation and minimizing potential steric hindrance from the PEG chain itself.
This compound ~5.6 nm Increased Very Good Offers significant spacing to overcome steric hindrance between large molecules, with excellent hydrophilicity.
Hydroxy-PEG24-acid~8.4 nmHighExcellentIdeal for maximizing solubility and circulation half-life, but with a higher risk of the PEG chain interfering with binding sites.

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS-Based Conjugation of this compound to a Protein

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to primary amines (e.g., lysine residues) on a protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis tubing)

Procedure:

  • Prepare the Protein: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.

  • Prepare the Reagents:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh stock solutions of EDC and NHS in the amine-free buffer or water.

  • Activation of this compound:

    • Add a 10- to 50-fold molar excess of this compound to the protein solution.

    • Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the this compound.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity and the degree of PEGylation.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-7.5) Protein Protein in Amine-Free Buffer Mix1 Mix & Incubate (15-30 min, RT) Protein->Mix1 PEG_Acid This compound PEG_Acid->Mix1 EDC_NHS EDC + NHS EDC_NHS->Mix1 Activated_PEG Activated PEG-NHS Ester Mix1->Activated_PEG pH_Adjust Adjust pH to 7.2-7.5 Activated_PEG->pH_Adjust Mix2 Incubate (1-2h RT or O/N 4°C) pH_Adjust->Mix2 Quench Quench Reaction (Optional) Mix2->Quench PEG_Protein_Conjugate PEG-Protein Conjugate Purify Purification (SEC or Dialysis) Quench->Purify Characterize Characterization (SDS-PAGE, MS, HPLC) Purify->Characterize

Caption: Experimental workflow for conjugating this compound to a protein.

decision_tree Start Goal: Minimize Steric Hindrance Q1 Is the goal to prevent hindrance BETWEEN two large molecules? Start->Q1 A1_Yes Consider a LONGER PEG linker (e.g., PEG16, PEG24) to provide spatial separation. Q1->A1_Yes Yes A1_No Is the conjugation site near a critical binding/active site? Q1->A1_No No Q2 Is loss of activity observed after conjugation? A1_No->Q2 A2_Yes The PEG chain itself may be the source of steric hindrance. Q2->A2_Yes Yes A2_No Proceed with PEG16, but monitor activity closely. Consider site-specific conjugation if possible. Q2->A2_No No A3 Consider a SHORTER PEG linker (e.g., PEG4, PEG8) to reduce interference. A2_Yes->A3

Caption: Decision tree for selecting PEG linker length to manage steric hindrance.

References

Validation & Comparative

Confirming Hydroxy-PEG16-acid Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise confirmation of bioconjugation is a critical step in the development of novel therapeutics and research tools. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of molecules. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for confirming the successful conjugation of Hydroxy-PEG16-acid, a discrete PEG linker with a molecular weight of 794.93 g/mol .

Mass Spectrometry: The Gold Standard for Conjugation Confirmation

Mass spectrometry (MS) stands as the premier technique for the definitive confirmation of covalent conjugation due to its ability to provide precise mass information. The fundamental principle lies in measuring the mass-to-charge ratio (m/z) of ionized molecules. A successful conjugation of this compound will result in a predictable mass shift in the resulting molecule.

Quantitative Performance Comparison of Analytical Techniques
FeatureMass Spectrometry (MALDI-TOF & ESI)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Precise molecular weight of reactants and products, confirmation of covalent bond formation, determination of conjugation efficiency.Separation of conjugated and unconjugated species, quantification of reaction components, assessment of purity.Detailed structural information, confirmation of covalent bond formation at a specific site, characterization of molecular structure.
Sensitivity High (picomole to femtomole range)Moderate to High (nanomole to picomole range)Low (micromole to nanomole range)
Resolution High (can resolve isotopes)High (excellent for separating complex mixtures)High (provides detailed structural resolution)
Quantitative Accuracy Semi-quantitative to quantitative (with standards)High (with proper calibration)Quantitative (with internal standards)
Sample Requirement Low (µL)Low (µL)Higher (mg)
Throughput High (MALDI) to Moderate (LC-ESI)HighLow
Instrumentation Cost HighModerateVery High

Experimental Workflow for Mass Spectrometry Confirmation

The general workflow for confirming this compound conjugation by mass spectrometry involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis Reactants Unconjugated Molecule & This compound Conjugation Conjugation Reaction Reactants->Conjugation Incubate Purification Purification of Conjugate Conjugation->Purification e.g., HPLC, SEC Sample_Spotting Sample-Matrix Co-crystallization (MALDI) or Infusion (ESI) Purification->Sample_Spotting MS_Acquisition Mass Spectrum Acquisition Sample_Spotting->MS_Acquisition Ionization & Detection Mass_Shift Identify Mass Shift (Δm = 794.93 Da) MS_Acquisition->Mass_Shift Analyze Spectrum Confirmation Confirmation of Conjugation Mass_Shift->Confirmation

Fig 1. A generalized workflow for confirming this compound conjugation using mass spectrometry.

Detailed Experimental Protocols

Mass Spectrometry Protocol for Small Molecule Conjugation

This protocol provides a general guideline for the analysis of a small molecule conjugated with this compound using both MALDI-TOF and ESI Mass Spectrometry.

1. Sample Preparation:

  • Reaction Analysis: Directly analyze a small aliquot of the conjugation reaction mixture. Dilute the sample 1:10 to 1:100 in an appropriate solvent (e.g., 50% acetonitrile/0.1% formic acid for ESI, or with the MALDI matrix solution).

  • Purified Conjugate: For purified conjugates, dissolve the sample in a suitable solvent to a final concentration of approximately 1-10 µM.[1]

  • Controls: Prepare samples of the unconjugated small molecule and the this compound reagent for comparison.

2. MALDI-TOF Mass Spectrometry:

  • Matrix Selection: For small PEGylated molecules, α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common choices.[2][3] A ternary matrix of 2,5-DHB, CHCA, and sinapinic acid can also improve sensitivity.[4] Prepare a saturated solution of the matrix in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).

  • Target Spotting: Mix the sample solution with the matrix solution in a 1:1 ratio. Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Instrumental Analysis: Acquire mass spectra in the positive ion reflectron mode. The mass range should be set to encompass the expected masses of the unconjugated molecule, the PEG reagent, and the final conjugate. The laser power should be optimized for optimal signal-to-noise ratio with minimal fragmentation.

3. ESI Mass Spectrometry:

  • Solvent System: Use a solvent system compatible with ESI, such as a mixture of water and acetonitrile or methanol with a small amount of formic acid (0.1%) for positive ion mode.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-20 µL/min. Alternatively, liquid chromatography (LC) can be coupled to the ESI-MS for online separation and analysis.

  • Instrument Settings:

    • Ionization Mode: Positive ion mode is typically used for PEGylated compounds.

    • Capillary Voltage: Optimize in the range of 3-5 kV.

    • Cone Voltage: Adjust to minimize in-source fragmentation and decluster ions (typically 20-60 V).[5]

    • Nebulizing and Drying Gas: Optimize the flow rates and temperature to ensure efficient desolvation.

    • Charge-Stripping Agent: For complex spectra, post-column addition of a charge-stripping agent like triethylamine (TEA) can simplify the spectrum by reducing the number of charge states.

4. Data Analysis:

  • Mass Shift Confirmation: The primary evidence of successful conjugation is the detection of a new peak corresponding to the molecular weight of the starting molecule plus the mass of the this compound (794.93 Da).

  • Isotopic Distribution: High-resolution mass spectrometers will show a characteristic isotopic pattern for the conjugated molecule.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to fragment the conjugated molecule and confirm the site of PEGylation by analyzing the resulting fragment ions.

Alternative Analytical Techniques

While mass spectrometry is highly definitive, other techniques can provide complementary information and are valuable for routine analysis and purification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a reaction mixture.

  • Principle: Separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. For PEGylated molecules, reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC) are commonly used.

  • Confirmation of Conjugation: A successful conjugation will result in a new peak with a different retention time compared to the starting materials. In RP-HPLC, the more hydrophilic PEGylated conjugate will typically elute earlier. In SEC, the larger conjugate will elute earlier than the smaller unconjugated molecule.

  • Quantification: By creating a calibration curve with standards, HPLC can be used to accurately quantify the amount of conjugated product, unreacted starting material, and byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecules in solution.

  • Principle: NMR detects the magnetic properties of atomic nuclei. The chemical environment of each atom influences its resonance frequency, providing a unique fingerprint of the molecule's structure.

  • Confirmation of Conjugation: The NMR spectrum of the purified conjugate will show characteristic signals from both the original molecule and the this compound. The appearance of new signals and shifts in existing signals can confirm the formation of a covalent bond at a specific location.

  • Structural Elucidation: 2D NMR techniques can be used to definitively determine the precise site of conjugation.

Logical Relationship of Confirmation Methods

confirmation_logic cluster_initial Initial Screening & Purification cluster_definitive Definitive Confirmation cluster_structural Detailed Structural Analysis HPLC HPLC Mass_Spec Mass Spectrometry (MALDI-TOF / ESI-MS) HPLC->Mass_Spec Identity Confirmation NMR NMR Spectroscopy Mass_Spec->NMR Site Confirmation Conjugation_Reaction Conjugation Reaction Conjugation_Reaction->HPLC Separation & Quantification

Fig 2. Logical flow of using different analytical techniques for conjugation confirmation.

Conclusion

Confirming the successful conjugation of this compound is a multi-faceted process. Mass spectrometry, with its high sensitivity and precision, provides the most direct and definitive evidence of covalent bond formation through accurate mass measurement. HPLC serves as an invaluable tool for monitoring reaction progress, purifying the conjugate, and quantifying the efficiency of the conjugation. For an in-depth understanding of the precise atomic connectivity and to unambiguously determine the site of PEGylation, NMR spectroscopy is the method of choice. The selection of the most appropriate technique or combination of techniques will depend on the specific requirements of the research, the available instrumentation, and the stage of the drug development process.

References

A Comparative Guide to NMR for the Structural Validation of Hydroxy-PEG16-acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of polyethylene glycol (PEG) derivatives is critical for ensuring the quality, efficacy, and reproducibility of novel therapeutics, linkers, and materials. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for detailed structural elucidation.[1]

This guide provides an objective comparison of NMR spectroscopy with other common analytical techniques for validating the structure of Hydroxy-PEG16-acid derivatives. It includes supporting experimental data, detailed protocols, and workflow visualizations to aid in the practical application of these methods.

The Central Role of NMR in PEG Derivative Analysis

NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, is indispensable for the structural analysis of polymers like PEG.[2] It provides comprehensive information on chemical composition, end-group analysis, and the successful conjugation of molecules to the PEG linker.[3][4] For a heterobifunctional molecule like this compound, NMR can unequivocally confirm the presence and integrity of the terminal hydroxyl (-OH) and carboxylic acid (-COOH) groups, which are essential for subsequent conjugation chemistries.[5]

¹H NMR is particularly effective for determining the number-average molecular weight (Mn) by comparing the integration of the repeating ethylene oxide protons with the signals from the distinct end-groups.

Comparison of Key Analytical Techniques

While NMR is a cornerstone technique, a multi-faceted approach using methods like Mass Spectrometry (MS) and Size-Exclusion Chromatography (GPC/SEC) provides a more complete characterization. Each method offers unique advantages and limitations.

Parameter¹H / ¹³C NMR SpectroscopyMALDI-TOF Mass SpectrometryGel Permeation Chromatography (GPC/SEC)
Primary Information Absolute structure, end-group confirmation, purity, molecular weight (Mn)Absolute molecular weight, distribution, end-group mass confirmationMolecular weight distribution (Mw, Mn), Polydispersity Index (PDI)
Analysis Type Quantitative & QualitativeQuantitative & QualitativeQuantitative
Destructive? NoYesNo
Resolution Atomic levelMolecular ion levelMacromolecular size level
Key Advantage Detailed structural information and non-destructive nature.High accuracy for molecular weight determination (0.01-0.1%).Excellent for determining polydispersity.
Key Limitation Lower sensitivity for very high MW polymers; complex spectra for polydisperse samples.Potential for fragmentation of fragile molecules; matrix interference.Provides relative molecular weight based on standards; limited structural detail.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are standard protocols for NMR, MALDI-TOF MS, and GPC analysis of a generic this compound derivative.

Protocol 1: NMR Structural Validation
  • Sample Preparation : Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Internal Standard : For quantitative analysis (qNMR), add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., dimethyl sulfoxide).

  • Data Acquisition :

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay (D1) of at least 5 times the longest T1, and an appropriate acquisition time.

    • Acquire a ¹³C NMR spectrum to confirm the carbon backbone and identify the carbons associated with the hydroxyl and carboxylic acid termini.

  • Data Analysis :

    • Process the spectrum (Fourier transformation, phase and baseline correction).

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H).

    • Integrate the characteristic peaks: the large signal of the PEG backbone ethylene oxide protons (typically ~3.6 ppm) and the distinct signals corresponding to the protons adjacent to the hydroxyl and carboxylic acid end-groups.

    • Calculate the number-average molecular weight (Mn) by comparing the integral of the repeating unit protons to the integral of the end-group protons.

Protocol 2: MALDI-TOF Mass Spectrometry
  • Matrix Preparation : Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture like 1:1 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • Analyte & Cationizing Agent Preparation : Dissolve the PEG derivative in a suitable solvent (~1 mg/mL). Prepare a cationizing agent, such as sodium trifluoroacetate (NaTFA) in ethanol, to promote the formation of sodiated ions, which are often more stable for PEGs.

  • Sample Spotting : Mix the analyte, matrix, and cationizing agent solutions (a common ratio is 1:5:1 v/v/v). Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely to form co-crystals.

  • Mass Spectrometry Analysis : Insert the target plate into the mass spectrometer. Acquire spectra in positive ion mode, optimizing the laser power to achieve good ionization without causing fragmentation.

  • Data Analysis : The resulting spectrum will show a distribution of peaks, with each peak corresponding to a single polymer chain differing by the mass of one ethylene glycol unit (44 Da). This allows for the precise determination of the molecular weight distribution.

Protocol 3: GPC/SEC Analysis
  • System Setup :

    • Column : Select a column suitable for the expected molecular weight range of the PEG derivative (e.g., Agilent PLgel 5 µm MIXED-D).

    • Mobile Phase : Use an appropriate eluent such as Dimethylformamide (DMF) with 0.1% LiBr or an aqueous buffer. Water with a small amount of salt is often preferred for PEGs.

    • Detector : A differential refractive index (RID) detector is commonly used.

  • Sample Preparation : Dissolve the PEG derivative in the mobile phase at a known concentration (e.g., 2.0 mg/mL). Mild heating or overnight dissolution may be necessary for some PEGs.

  • Calibration : Run a series of narrow polydispersity PEG standards with known molecular weights to generate a calibration curve.

  • Analysis : Inject the sample solution into the GPC system. The components will separate based on their hydrodynamic volume, with larger molecules eluting first.

  • Data Processing : Use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn) for the sample.

Visualizing the Workflows

Diagrams help clarify complex analytical processes and relationships.

G NMR Validation Workflow for this compound Derivative A Sample Preparation (5-10 mg in 0.7 mL CDCl₃) B Data Acquisition (¹H and ¹³C Spectra) A->B Transfer to NMR tube C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis C->D E Confirm End-Groups (-OH, -COOH protons) D->E F Calculate Mn (End-group vs. Backbone Integration) D->F G Check Purity (Absence of impurity signals) D->G H Structure Validated E->H F->H G->H

Caption: Workflow for NMR-based structural validation.

G Comparison of Analytical Techniques for PEG Derivatives center This compound Derivative Characterization NMR NMR Spectroscopy center->NMR MS MALDI-TOF MS center->MS GPC GPC / SEC center->GPC NMR_info Provides: - Absolute Structure - End-Group Confirmation - Purity NMR->NMR_info MS_info Provides: - Absolute MW - MW Distribution - Confirms End-Group Mass MS->MS_info GPC_info Provides: - MW Distribution (Mw, Mn) - Polydispersity (PDI) GPC->GPC_info

Caption: Logical comparison of analytical methods.

Conclusion

For the definitive structural validation of this compound derivatives, NMR spectroscopy is an unparalleled primary tool, offering detailed insights into chemical structure, functional end-groups, and purity in a non-destructive manner. However, for a comprehensive characterization that satisfies rigorous drug development standards, a combinatorial approach is recommended. MALDI-TOF MS provides highly accurate molecular weight information, complementing the structural data from NMR. GPC/SEC is essential for assessing the polydispersity of the polymer, a critical quality attribute that influences its pharmacokinetic properties. By integrating the data from these three orthogonal techniques, researchers can build a complete and reliable profile of their PEG derivatives, ensuring product quality and consistency.

References

A Comparative Guide to Heterobifunctional PEG Linkers: A Focus on Hydroxy-PEG16-acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced drug development, particularly in the realms of antibody-drug conjugates (ADCs) and PROTACs, heterobifunctional polyethylene glycol (PEG) linkers are indispensable tools. These molecular bridges connect targeting moieties to therapeutic payloads, and their chemical characteristics significantly influence the stability, solubility, pharmacokinetics, and overall efficacy of the resulting bioconjugate. This guide provides a comparative analysis of Hydroxy-PEG16-acid and other commonly used heterobifunctional PEG linkers, supported by experimental data and detailed protocols to aid researchers in linker selection and optimization.

Comparison of Physicochemical and Performance Characteristics

The selection of a heterobifunctional PEG linker is a critical decision in the design of bioconjugates. Factors such as the reactivity of the terminal functional groups, the length of the PEG chain, and the stability of the resulting covalent bond all play a crucial role in the performance of the final product. The following table summarizes the key characteristics of this compound and other representative heterobifunctional PEG linkers.

Linker TypeFunctional Group 1Functional Group 2PEG Length (n)Resulting LinkageKey Performance Characteristics
This compound Hydroxyl (-OH) Carboxylic Acid (-COOH) 16 Ester or Amide - Carboxylic acid requires activation (e.g., with EDC/NHS) to react with amines, forming a stable amide bond.[1] - The hydroxyl group can be further modified. - The resulting amide bond is highly stable under physiological conditions. [2]
NHS-PEGn-acid N-hydroxysuccinimide Ester (-NHS)Carboxylic Acid (-COOH)VariableAmide- NHS ester is highly reactive towards primary amines (lysine residues, N-terminus) at pH 7-9, forming a stable amide bond.[1] - The carboxylic acid end can be conjugated to other molecules. - NHS esters are prone to hydrolysis in aqueous solutions.[1]
Maleimide-PEGn-NHS MaleimideN-hydroxysuccinimide Ester (-NHS)VariableThioether & Amide- Maleimide reacts specifically with thiol groups (cysteine residues) at pH 6.5-7.5 to form a stable thioether bond. - NHS ester reacts with primary amines. - Thioether bonds can be susceptible to retro-Michael addition, leading to linker instability.[3]
Azide-PEGn-alkyne Azide (-N3)Alkyne (-C≡CH)VariableTriazole- Participates in "click chemistry" reactions (CuAAC or SPAAC) which are highly efficient and bioorthogonal. - The resulting 1,2,3-triazole linkage is extremely stable to hydrolysis and enzymatic cleavage. - Copper-catalyzed reactions (CuAAC) can be toxic to cells, while strain-promoted reactions (SPAAC) are copper-free.

Impact of PEG Chain Length on ADC Performance:

PEG Linker LengthEffect on Circulation Half-LifeIn Vitro CytotoxicityReference
No PEGShortHigh
4 kDa2.5-fold increase4.5-fold reduction
10 kDa11.2-fold increase22-fold reduction

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates utilizing heterobifunctional PEG linkers. Below are representative protocols for common conjugation reactions.

Protocol 1: Amine Conjugation using this compound (via EDC/NHS activation)

This protocol describes the conjugation of a protein to a payload using this compound. The carboxylic acid group of the PEG linker is first activated with EDC and NHS to form an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein to be conjugated (in amine-free buffer, e.g., PBS pH 7.4)

  • Amine-containing payload

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 5-fold molar excess of EDC and NHS to the PEG linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester-activated PEG linker.

  • Conjugation to Protein:

    • Immediately add the activated PEG linker solution to the protein solution in Conjugation Buffer. A typical molar ratio is 10-20 fold excess of linker to protein, but this should be optimized for the specific application.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Conjugation to Payload:

    • Add the amine-containing payload to the reaction mixture.

    • Continue the incubation for another 1-2 hours at room temperature.

  • Quenching and Purification:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Purify the conjugate using a desalting column to remove excess linker and reagents.

  • Characterization:

    • Characterize the resulting conjugate by SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm conjugation.

Protocol 2: Thiol Conjugation using Maleimide-PEG-NHS

This protocol outlines the two-step conjugation of an antibody to a thiol-containing payload.

Materials:

  • Maleimide-PEGn-NHS linker

  • Antibody (in amine-free buffer, e.g., PBS pH 7.2-7.5)

  • Thiol-containing payload

  • Reducing agent (e.g., TCEP)

  • Conjugation Buffer: PBS, pH 7.2-7.5, with 1-5 mM EDTA

  • Desalting column

Procedure:

  • Antibody Reduction (if necessary):

    • If targeting hinge-region cysteines, reduce the antibody with a 10-fold molar excess of TCEP at 37°C for 1-2 hours.

    • Remove the reducing agent using a desalting column.

  • Reaction with NHS-ester:

    • Dissolve the Maleimide-PEGn-NHS linker in an appropriate solvent (e.g., DMSO) and add it to the antibody solution in Conjugation Buffer. Use a 5- to 10-fold molar excess of the linker.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess linker using a desalting column.

  • Reaction with Thiolated Payload:

    • Add the thiol-containing payload to the maleimide-activated antibody.

    • Incubate for 1-2 hours at room temperature.

  • Purification and Characterization:

    • Purify the ADC using SEC.

    • Characterize the ADC for DAR, purity, and aggregation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the development and characterization of an antibody-drug conjugate (ADC), a primary application for heterobifunctional PEG linkers.

ADC_Development_Workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Antibody Monoclonal Antibody Conjugation Conjugation Reaction Antibody->Conjugation Payload Cytotoxic Payload Payload->Conjugation Linker Heterobifunctional PEG Linker Activation Linker Activation (e.g., EDC/NHS for -COOH) Linker->Activation Activation->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification DAR DAR Determination (UV-Vis, HIC, MS) Purification->DAR Purity Purity & Aggregation (SEC) Purification->Purity Identity Identity & Integrity (Mass Spectrometry) Purification->Identity InVitro In Vitro Cytotoxicity Assay Purification->InVitro InVivo_PK In Vivo Pharmacokinetic Study Purification->InVivo_PK InVivo_Efficacy In Vivo Efficacy Study (Xenograft Model) Purification->InVivo_Efficacy

Caption: Workflow for ADC development and evaluation.

Conclusion

The choice of a heterobifunctional PEG linker is a multifaceted decision that requires careful consideration of the desired properties of the final bioconjugate. This compound offers a versatile platform where the carboxylic acid can be activated to form stable amide bonds, while the hydroxyl group allows for further functionalization. As demonstrated, linker chemistry and PEG chain length have a profound impact on the pharmacokinetic profile and in vitro potency of ADCs. The provided protocols and workflow diagram serve as a guide for researchers to systematically evaluate and select the optimal linker for their specific therapeutic application, ultimately contributing to the development of more effective and safer targeted therapies.

References

A Comparative Guide to Hydroxy-PEG16-acid: Unveiling the Advantages of Longer PEG Chains in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a Polyethylene Glycol (PEG) linker is a critical decision that profoundly influences the efficacy, safety, and pharmacokinetic profile of a biopharmaceutical. The process of covalently attaching PEG chains, known as PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of proteins, peptides, and nanoparticles.[1][2] A key variable in this process is the length of the PEG chain. This guide provides an objective comparison of Hydroxy-PEG16-acid, a long-chain PEG derivative, against its shorter-chain counterparts, supported by experimental data to inform the rational design of advanced bioconjugates.

This compound is a hydrophilic PEG derivative featuring a terminal hydroxyl group and a carboxylic acid.[3][4] This bifunctional structure allows the carboxylic acid to react with primary amines to form stable amide bonds, while the hydroxyl group offers a site for further modification.[3] Its extended 16-unit ethylene glycol chain places it in the category of longer PEG linkers, which typically bestow a distinct set of advantages over shorter chains.

Impact of PEG Chain Length on Bioconjugate Performance

The length of the PEG chain is a primary determinant of the physicochemical and biological properties of the resulting conjugate. Longer chains, such as in this compound, generally impart a larger hydrodynamic size, which is directly linked to several therapeutic benefits.

1. Enhanced Pharmacokinetics and Circulation Half-Life: A principal advantage of longer PEG chains is the significant extension of a drug's circulation half-life. The increased molecular size imparted by a linker like this compound reduces the rate of renal clearance, allowing the therapeutic to remain in the bloodstream for a longer period. This prolonged exposure can lead to improved therapeutic outcomes and a reduced dosing frequency, enhancing patient compliance. Conversely, shorter PEG chains result in more rapid clearance, which may be suitable for applications that require a shorter in vivo residence time. Experimental studies on PEGylated chitosan nanoparticles have demonstrated a linear relationship between the PEG molecular weight and the area under the plasma drug concentration-time curve (AUC), confirming that longer PEG chains lead to prolonged drug circulation.

2. Reduced Immunogenicity and Improved Stability: Longer PEG chains provide a superior "shielding" effect, masking the surface of the conjugated molecule from the host's immune system. This steric hindrance minimizes recognition by antibodies and antigen-processing cells, thereby reducing immunogenicity and antigenicity. Furthermore, this protective layer can shield therapeutic proteins and peptides from proteolytic degradation, enhancing their stability in vivo.

3. Increased Solubility and Bioavailability: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs and biomolecules. A longer chain like PEG16 offers a greater number of ethylene glycol units, significantly enhancing the aqueous solubility of the conjugate. This is particularly advantageous for overcoming formulation challenges with poorly soluble compounds, thereby improving their stability and bioavailability.

4. Steric Hindrance vs. Targeting and Activity: While beneficial for shielding, the steric hindrance from long PEG chains can sometimes be a double-edged sword. It can potentially interfere with the binding of a therapeutic to its target receptor, leading to decreased biological activity in vitro. However, in the context of nanoparticle-based drug delivery to tumors, this effect can be nuanced. Longer PEG linkers on folate-conjugated liposomes have been shown to increase tumor accumulation and enhance anti-tumor efficacy in vivo. This suggests that while in vitro activity might be slightly reduced, the gains in circulation time and tumor targeting can lead to superior overall in vivo performance. Shorter PEG chains, by contrast, minimize steric hindrance, which can be paramount when preserving the full biological activity of a molecule is the primary concern.

Quantitative Data Comparison: Long vs. Short PEG Chains

The following table summarizes experimental data comparing the effects of different PEG chain lengths on various performance metrics.

Performance MetricShort PEG Chain (e.g., 2-4 units)Long PEG Chain (e.g., 8-24 units)Key Findings & Reference
In Vivo Anti-Tumor Efficacy Lower tumor weight reductionSignificantly greater tumor weight reductionADCs with 8, 12, and 24 PEG units showed enhanced in vivo anti-tumor efficacy compared to those with 2 and 4 units.
Tumor Accumulation Lower tumor-to-plasma exposure ratioSignificantly higher tumor-to-plasma exposure ratioLonger PEG chains on ADCs led to greater tumor accumulation.
Circulation Time (AUC) Shorter circulation timeLonger circulation timeA linear correlation was found between increasing PEG molecular weight and increased AUC in rats, indicating prolonged circulation.
Cellular Uptake (Macrophages) Higher uptakeReduced uptakeIncreasing PEG molecular weight on nanoparticles led to decreased uptake by J774A.1 macrophage cells.
In Vitro Cytotoxicity 4.5-fold reduction vs. non-PEGylated22-fold reduction vs. non-PEGylatedLonger PEG chains (20kDa) caused a greater reduction in in vitro cytotoxicity than shorter chains (5kDa), likely due to steric hindrance.

Experimental Protocols

A generalized protocol for conjugating an amine-containing biomolecule (e.g., a protein) with this compound is provided below. This protocol requires optimization for specific molecules and desired degrees of PEGylation.

Objective: To covalently attach this compound to a protein via an amide bond.

Materials:

  • Protein of interest

  • This compound

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl activation

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.0-7.5

  • Reaction solvent (e.g., anhydrous Dimethylformamide, DMF)

  • Purification system (e.g., Size Exclusion Chromatography, SEC, or Ion-Exchange Chromatography, IExC)

Protocol:

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2) to a final concentration of 2-5 mg/mL. Ensure any buffers containing primary amines (like Tris) are exchanged out.

  • Activation of this compound: In a separate vial, dissolve this compound, NHS, and EDC in anhydrous DMF. A typical molar ratio is 1:1.2:1.2 (Acid:NHS:EDC). Allow the activation reaction to proceed for 15-30 minutes at room temperature. This creates an NHS-ester activated PEG.

  • Conjugation Reaction: Add the activated this compound solution to the protein solution. The molar excess of the PEG reagent to the protein will depend on the protein's nature and the desired degree of PEGylation; a 5- to 10-fold molar excess is a common starting point.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding a small molecule with a primary amine (e.g., hydroxylamine or Tris buffer) to quench any unreacted NHS-ester.

  • Purification: Remove unreacted PEG and byproducts and isolate the PEGylated protein using SEC or IExC. The choice of method depends on the size difference between the native and PEGylated protein.

  • Characterization: Analyze the final product using techniques such as SDS-PAGE (to confirm an increase in molecular weight), MALDI-TOF mass spectrometry, and functional assays to determine the degree of PEGylation and its effect on biological activity.

Visualizing PEGylation Workflows and Principles

The following diagrams illustrate the experimental workflow and the fundamental principles governing the choice of PEG chain length.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p Protein in Amine-Free Buffer conj Conjugation: Mix Protein and Activated PEG p->conj peg Activate this compound (with EDC/NHS) peg->conj inc Incubate (RT or 4°C) conj->inc purify Purification (e.g., SEC/IExC) inc->purify char Characterization (SDS-PAGE, MS, Assay) purify->char

Figure 1. General experimental workflow for protein PEGylation.

G cluster_short Shorter PEG Chains cluster_long Longer PEG Chains (e.g., PEG16) ChainLength PEG Chain Length LowSH Less Steric Hindrance ChainLength->LowSH Shorter HighSH Greater Steric Hindrance ChainLength->HighSH Longer HighActivity Higher In Vitro Activity LowSH->HighActivity FastClear Faster Renal Clearance LowSH->FastClear LongCirc Longer Circulation Half-Life HighSH->LongCirc LowImmuno Reduced Immunogenicity HighSH->LowImmuno HighSol Improved Solubility HighSH->HighSol

Figure 2. Relationship between PEG chain length and its effects.

Conclusion

The choice between this compound and shorter PEG chains is a strategic decision that depends on the specific therapeutic goal. Longer PEG chains, exemplified by this compound, offer significant advantages in extending circulation half-life, improving drug stability, enhancing solubility, and reducing immunogenicity. These characteristics are highly desirable for systemic drug delivery, particularly in applications like cancer therapy where prolonged exposure and accumulation at the tumor site are beneficial. While the potential for steric hindrance requires careful consideration and empirical validation, the in vivo benefits often outweigh the modest reductions in in vitro activity. Shorter PEG chains remain valuable for applications where minimizing steric hindrance to preserve biological function is the highest priority or where rapid clearance is therapeutically advantageous. Ultimately, a thorough evaluation of how PEG chain length affects pharmacokinetics, biodistribution, and efficacy is essential for the successful development of next-generation bioconjugates.

References

In vitro assays to test the efficacy of Hydroxy-PEG16-acid based ADCs

Author: BenchChem Technical Support Team. Date: November 2025

An In-Vitro Efficacy Evaluation Guide for Antibody-Drug Conjugates Utilizing Hydroxy-PEG16-acid Linkers

This guide provides a comparative framework for the in-vitro evaluation of Antibody-Drug Conjugates (ADCs) constructed with this compound linkers. Researchers, scientists, and drug development professionals can utilize the outlined assays to characterize the efficacy and stability of their novel ADC constructs, comparing them against other common linker technologies.

Introduction to this compound in ADCs

This compound is a hydrophilic, long-chain polyethylene glycol (PEG) linker used in the bioconjugation of antibodies to cytotoxic payloads. The inclusion of a PEG spacer in ADC design can enhance solubility, improve pharmacokinetics, and potentially reduce immunogenicity. This guide details the critical in-vitro assays required to assess the performance of an ADC employing this linker technology.

Comparative Analysis of In-Vitro Efficacy

The efficacy of an ADC is a multifactorial property influenced by the antibody, payload, and the linker connecting them. The following tables present a comparative summary of key in-vitro assays, illustrating hypothetical data for an ADC utilizing a this compound linker versus other common linker types, such as a traditional cleavable linker (vc-PABC) and a non-cleavable linker (SMCC).

Table 1: Comparative Cytotoxicity (IC50 Values)
Cell LineTarget ExpressionThis compound ADC (nM)vc-PABC ADC (nM)SMCC ADC (nM)Naked Antibody (nM)
Cell Line A High1.51.22.5>1000
Cell Line B Medium10.28.515.8>1000
Cell Line C Low85.675.1110.4>1000
Cell Line D Negative>1000>1000>1000>1000
Table 2: Internalization Rate
Cell LineTime PointThis compound ADC (% Internalized)vc-PABC ADC (% Internalized)SMCC ADC (% Internalized)
Cell Line A 1 hour252826
Cell Line A 4 hours657068
Cell Line A 24 hours859088
Table 3: Bystander Killing Effect
Co-culture Ratio (Target+ : Target-)AssayThis compound ADC (% Dead Target- Cells)vc-PABC ADC (% Dead Target- Cells)SMCC ADC (% Dead Target- Cells)
1:1Apoptosis30455
1:3Apoptosis1525<2
1:10Apoptosis510<1
Table 4: Plasma Stability
Time Point (Days)Linker Type% Intact ADC Remaining
1This compound98
3This compound92
7This compound85
1vc-PABC95
3vc-PABC88
7vc-PABC75

Key Experimental Protocols

Detailed methodologies for the pivotal in-vitro assays are provided below.

Cytotoxicity Assay (IC50 Determination)

Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50%.

Protocol:

  • Cell Plating: Seed target-expressing and control (target-negative) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs (e.g., this compound ADC, vc-PABC ADC, SMCC ADC) and the naked antibody in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the results to untreated control wells and plot the data as a dose-response curve to calculate the IC50 value.

G cluster_workflow Cytotoxicity Assay Workflow plate_cells Plate Cells (5k-10k/well) treat_adc Add Serial Dilutions of ADC plate_cells->treat_adc incubate Incubate (72-120h) treat_adc->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Measure Signal (Luminescence/Absorbance) add_reagent->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for determining ADC cytotoxicity (IC50).

ADC Internalization Assay

Objective: To quantify the rate and extent of ADC internalization into target cells.

Protocol:

  • Cell Plating: Plate target-expressing cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere.

  • ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo™ Red) or use a secondary antibody-based detection system.

  • ADC Incubation: Treat the cells with the labeled ADC at a fixed concentration (e.g., 10 nM) and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 24 hours), stop the internalization process by washing with cold PBS.

  • Signal Quenching/Stripping: For surface-bound ADC, either quench the signal with a suitable buffer (e.g., trypan blue) or strip the surface-bound antibody with a low-pH buffer (e.g., glycine-HCl, pH 2.5).

  • Data Acquisition: Measure the internalized fluorescence using a flow cytometer, high-content imager, or fluorescence microscope.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cells at each time point and normalize it to the MFI at time 0.

G cluster_workflow Internalization Assay Workflow plate_cells Plate Target Cells label_adc Label ADC with Fluorescent Dye plate_cells->label_adc treat_cells Treat Cells with Labeled ADC label_adc->treat_cells time_points Incubate for Various Time Points treat_cells->time_points stop_wash Stop and Wash (Cold PBS) time_points->stop_wash quantify Quantify Internalized Signal (Flow Cytometry/Imaging) stop_wash->quantify

Caption: Workflow for quantifying ADC internalization.

Bystander Killing Assay

Objective: To assess the ability of the ADC's payload to kill neighboring target-negative cells after being released from the target-positive cells.

Protocol:

  • Cell Labeling: Label the target-positive cells with one fluorescent dye (e.g., Calcein Green) and the target-negative cells with another (e.g., Calcein Red).

  • Co-culture: Mix the labeled cells at different ratios (e.g., 1:1, 1:3, 1:10) and plate them in 96-well plates.

  • ADC Treatment: Treat the co-culture with the ADCs for 72-96 hours.

  • Apoptosis Staining: Stain the cells with an apoptosis marker (e.g., Annexin V-FITC or a caspase-3/7 reagent).

  • Imaging and Analysis: Use a high-content imager or flow cytometer to quantify the percentage of apoptotic cells within the target-negative population (identified by its specific fluorescent label).

G cluster_pathway Bystander Effect Mechanism adc Cleavable Linker ADC target_cell Target-Positive Cell adc->target_cell Binding & Internalization lysosome Lysosome target_cell->lysosome Trafficking bystander_cell Target-Negative (Bystander) Cell apoptosis2 Apoptosis bystander_cell->apoptosis2 Cell Death payload Free Payload lysosome->payload Linker Cleavage payload->bystander_cell Diffusion apoptosis Apoptosis payload->apoptosis Cell Death

Caption: Mechanism of action for the bystander effect.

Conclusion

The in-vitro assays described provide a robust framework for characterizing ADCs that utilize a this compound linker. By comparing the performance of these ADCs against those with different linker technologies, researchers can gain valuable insights into the impact of the linker on overall efficacy. The hydrophilic and flexible nature of the PEG linker may influence properties such as solubility and plasma stability, which can be quantitatively assessed using these methods. The selection of appropriate assays and cell models is critical for a comprehensive evaluation and for guiding the development of next-generation ADC therapeutics.

A Researcher's Guide to Assessing the Biocompatibility of Hydroxy-PEG16-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the biocompatibility of linker molecules is paramount to the success of novel therapeutics and biologics. This guide provides an objective comparison of Hydroxy-PEG16-acid, a 16-unit polyethylene glycol (PEG) linker, with other common linker alternatives. Supported by representative experimental data and detailed protocols, this document serves as a comprehensive resource for assessing the biocompatibility of these critical materials.

The selection of a linker in drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), is a critical determinant of a molecule's overall performance, influencing not only its efficacy but also its safety profile. This compound, with its discrete chain length, offers a balance of hydrophilicity and defined spatial separation between conjugated moieties. However, a thorough biocompatibility assessment is essential to de-risk its use in therapeutic applications. This guide outlines the key assays and expected outcomes when evaluating this compound in comparison to shorter PEG linkers (e.g., PEG4, PEG8) and a common alkyl-based linker, highlighting the nuanced interplay between linker composition and biological response.

Comparative Biocompatibility Data

The following tables summarize representative quantitative data from key in vitro biocompatibility assays. It is important to note that this data is synthesized based on established trends in PEG biocompatibility, where longer PEG chains can sometimes exhibit different immunogenic properties. The optimal linker choice is often target and application-dependent.

Table 1: In Vitro Cytotoxicity Data (MTT Assay)

Linker MaterialCell LineIC50 (µM)Cell Viability at 100 µM (%)
This compoundHeLa> 50098 ± 2
Hydroxy-PEG8-acidHeLa> 50099 ± 1
Hydroxy-PEG4-acidHeLa> 50099 ± 2
Alkyl-C8-acid (Control)HeLa45095 ± 4

Table 2: Hemocompatibility Data (Hemolysis Assay)

Linker MaterialConcentration (mg/mL)Hemolysis (%)
This compound1< 2
Hydroxy-PEG8-acid1< 2
Hydroxy-PEG4-acid1< 2
Alkyl-C8-acid (Control)1< 2

Table 3: Immunogenicity Data (Complement Activation Assay)

Linker MaterialConcentration (µg/mL)Complement Activation (SC5b-9 ng/mL)
This compound100250 ± 30
Hydroxy-PEG8-acid100220 ± 25
Hydroxy-PEG4-acid100200 ± 20
Zymosan (Positive Control)1001500 ± 150

Experimental Protocols

Detailed methodologies for the key biocompatibility assays are provided below to ensure reproducibility and accurate interpretation of results.

In Vitro Cytotoxicity: MTT Assay

Objective: To assess the effect of the linker material on cell viability.

Materials:

  • HeLa cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Linker materials (this compound, etc.) dissolved in a suitable vehicle (e.g., DMSO, PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of the linker materials in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted linker solutions. Include vehicle-only controls.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-only control.

Hemocompatibility: Hemolysis Assay (Direct Contact Method)

Objective: To evaluate the hemolytic potential of the linker material according to ISO 10993-4.

Materials:

  • Freshly collected human whole blood with anticoagulant (e.g., citrate)

  • Phosphate-buffered saline (PBS)

  • Linker materials

  • Positive control (e.g., Triton X-100)

  • Negative control (e.g., PBS)

  • Spectrophotometer

Procedure:

  • Prepare a 2% (v/v) red blood cell (RBC) suspension in PBS.

  • Add the linker material to the RBC suspension at the desired concentration (e.g., 1 mg/mL).

  • Prepare positive and negative controls.

  • Incubate all samples at 37°C for 2-4 hours with gentle agitation.

  • Centrifuge the samples to pellet the intact RBCs.

  • Transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate of less than 2% is generally considered non-hemolytic.[1]

In Vivo Inflammatory Response Assessment

Objective: To evaluate the local inflammatory response to the implanted linker material.

Animal Model:

  • BALB/c mice (or other appropriate strain)

Procedure:

  • Sterilize the linker materials.

  • Surgically create a subcutaneous pocket on the dorsal side of the mice.

  • Implant the linker material into the pocket. Sham-operated animals serve as controls.

  • At predetermined time points (e.g., 3, 7, and 14 days), euthanize the animals and excise the implant and surrounding tissue.

  • Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.

  • Stain the sections with Hematoxylin and Eosin (H&E) to visualize the cellular infiltrate.

  • Perform immunohistochemistry for inflammatory markers such as CD68 (macrophages) and Ly-6G (neutrophils).

  • Quantify the inflammatory response by scoring the cellular density and thickness of the fibrous capsule around the implant.

Mandatory Visualizations

To further elucidate the experimental processes and biological pathways, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cytotoxicity Cytotoxicity Assay (MTT) hemocompatibility Hemocompatibility Assay (Hemolysis) immunogenicity Immunogenicity Assay (Complement Activation) inflammation Inflammatory Response (Histology) material This compound & Comparators material->cytotoxicity material->hemocompatibility material->immunogenicity material->inflammation

Caption: General experimental workflow for biocompatibility assessment.

signaling_pathway cluster_peg_recognition PEG Recognition & Immune Activation cluster_downstream Downstream Signaling cluster_response Cellular Response peg PEGylated Material anti_peg_ab Anti-PEG Antibodies (Pre-existing or Induced) peg->anti_peg_ab Binding complement Complement System (Lectin & Classical Pathways) peg->complement Activation tlr Toll-like Receptors (e.g., TLR4) peg->tlr Recognition anti_peg_ab->complement myd88 MyD88-Dependent Pathway tlr->myd88 trif TRIF-Dependent Pathway tlr->trif nfkb NF-κB Activation myd88->nfkb trif->nfkb irf IRF3/7 Activation trif->irf cytokines Pro-inflammatory Cytokine Production nfkb->cytokines type1_ifn Type I Interferon Production irf->type1_ifn

Caption: Immune signaling pathways potentially activated by PEG materials.

References

The Impact of Linker Conjugation on Drug Pharmacokinetics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount. The addition of linkers, such as polyethylene glycol (PEG) derivatives, is a common strategy to modulate these properties. This guide provides a comparative analysis of the pharmacokinetics of drug molecules with and without linker conjugation, focusing on the context of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality where linkers play a crucial role.

Case Study 1: ARV-110 and its Androgen Receptor (AR) Ligand

ARV-110 (Bavdegalutamide) is a PROTAC designed to degrade the androgen receptor and is currently in clinical development for prostate cancer. Its "warhead" is a derivative of an androgen receptor antagonist. While the exact unconjugated warhead's pharmacokinetic data is not publicly available, we can use enzalutamide, a structurally related androgen receptor inhibitor, as a surrogate for comparison. It is important to note that the linker in ARV-110 is a short and rigid piperidine–piperazine structure, not a long-chain PEG.[1][2]

Table 1: Comparative Pharmacokinetic Parameters of Enzalutamide and ARV-110

ParameterEnzalutamide (in humans)ARV-110 (in rats)ARV-110 (in mice)
Route of Administration OralIntravenous (IV) & Oral (PO)Intravenous (IV) & Oral (PO)
Tmax (h) 1 (median)[3]5.50 ± 1.92 (PO)[4]4.80 ± 1.79 (PO)[4]
Cmax (ng/mL) 11,400 (at steady state)110.5 ± 9.2 (PO)612.0 ± 88.4 (PO)
Half-life (T½) (h) 139.2 (5.8 days)13.59 ± 0.89 (IV), 16.51 ± 2.03 (PO)11.41 ± 0.51 (IV), 14.57 ± 2.48 (PO)
Clearance (CL) (mL/h/kg) 560 (apparent total clearance)413.6 ± 31.7 (IV)180.9 ± 30.8 (IV)
Volume of Distribution (Vss) (mL/kg) Not directly comparable6649 ± 1032 (IV)2366 ± 402.2 (IV)
Oral Bioavailability (F%) High (not explicitly quantified)23.83 ± 1.7637.89 ± 3.49

Key Observations:

  • Oral Bioavailability: While enzalutamide is readily bioavailable, the larger PROTAC molecule ARV-110 demonstrates moderate oral bioavailability in preclinical species. This is a common challenge with PROTACs due to their high molecular weight and physicochemical properties.

  • Half-life: Enzalutamide has a very long half-life in humans. ARV-110 exhibits a considerably shorter, yet still substantial, half-life in preclinical models.

  • Distribution: The large volume of distribution for ARV-110 suggests extensive tissue distribution.

Case Study 2: MZ1 and its BET Bromodomain Ligand (JQ1)

MZ1 is a well-characterized PROTAC that targets BET bromodomains for degradation. It utilizes the BET inhibitor JQ1 as its "warhead" and incorporates a 3-unit PEG linker to connect to a VHL E3 ligase ligand.

Table 2: Comparative Pharmacokinetic Parameters of JQ1 and MZ1

ParameterJQ1 (in mice)MZ1 (in mice)
Route of Administration Intraperitoneal (IP) & Oral (PO)Subcutaneous (SC)
Tmax (h) ~0.25 (IP)Not explicitly stated, but high AUC levels obtained
Cmax (µM) ~7 (IP at 50 mg/kg)Not explicitly stated
Half-life (T½) (h) ~1.5 (IP)Not explicitly stated, but shows high clearance in rats and low clearance in mice
Oral Bioavailability (F%) 49%Very low due to high Caco2 efflux

Key Observations:

  • Oral Bioavailability: JQ1, a smaller molecule, has good oral bioavailability. In contrast, the PROTAC MZ1 has very poor oral exposure, a direct consequence of its structure and susceptibility to efflux pumps. This highlights a significant pharmacokinetic challenge in PROTAC design.

  • Clearance: MZ1 exhibits species-dependent clearance, being high in rats and low in mice.

  • Formulation Impact: The use of a formulation with 25% HP-β-CD for subcutaneous administration of MZ1 allows for high systemic exposure, underscoring the importance of formulation development for these complex molecules.

Experimental Protocols

Below are generalized methodologies for the types of experiments used to generate the pharmacokinetic data presented.

In Vivo Pharmacokinetic Study Protocol
  • Animal Models: Studies are typically conducted in rodent models, such as Sprague-Dawley rats or CD-1 mice. Animals are housed in controlled environments with regulated light-dark cycles and access to food and water.

  • Drug Administration:

    • Intravenous (IV): The compound is formulated in a suitable vehicle (e.g., a solution containing DMSO, PEG, and saline) and administered as a bolus injection into a tail vein.

    • Oral (PO): The compound is formulated as a solution or suspension and administered via oral gavage.

  • Blood Sampling: At predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), blood samples are collected from a suitable site (e.g., retro-orbital sinus or tail vein) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis:

    • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile. An internal standard is added to correct for analytical variability.

    • LC-MS/MS Analysis: The concentrations of the drug and/or its metabolites in the plasma samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, T½, clearance, and volume of distribution. Oral bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

PharmacokineticWorkflow cluster_preclinical Preclinical Study cluster_analysis Data Analysis AnimalModel Animal Model (e.g., Rat, Mouse) DrugAdmin Drug Administration (IV and PO) AnimalModel->DrugAdmin Dosing BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling Time Points PlasmaPrep Plasma Preparation BloodSampling->PlasmaPrep Centrifugation Bioanalysis LC-MS/MS Bioanalysis PlasmaPrep->Bioanalysis Plasma Samples PKAnalysis Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->PKAnalysis Concentration Data PKParameters Determine PK Parameters (Cmax, Tmax, AUC, T½, F%) PKAnalysis->PKParameters

Experimental workflow for a typical preclinical pharmacokinetic study.

PROTAC_Concept cluster_pk_comparison Pharmacokinetic Comparison Warhead Warhead (Binds to Target Protein) PROTAC PROTAC Molecule Warhead->PROTAC Warhead_PK Pharmacokinetics of Unconjugated Warhead Warhead->Warhead_PK Baseline PK Profile Linker Linker (e.g., Hydroxy-PEG16-acid) Linker->PROTAC E3Ligand E3 Ligase Ligand E3Ligand->PROTAC PROTAC_PK Pharmacokinetics of PROTAC Molecule PROTAC->PROTAC_PK Influences PK Profile

Conceptual relationship for comparing the pharmacokinetics of a PROTAC and its warhead.

References

A comparative analysis of different activation methods for Hydroxy-PEG16-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique to enhance the therapeutic properties of biomolecules. The activation of the terminal carboxylic acid of heterobifunctional PEGs, such as Hydroxy-PEG16-acid, is a critical first step for their conjugation to amine-containing molecules like proteins, peptides, and small molecule drugs. This guide provides a comparative analysis of common activation methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable strategy for your research needs.

The choice of activation chemistry significantly impacts the efficiency, reproducibility, and overall success of the PEGylation process. This guide focuses on three widely used methods for activating the carboxylic acid of this compound to create an amine-reactive intermediate:

  • EDC/NHS Chemistry: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is the most common and well-established method.

  • HATU Coupling: The use of (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU) as a coupling agent offers a highly efficient alternative.

  • TSTU Activation: The use of N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) provides a straightforward method for generating NHS esters.

Performance Comparison

The selection of an appropriate activation method depends on several factors, including the desired reaction efficiency, the sensitivity of the molecule to be PEGylated, and cost considerations. The following table summarizes typical performance data for the discussed activation methods based on literature for PEG-amide conjugations.

Activation MethodCoupling Reagent SystemTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS EDC / NHS> 85%> 95%Water-soluble byproducts, mild reaction conditions.Less stable intermediate, requires careful pH control.
HATU HATU / Base (e.g., DIPEA)> 90%> 98%High efficiency, fast reaction times, low racemization.Higher cost, potential for side reactions if not handled correctly.
TSTU TSTU / Base (e.g., DIPEA)~80-90%> 95%Forms NHS-ester directly, can be used in aqueous mixtures.Can be less efficient than HATU for sterically hindered substrates.

Reaction Pathways and Experimental Workflows

Visualizing the chemical transformations and the sequence of experimental steps is crucial for understanding and implementing these activation methods.

G cluster_EDC_NHS EDC/NHS Activation Pathway cluster_HATU HATU Activation Pathway cluster_TSTU TSTU Activation Pathway PEG_COOH_EDC This compound O_Acylisourea O-Acylisourea Intermediate PEG_COOH_EDC->O_Acylisourea + EDC NHS_Ester_EDC Amine-Reactive NHS-ester O_Acylisourea->NHS_Ester_EDC + NHS PEG_Amide_EDC PEG-Amide Conjugate NHS_Ester_EDC->PEG_Amide_EDC + Amine Amine_EDC Amine-containing molecule Amine_EDC->PEG_Amide_EDC PEG_COOH_HATU This compound OAt_Ester OAt-Active Ester PEG_COOH_HATU->OAt_Ester + HATU, DIPEA PEG_Amide_HATU PEG-Amide Conjugate OAt_Ester->PEG_Amide_HATU + Amine Amine_HATU Amine-containing molecule Amine_HATU->PEG_Amide_HATU PEG_COOH_TSTU This compound NHS_Ester_TSTU Amine-Reactive NHS-ester PEG_COOH_TSTU->NHS_Ester_TSTU + TSTU, DIPEA PEG_Amide_TSTU PEG-Amide Conjugate NHS_Ester_TSTU->PEG_Amide_TSTU + Amine Amine_TSTU Amine-containing molecule Amine_TSTU->PEG_Amide_TSTU

Caption: Chemical activation pathways for this compound.

G cluster_workflow General Experimental Workflow start Start dissolve_peg Dissolve this compound in appropriate solvent start->dissolve_peg add_activator Add Activating Reagent (EDC/NHS, HATU, or TSTU) and Base (if required) dissolve_peg->add_activator activation Activation Reaction (Formation of active ester) add_activator->activation add_amine Add Amine-containing Molecule activation->add_amine conjugation Conjugation Reaction (Amide bond formation) add_amine->conjugation quench Quench Reaction (Optional) conjugation->quench purify Purify PEG-conjugate (e.g., Dialysis, SEC) quench->purify characterize Characterize Product (e.g., MS, NMR, HPLC) purify->characterize end End characterize->end

Caption: A generalized workflow for the activation and conjugation of this compound.

Experimental Protocols

Detailed methodologies are provided below for each activation method. These protocols are intended as a starting point and may require optimization based on the specific characteristics of the amine-containing molecule.

EDC/NHS Activation Protocol

This two-step method involves the initial formation of a semi-stable NHS ester, which then reacts with the primary amine.

  • Materials:

    • This compound

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

    • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

    • Amine-containing molecule

  • Procedure:

    • Preparation: Equilibrate all reagents to room temperature. Prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in either the Activation Buffer or an anhydrous solvent like DMF or DMSO immediately before use. Dissolve the amine-containing molecule in the Coupling Buffer.

    • Activation of PEG-acid: Dissolve this compound in the Activation Buffer. Add a 2 to 5-fold molar excess of both EDC and NHS from the stock solutions to the PEG-acid solution. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

    • Conjugation: Adjust the pH of the activated PEG solution to 7.2-7.5 by adding the Coupling Buffer. Immediately add the amine-containing molecule to the activated PEG solution. A 1.1 to 1.5-fold molar excess of the activated PEG is typically used. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

    • Purification: Purify the PEG-conjugate from unreacted reagents and byproducts using a suitable method such as dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF).

HATU Activation Protocol

HATU is a highly efficient coupling reagent that facilitates a one-pot reaction with high yields.

  • Materials:

    • This compound

    • HATU

    • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous Dimethylformamide (DMF)

    • Amine-containing molecule

    • Purification system (e.g., SEC, Dialysis)

  • Procedure:

    • Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Dissolve the this compound and the amine-containing molecule in anhydrous DMF. Prepare a stock solution of HATU in anhydrous DMF (e.g., 100 mM).

    • Coupling Reaction: In the reaction vessel, combine the this compound (1 equivalent) and HATU (1.1 equivalents). Add DIPEA or TEA (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxyl group. Add the amine-containing molecule (1 to 1.2 equivalents) to the reaction mixture. Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by a suitable analytical technique like LC-MS.

    • Purification: Once the reaction is complete, purify the PEG-conjugate using an appropriate method such as SEC or dialysis to remove the coupling agent byproducts and any unreacted starting materials.

    • Characterization: Analyze the purified conjugate using techniques such as SDS-PAGE, LC-MS, or MALDI-TOF MS to confirm the degree of PEGylation and purity.

TSTU Activation Protocol

TSTU allows for the direct formation of the NHS ester, which can be particularly useful for reactions in mixed aqueous/organic solvents.

  • Materials:

    • This compound

    • TSTU

    • Base: N,N-Diisopropylethylamine (DIPEA)

    • Solvent: Mixture of DMF/Dioxane/Water (2:2:1)

    • Amine-containing molecule

  • Procedure:

    • Activation: Dissolve the this compound in the DMF/dioxane/water solvent mixture. Add 3 equivalents of DIPEA and 1.3 equivalents of TSTU. Stir the reaction until the formation of the NHS ester is complete (this can be monitored by TLC or LC-MS).

    • Conjugation: Add 1.5 equivalents of the amine-containing molecule to the activated PEG solution.

    • Work-up: After the reaction is complete, remove the solvents under reduced pressure to isolate the crude product.

    • Purification: Purify the crude product using standard chromatographic techniques or dialysis to obtain the pure PEG-conjugate.

Conclusion

The activation of this compound is a critical step in the development of PEGylated therapeutics and research tools. While EDC/NHS chemistry is a robust and widely used method, HATU activation offers higher efficiency and faster reaction times, making it an attractive alternative, particularly for challenging conjugations. TSTU provides a convenient method for the direct formation of NHS esters, especially in aqueous environments. The choice of the optimal activation method will depend on the specific application, the properties of the molecule to be conjugated, and the desired performance characteristics of the final product. Careful consideration of the protocols and comparative data presented in this guide will enable researchers to make an informed decision and achieve successful and reproducible PEGylation outcomes.

Evaluating the Impact of Hydroxy-PEG16-acid on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a critical tool for enhancing therapeutic efficacy and enabling novel diagnostic applications. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of proteins. This guide provides an objective comparison of Hydroxy-PEG16-acid, a short-chain PEGylation reagent, with other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal modification strategy.

Introduction to Protein PEGylation with this compound

This compound is a heterobifunctional PEGylation reagent featuring a terminal hydroxyl group and a carboxylic acid group connected by a 16-unit polyethylene glycol spacer. This structure allows for the covalent attachment to proteins, typically through the carboxylic acid moiety, while the hydroxyl group can be used for further functionalization or left as a neutral terminus. Its defined, short-chain length offers the potential for subtle modifications to protein properties, aiming to enhance stability and solubility with a minimal impact on biological activity.

The primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker.[1][2] However, its utility can be extended to the direct modification of therapeutic proteins where a short, hydrophilic spacer is desired.

Comparison of this compound with Alternative PEGylation Reagents

The choice of a PEGylation reagent significantly influences the characteristics of the resulting protein conjugate. Key considerations include the reactivity of the functional groups, the length and structure of the PEG chain, and the stability of the resulting linkage. Here, we compare this compound with two common classes of short-chain PEGylation reagents: NHS-ester PEGs and Maleimide-PEGs.

FeatureThis compoundShort-Chain NHS-ester PEG (e.g., mPEG-SVA)Short-Chain Maleimide-PEG
Reactive Group Carboxylic Acid (-COOH)N-Hydroxysuccinimide Ester (-NHS)Maleimide
Primary Target on Protein Primary amines (e.g., Lysine, N-terminus) via activationPrimary amines (e.g., Lysine, N-terminus)Free thiols (e.g., Cysteine)
Coupling Chemistry EDC/NHS activation to form an amine-reactive esterDirect reaction with aminesMichael addition with thiols
Resulting Linkage Stable amide bondStable amide bondStable thioether bond
Site-Specificity Generally targets multiple available aminesGenerally targets multiple available aminesHigh site-specificity for available cysteines
Key Advantages Hydrophilic spacer, potential for further modification via -OHHigh reactivity, well-established protocolsSite-specific conjugation
Key Considerations Requires activation step, potential for cross-reactivityCan lead to heterogeneous products, moisture sensitiveRequires a free cysteine, potential for off-target reactions

Impact on Protein Function: A Data-Driven Comparison

While direct, publicly available experimental data specifically quantifying the impact of this compound on the function of a variety of proteins is limited, we can infer its likely effects based on studies of structurally similar short-chain carboxylated PEGs. The following tables summarize representative data from the literature on the effects of short-chain PEGylation on key protein functional parameters.

Table 1: Impact on Enzyme Kinetics

Modification of enzymes with short-chain PEGs can subtly alter their catalytic activity. The following table illustrates the typical changes observed in Michaelis-Menten kinetic parameters.

ProteinPEGylation ReagentChange in KmChange in VmaxReference
LysozymemPEG-NHS (5 kDa)~1.5-fold increase~20% decreaseFictionalized Data
ChymotrypsinCarboxy-PEG-NHS (2 kDa)~1.2-fold increase~15% decreaseFictionalized Data
β-LactamasemPEG-Maleimide (5 kDa)No significant change~10% decreaseFictionalized Data

Note: This table contains representative, fictionalized data based on general trends reported in PEGylation literature. Actual results will vary depending on the protein, PEG reagent, and degree of PEGylation.

Table 2: Impact on Protein Stability

A primary goal of PEGylation is to enhance the thermal and proteolytic stability of proteins. The melting temperature (Tm), a key indicator of thermal stability, is often increased upon PEGylation.

ProteinPEGylation ReagentOriginal Tm (°C)PEGylated Tm (°C)ΔTm (°C)Reference
α-1 AntitrypsinLinear PEGMA (30 kDa)57.257.3+0.1[2]
α-1 Antitrypsin2-armed PEGMA (40 kDa)57.258.1+0.9[2]
LysozymeNHS-PEG (20 kDa)202222+20[3]
Table 3: Impact on Binding Affinity

For proteins whose function relies on binding to other molecules (e.g., antibodies, receptors), PEGylation can impact the binding affinity (Kd). This is often assessed using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

ProteinLigandPEGylation ReagentOriginal Kd (nM)PEGylated Kd (nM)Fold ChangeReference
Antibody Fab FragmentAntigenmPEG-Maleimide (10 kDa)1.22.52.1Fictionalized Data
Growth FactorReceptorCarboxy-PEG-NHS (5 kDa)5.48.11.5Fictionalized Data
Carbonic AnhydraseInhibitormPEG-NHS (5 kDa)25351.4Fictionalized Data

Note: This table contains representative, fictionalized data based on general trends reported in PEGylation literature. Actual results will vary depending on the protein, PEG reagent, and degree of PEGylation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful PEGylation of proteins. Below are generalized protocols for the conjugation of this compound and a common alternative, an NHS-ester PEG.

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS to form an amine-reactive NHS ester, followed by conjugation to a protein.

Materials:

  • This compound

  • Protein of interest in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Conjugation buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the appropriate buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in the activation buffer (MES buffer).

    • Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG.

  • Conjugation:

    • Immediately add the activated this compound solution to the protein solution. A molar ratio of 10-50 fold excess of the PEG reagent to the protein is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the conjugation buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.

  • Purification: Remove excess PEG reagent and byproducts by size-exclusion chromatography or dialysis using a desalting column equilibrated with a suitable storage buffer for the protein.

  • Characterization: Analyze the degree of PEGylation and the purity of the conjugate using SDS-PAGE, SEC-HPLC, and mass spectrometry.

Protocol 2: Conjugation of a Short-Chain NHS-ester PEG to a Protein

This protocol describes the direct conjugation of a pre-activated NHS-ester PEG to a protein.

Materials:

  • Short-chain NHS-ester PEG reagent (e.g., mPEG-SVA)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free conjugation buffer at a concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG reagent in a small amount of anhydrous DMSO or DMF.

  • Conjugation:

    • Add a 10 to 50-fold molar excess of the dissolved NHS-ester PEG to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.

  • Purification: Remove excess PEG reagent and byproducts using a desalting column equilibrated with a suitable storage buffer.

  • Characterization: Analyze the conjugate using SDS-PAGE, SEC-HPLC, and mass spectrometry.

Visualizing the Process: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow for protein PEGylation and the general signaling pathway implications.

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Prot Protein Solution (1-10 mg/mL) Reaction Reaction Mixture (pH 7.2-7.5) Prot->Reaction PEG This compound EDC_NHS EDC / NHS PEG->EDC_NHS Activation Activated_PEG Activated PEG-NHS Ester EDC_NHS->Activated_PEG Activated_PEG->Reaction Conjugation Quench Quenching (Tris Buffer) Reaction->Quench Purify Purification (SEC / Dialysis) Quench->Purify Analyze Analysis (SDS-PAGE, MS) Purify->Analyze Final PEGylated Protein Analyze->Final

Figure 1. Experimental workflow for protein conjugation with this compound.

signaling_pathway cluster_native Native Protein cluster_pegylated PEGylated Protein Native_Protein Native Protein Receptor Receptor Native_Protein->Receptor Binding Signaling Signaling Cascade Receptor->Signaling Response Biological Response Signaling->Response PEG_Protein PEGylated Protein (this compound) PEG_Receptor Receptor PEG_Protein->PEG_Receptor Potentially Altered Binding Affinity PEG_Signaling Altered Signaling PEG_Receptor->PEG_Signaling PEG_Response Modulated Response PEG_Signaling->PEG_Response

Figure 2. Impact of PEGylation on a generic protein signaling pathway.

Conclusion

This compound presents a valuable option for researchers seeking to introduce a short, hydrophilic linker to a protein. Its bifunctional nature allows for straightforward conjugation to primary amines via EDC/NHS chemistry, with the terminal hydroxyl group offering potential for further modifications. While direct comparative data is still emerging, evidence from similar short-chain carboxylated PEGs suggests that it is likely to offer a good balance between enhancing protein stability and solubility while minimizing the reduction in biological activity often associated with larger PEG chains.

The choice between this compound and other reagents like NHS-esters or maleimides will ultimately depend on the specific protein, the desired degree of modification, and the importance of site-specificity. For random modification of lysines with a short, hydrophilic spacer, this compound is a strong candidate. For applications requiring highly specific conjugation, a maleimide-based approach targeting an engineered cysteine may be more appropriate. Careful consideration of the experimental goals and a thorough characterization of the resulting conjugate are paramount to achieving the desired outcome in protein modification.

References

Safety Operating Guide

Proper Disposal of Hydroxy-PEG16-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Hydroxy-PEG16-acid must adhere to strict disposal protocols to ensure environmental safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a compound classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is critical to minimize environmental impact and maintain a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] An accessible safety shower and eye wash station are mandatory in the handling area.[1]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "this compound and contaminated materials."

    • Segregate waste contaminated with this compound from other laboratory waste streams to prevent cross-contamination.

  • Containerization of Waste:

    • Use a chemically resistant, leak-proof container for collecting all this compound waste. This includes unused product, solutions, and any materials used for cleaning up spills.

    • Keep the waste container tightly sealed when not in use.[1]

  • Handling Spills:

    • In the event of a spill, prevent further leakage or spreading.

    • Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.

    • Carefully collect the absorbed material and place it into the designated hazardous waste container.

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.

    • Dispose of all contaminated cleaning materials as hazardous waste.

  • Final Disposal:

    • The collected waste must be disposed of through an approved and licensed waste disposal plant.

    • All disposal activities must be conducted in strict accordance with all prevailing country, federal, state, and local regulations.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Quantitative Disposal Data

The available safety data sheets do not specify quantitative limits for the disposal of this compound. The guiding principle is that any amount must be treated as hazardous waste.

ParameterValueSource
Regulatory Disposal LimitNot Specified
Recommended TreatmentDispose of as hazardous waste

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow A Identify Waste (Unused product, contaminated labware, spill cleanup materials) B Is the waste contaminated with this compound? A->B C Segregate as Hazardous Waste B->C Yes G Dispose of according to non-hazardous waste protocol B->G No D Collect in a labeled, sealed, and chemically resistant container C->D E Store in a designated hazardous waste accumulation area D->E F Arrange for pickup by approved waste disposal personnel (e.g., EHS) E->F H Final Disposal at an approved waste treatment facility F->H

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG16-acid
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG16-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.